Lasalocid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMULGJBVDDDNI-OWKLGTHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048485 | |
| Record name | Lasalocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25999-31-9 | |
| Record name | Lasalocid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasalocid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasalocid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lasalocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASALOCID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Lasalocid on Microbial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a well-established veterinary antimicrobial agent, primarily used for the control of coccidiosis in poultry and as a growth promotant in ruminants. Its efficacy stems from its ability to disrupt the integrity and function of microbial membranes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct effects on the microbial membrane. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit this mechanism for novel therapeutic applications.
Core Mechanism of Action: Ionophore-Mediated Disruption of Cation Gradients
The primary mechanism of action of this compound is its function as a mobile ion carrier, or ionophore. This compound is a lipophilic molecule that can form a stable, lipid-soluble complex with various cations. This ability allows it to transport these ions across the hydrophobic barrier of the microbial cell membrane, a process that is not readily permissible for charged molecules.
Electroneutral Cation/Proton Exchange
This compound facilitates an electroneutral exchange of a cation for a proton (H⁺) across the membrane. This process is driven by the concentration gradients of the involved ions. The overall effect is the dissipation of the essential cation and proton gradients that are vital for numerous cellular processes. This compound exhibits a broad selectivity for cations, with a notable affinity for monovalent cations such as potassium (K⁺) and sodium (Na⁺), as well as divalent cations.
The cyclical process of ion transport by this compound can be visualized as follows:
This disruption of ion gradients has several critical consequences for the microbial cell:
-
Collapse of Membrane Potential: The movement of cations across the membrane dissipates the existing electrochemical potential. This membrane depolarization affects all processes that are dependent on the proton motive force (PMF), such as ATP synthesis and active transport of nutrients.
-
Alteration of Intracellular pH: The influx of protons in exchange for cations leads to the acidification of the cytoplasm. This can denature proteins, inhibit enzymatic activity, and disrupt DNA stability, ultimately leading to cell death.
-
Osmotic Imbalance: The uncontrolled movement of ions can lead to osmotic stress, causing the cell to swell and potentially lyse.
Quantitative Data on this compound's Antimicrobial Activity
The antimicrobial efficacy of this compound is primarily directed against Gram-positive bacteria. The outer membrane of Gram-negative bacteria provides a formidable barrier, rendering them less susceptible. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various clinically and agriculturally relevant bacteria.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Mastitis isolates | 0.5 - 8 | [1] |
| Enterococcus faecium | Various | 0.25 - 1 | [2] |
| Staphylococcus gallinarum | SG 31 | 25 - 50 | [2] |
| Streptococcus uberis | Mastitis isolate | Not specified | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a positive control (wells with only CAMHB and bacteria, no this compound) and a negative control (wells with only CAMHB).
-
Inoculum Preparation: a. Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.
-
Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Measurement of Bacterial Membrane Potential Depolarization using DiSC₃(5)
This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) supplemented with 20 mM glucose
-
DiSC₃(5) stock solution (in DMSO)
-
This compound stock solution
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 622 nm, Em: 670 nm)
-
Cuvettes or black-walled microplates
Procedure:
-
Cell Preparation: a. Harvest bacterial cells from a mid-log phase culture by centrifugation. b. Wash the cells twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Dye Loading: a. Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM. b. Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate across the membranes.
-
Fluorescence Measurement: a. Transfer the cell suspension to a cuvette or microplate well. b. Record the baseline fluorescence until a stable signal is obtained.
-
Addition of this compound: a. Add the desired concentration of this compound to the cell suspension and continue recording the fluorescence. An increase in fluorescence indicates membrane depolarization. b. As a positive control, add valinomycin (e.g., 1 µM) to a separate sample to induce complete depolarization.
-
Data Analysis: a. The change in fluorescence intensity over time reflects the rate and extent of membrane depolarization induced by this compound.
References
The Biosynthesis of Lasalocid: A Technical Guide to its Origin in Streptomyces lasaliensis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate molecular machinery responsible for the biosynthesis of Lasalocid, a potent polyether ionophore antibiotic produced by the Gram-positive soil bacterium, Streptomyces lasaliensis. This document provides a comprehensive overview of the genetic and enzymatic basis of this compound synthesis, offering valuable insights for researchers in natural product chemistry, microbial genetics, and drug development.
Introduction to this compound
This compound is a member of the polyether ionophore class of antibiotics, characterized by its ability to form lipid-soluble complexes with mono- and divalent cations and transport them across biological membranes. This activity disrupts the ionic equilibrium of the cell, leading to its antimicrobial and anticoccidial properties. The complex chemical structure of this compound, featuring a substituted salicylic acid moiety, multiple stereocenters, and a series of cyclic ether rings, is a testament to the sophisticated biosynthetic pathway evolved by Streptomyces lasaliensis. Understanding this pathway is crucial for efforts to engineer novel analogs with improved therapeutic properties.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). Several homologous clusters have been identified in different Streptomyces strains, including the las cluster in S. lasaliensis ATCC 31180, the lsd cluster in S. lasaliensis ATCC 35851, and the lod cluster in Streptomyces sp. FXJ1.172.[1] These clusters are typically around 75 kb in length and contain all the necessary genes for the assembly, modification, and regulation of this compound biosynthesis.[1][2]
The core of the BGC is comprised of genes encoding a Type I modular polyketide synthase (PKS) system. This multi-enzyme complex is responsible for the iterative condensation of simple carboxylic acid precursors to form the polyketide backbone of this compound. In addition to the PKS genes, the cluster contains genes for key tailoring enzymes, including an epoxidase and an epoxide hydrolase, which are essential for the formation of the characteristic polyether rings.[2][3][4] Furthermore, the BGC houses a set of regulatory genes that control the expression of the biosynthetic machinery.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and tailoring enzymes. The proposed pathway begins with the assembly of a linear polyketide chain by the modular PKS. This is followed by a series of post-PKS modifications, including epoxidation and subsequent cyclization reactions to form the ether rings.
Polyketide Chain Assembly
The carbon skeleton of this compound is assembled by a Type I modular PKS, which consists of multiple modules, each responsible for one cycle of chain elongation. Each module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). The AT domain selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes the Claisen condensation of the extender unit with the growing polyketide chain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in some modules to modify the β-keto group of the newly extended chain.
Polyether Ring Formation
A key feature of this compound biosynthesis is the formation of its cyclic ether rings. This process is initiated by a flavin-dependent epoxidase, encoded by the lasC (or lsd18) gene, which introduces epoxide groups at specific positions on the polyketide backbone.[2][5] Subsequently, an epoxide hydrolase, encoded by the lasB (or lsd19) gene, catalyzes the stereospecific opening of the epoxide rings, leading to the formation of the tetrahydrofuran and tetrahydropyran rings.[2][5] Interestingly, the LasB/Lsd19 enzyme is implicated in controlling the stereochemistry of the ring closure, favoring a kinetically disfavored product.[2]
Aromatic Moiety Formation
The biosynthesis of the 3-methylsalicylic acid moiety of this compound is also directed by the PKS system. The final module of the PKS is thought to be responsible for the cyclization and aromatization of the polyketide chain to form this aromatic starter unit.
A schematic representation of the this compound biosynthetic pathway is provided below:
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level by a network of regulatory proteins encoded within the BGC. Studies on the lod gene cluster in Streptomyces sp. FXJ1.172 have identified several key regulators:[1]
-
LodR1: A TetR-family transcriptional regulator that acts as a positive regulator of this compound biosynthesis.
-
LodR2: A MarR-family transcriptional regulator that functions as a negative regulator.
-
LodR3: A LuxR-family transcriptional regulator that is essential for the positive regulation of this compound production.
-
LodE: A putative transport protein that, in conjunction with LodR2, appears to sense the intracellular concentration of this compound and coordinate its biosynthesis with self-resistance.[1]
The interplay between these regulators ensures that this compound is produced in a controlled manner, likely in response to specific environmental or developmental cues.
A simplified model of the regulatory network is depicted below:
Quantitative Data on this compound Production
The genetic manipulation of the regulatory genes in the this compound BGC has a significant impact on the production yield. The following table summarizes the relative this compound A production in various mutant strains of Streptomyces sp. FXJ1.172 and S. lasaliensis ATCC 31180 compared to their respective wild-type strains, as determined by HPLC analysis.
| Strain | Genotype | Relative this compound A Production (%) | Reference |
| Streptomyces sp. FXJ1.172 | Wild-type | 100 | [1] |
| ΔlodR1 | ~20 | [1] | |
| ΔlodR2 | ~150 | [1] | |
| ΔlodR3 | 0 | [1] | |
| S. lasaliensis ATCC 31180 | Wild-type | 100 | [1] |
| Δlas2 (lodR1 homolog) | ~14 | [1] | |
| Δlas3 (lodR2 homolog) | ~333 | [1] | |
| Δlas4 (lodR3 homolog) | 0 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.
Fermentation of Streptomyces lasaliensis for this compound Production
A detailed protocol for the fermentation of S. lasaliensis can be adapted from various studies on Streptomyces fermentation. A typical process involves the following stages:
-
Spore Suspension Preparation: Scrape spores from a mature agar plate culture of S. lasaliensis and suspend in sterile water or a suitable buffer.
-
Seed Culture: Inoculate a seed medium (e.g., Tryptic Soy Broth) with the spore suspension and incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
Production Culture: Inoculate a production medium with the seed culture. The production medium composition is critical for high yields and may contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements. Fermentation is typically carried out in baffled flasks at 28-30°C with vigorous shaking for 5-10 days.
Extraction and Quantification of this compound by HPLC
A general workflow for the extraction and analysis of this compound from fermentation broth is as follows:
Genetic Manipulation of Streptomyces lasaliensis
Gene disruption and replacement in S. lasaliensis are typically achieved through homologous recombination. A common method involves the use of a temperature-sensitive suicide vector containing a selectable marker and flanking regions homologous to the target gene. The vector is introduced into S. lasaliensis via conjugation from E. coli. A two-step selection process is then used to identify double-crossover mutants where the target gene has been replaced by the disruption cassette.
In Vitro Biochemical Assays of Biosynthetic Enzymes
Characterizing the function of the this compound biosynthetic enzymes often requires their heterologous expression and purification, followed by in vitro activity assays.
-
Polyketide Synthase (PKS) Assays: The activity of PKS modules can be assayed by providing the purified enzyme with its substrates (e.g., radiolabeled malonyl-CoA and a starter unit) and detecting the formation of the elongated polyketide product by techniques such as thin-layer chromatography (TLC) or mass spectrometry.
-
Epoxidase and Epoxide Hydrolase Assays: The activity of the epoxidase and epoxide hydrolase can be determined by incubating the purified enzymes with a synthetic polyketide intermediate containing the appropriate double bonds or epoxide moieties. The reaction products can then be analyzed by HPLC or mass spectrometry to confirm the enzymatic transformation.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Streptomyces lasaliensis has provided a fascinating glimpse into the complex chemistry of natural product biosynthesis. The identification of the gene cluster, the characterization of the key enzymes, and the unraveling of the regulatory network have laid the groundwork for future research in this area.
Further studies will likely focus on the detailed mechanistic aspects of the PKS and tailoring enzymes, as well as the intricate signaling pathways that govern this compound production. This knowledge will be invaluable for the rational design and combinatorial biosynthesis of novel this compound analogs with enhanced therapeutic efficacy and reduced toxicity, opening up new avenues for the development of next-generation ionophore antibiotics.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. redalyc.org [redalyc.org]
- 5. CN112505167A - HPLC method for detecting purity of this compound sodium - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure and Chemical Properties of Lasalocid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid is a polyether ionophore antibiotic isolated from Streptomyces lasaliensis. It is widely utilized in the veterinary field as a coccidiostat and growth promotant for poultry and cattle. Its ability to form lipid-soluble complexes with mono- and divalent cations allows it to transport these ions across biological membranes, disrupting cellular ionic homeostasis. This ionophoretic activity is the basis of its antimicrobial properties and is also being explored for its potential in other therapeutic areas, including cancer. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, details its mechanism of action, and presents key experimental protocols for its study.
Chemical Structure and Identification
This compound is a complex molecule characterized by a polyether backbone and a terminal salicylic acid moiety. Its ability to capture and transport cations is attributed to the coordinated interaction of the carboxyl group and multiple ether and hydroxyl oxygen atoms, which create a hydrophilic pocket within a lipophilic exterior.
IUPAC Name: 6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid[1]
Synonyms: this compound A, Antibiotic X-537A, Ionophore X-537A[2]
Chemical Formula: C₃₄H₅₄O₈[3]
Molecular Weight: 590.8 g/mol [1][3]
CAS Number: 25999-31-9[3]
Physicochemical Properties
The physicochemical properties of this compound and its commonly used sodium salt are summarized in the table below. These properties are crucial for its formulation, delivery, and biological activity.
| Property | This compound (Free Acid) | This compound Sodium Salt |
| Appearance | - | White to off-white powder[4] |
| Molecular Formula | C₃₄H₅₄O₈ | C₃₄H₅₃NaO₈[5] |
| Molecular Weight | 590.80 g/mol [3] | 612.77 g/mol [4][6] |
| Melting Point | - | 180 °C[4] |
| Boiling Point | - | - |
| pKa | - | - |
| Solubility | Soluble in DMF and DMSO.[2] | Soluble in ethanol, methanol, DMF, and DMSO.[4] Limited solubility in water.[7] |
Mechanism of Action: Ionophore Activity
This compound's primary mechanism of action is its function as a carboxylic ionophore. It can transport various cations, including Na⁺, K⁺, and Ca²⁺, across lipid membranes.[2][8] This process disrupts the normal ionic gradients essential for cellular function, leading to cell death in susceptible organisms. In coccidia, this disruption of ionic homeostasis results in osmotic lysis.[9][10]
Signaling Pathway: this compound-Induced ROS-Mediated Autophagy
Recent research has shown that this compound can induce autophagy in cancer cells through the generation of reactive oxygen species (ROS). This pathway is of significant interest for its potential anticancer applications. This compound treatment leads to an increase in intracellular ROS, which in turn triggers a signaling cascade that results in the formation of autophagosomes and the conversion of LC3-I to LC3-II, a hallmark of autophagy.[11][12]
Caption: this compound-induced ROS-mediated autophagy signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for LC3-I to LC3-II Conversion
This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to its lipidated form, LC3-II.
Materials:
-
6-well plates
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.[13][14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. The appearance of a band at ~14-16 kDa (LC3-II) indicates autophagy induction.[15]
ELISA for this compound Quantification in Feed Samples
This protocol describes a competitive ELISA for the determination of this compound concentrations in animal feed.[16][17]
Materials:
-
This compound ELISA kit (containing antibody-coated microtiter plate, this compound-HRP conjugate, standards, and substrate)
-
Feed sample
-
Methanol
-
Vortex mixer
-
Centrifuge
-
Microplate reader
Procedure:
-
Sample Extraction:
-
Weigh 1 g of the ground feed sample into a centrifuge tube.
-
Add 5 mL of methanol and vortex for 1 minute.
-
Shake for 15 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Dilute the supernatant with the provided sample diluent.
-
-
ELISA Procedure:
-
Add 50 µL of the diluted standards and samples to the wells of the antibody-coated plate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate four times with the provided wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 20 minutes in the dark.
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of this compound on a cancer cell line.
Caption: Experimental workflow for studying this compound's anticancer effects.
Conclusion
This compound remains a significant molecule in veterinary medicine due to its potent ionophoretic activity. The elucidation of its chemical structure and properties has been instrumental in understanding its mechanism of action. Furthermore, ongoing research into its effects on cellular signaling pathways, such as the induction of ROS-mediated autophagy, highlights its potential for development as a therapeutic agent in other fields, including oncology. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the multifaceted biological activities of this compound.
References
- 1. This compound A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound A Sodium Salt 25999-20-6, SBR00083, Sigma-Aldrich [sigmaaldrich.com]
- 5. fao.org [fao.org]
- 6. scbt.com [scbt.com]
- 7. This compound sodium, 25999-20-6 [thegoodscentscompany.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 10. fao.org [fao.org]
- 11. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
- 14. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 15. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 16. biosense.com [biosense.com]
- 17. Development of an ELISA for this compound and depletion kinetics of this compound residues in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasalocid as a Mobile Ion Carrier for Cations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, functions as a mobile ion carrier, facilitating the transport of cations across lipid membranes. This capability underlies its well-established antimicrobial and coccidiostatic activities and is increasingly being explored for novel therapeutic applications, including as an anticancer agent. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated cation transport, detailed experimental protocols for its study, and a summary of its effects on key cellular signaling pathways.
Introduction
Ionophores are lipid-soluble molecules that bind to ions and transport them across cell membranes, disrupting the electrochemical gradients essential for cellular function. This compound (also known as X-537A) is a divalent ionophore, capable of forming complexes with a broad range of mono-, di-, and even trivalent cations, as well as biogenic amines.[1][2][3] Its structure, featuring a salicylic acid head and a flexible polyether backbone, allows it to form a pseudo-cyclic conformation that encapsulates a cation, shielding its charge and enabling diffusion through the hydrophobic lipid bilayer.[4][5] This disruption of ion homeostasis is the primary mechanism of its biological activity.
Mechanism of Action: A Mobile Ion Carrier
The function of this compound as a mobile ion carrier can be dissected into a series of discrete steps. This process is a classic example of facilitated diffusion, where the ionophore acts as a shuttle to move ions down their electrochemical gradient.
2.1. Cation Complexation: At the membrane interface, the deprotonated carboxyl group of this compound initiates the binding of a cation. The flexible polyether backbone then wraps around the cation, with the oxygen atoms of the hydroxyl, ether, and carboxyl groups coordinating with the cation to form a stable, lipophilic complex.[4][6] The stoichiometry of these complexes is typically 1:1 for monovalent cations and 2:1 for divalent and trivalent cations, where two this compound molecules form a "sandwich" around the cation.[5][6]
2.2. Transmembrane Diffusion: The exterior of the this compound-cation complex is hydrophobic, allowing it to readily partition into and diffuse across the lipid bilayer. This movement is driven by the concentration gradient of the complex itself.
2.3. Cation Release: Upon reaching the opposite side of the membrane, the complex encounters a different aqueous environment. The cation is then released, and the this compound molecule is free to return to the original side to transport another ion, completing the catalytic cycle.[4]
Quantitative Data on Cation Binding
The affinity of this compound for various cations is a critical determinant of its biological activity. The stability of the this compound-cation complex is quantified by the stability constant (Ks) or its logarithm (log Ks). Higher values indicate a stronger interaction. The following table summarizes the stability constants for this compound with a range of cations in methanol.
| Cation | log Ks (in Methanol)[7] |
| Li⁺ | 1.68 |
| Na⁺ | 2.57 |
| K⁺ | 3.58 |
| Rb⁺ | 3.56 |
| Cs⁺ | 3.43 |
| Ca²⁺ | 4.57 |
| Sr²⁺ | 5.47 |
| Ba²⁺ | 6.46 |
Note: Data is presented for 1:1 complexes.
Experimental Protocols
The study of this compound's ionophoric properties relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
4.1. In Vitro Cation Transport Assay using Fluorescence Spectroscopy
This protocol is adapted from a method utilizing the fluorescent dye calcein, which is quenched by various divalent cations.[8]
4.1.1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Large Unilamellar Vesicles (LUVs) composed of a suitable lipid mixture (e.g., POPC:Cholesterol)
-
Calcein
-
Buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Cation solution (e.g., 1 M CuCl₂)
-
Fluorometer with temperature control and magnetic stirring
4.1.2. Procedure:
-
Preparation of Calcein-loaded LUVs: Prepare LUVs encapsulating a self-quenching concentration of calcein (e.g., 50 mM) using standard methods such as extrusion. Remove external calcein by size-exclusion chromatography.
-
Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission). Set the temperature to 25°C.
-
Baseline Measurement: Add the calcein-loaded LUVs to a cuvette with buffer and obtain a stable baseline fluorescence reading.
-
Initiation of Transport: Add the desired concentration of this compound to the cuvette and mix.
-
Cation Addition: Add the cation solution to the cuvette to initiate transport. The influx of cations will quench the calcein fluorescence.
-
Data Acquisition: Record the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the rate of cation transport.
-
Data Analysis: Normalize the fluorescence data and calculate the initial rate of transport.
4.2. Planar Lipid Bilayer Electrophysiology
This technique allows for the direct measurement of ion movement across an artificial lipid bilayer.[9][10][11]
4.2.1. Materials:
-
Planar lipid bilayer workstation (including chamber, electrodes, amplifier, and data acquisition system)
-
Lipid solution (e.g., DPhPC in n-decane)
-
This compound stock solution
-
Electrolyte solutions for cis and trans chambers
4.2.2. Procedure:
-
Bilayer Formation: "Paint" the lipid solution across a small aperture separating the two chambers of the bilayer rig to form a lipid bilayer. Monitor the formation and stability of the bilayer by measuring its capacitance.
-
This compound Incorporation: Add this compound to one or both chambers. The ionophore will spontaneously insert into the bilayer.
-
Establish Ion Gradient: Create an ion gradient across the bilayer by having different concentrations of the cation of interest in the cis and trans chambers.
-
Voltage Clamp and Recording: Apply a holding potential across the bilayer using the voltage-clamp amplifier and record the resulting current. The magnitude of the current is a direct measure of the net ion flux through the this compound carriers.
-
Data Analysis: Analyze the current-voltage relationship to determine the conductance and selectivity of this compound for different cations.
4.3. Cellular Assay: Assessing Vesicular Acidification
This compound disrupts the pH of acidic organelles like lysosomes. This can be visualized using pH-sensitive fluorescent probes.[8]
4.3.1. Materials:
-
Cultured cells (e.g., HeLa)
-
This compound
-
LysoTracker Green DND-26 (or other lysosomotropic dyes)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
4.3.2. Procedure:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes. Treat the cells with the desired concentration of this compound for a specified time (e.g., 10 µM for 6 hours).
-
Staining: In the last 30 minutes of treatment, add LysoTracker Green and Hoechst 33342 to the culture medium.
-
Imaging: Wash the cells and image them using a confocal microscope.
-
Analysis: In control cells, LysoTracker Green will accumulate in acidic lysosomes, appearing as bright puncta. In this compound-treated cells, the disruption of the pH gradient will lead to a diffuse, weaker LysoTracker signal.
Impact on Cellular Signaling Pathways
The this compound-induced disruption of cation homeostasis has profound effects on various cellular processes and signaling pathways.
5.1. Disruption of the Golgi Apparatus and Endoplasmic Reticulum
This compound is known to cause vacuolization and fragmentation of the Golgi apparatus.[8] This is likely a consequence of the disruption of ion gradients across the Golgi membrane, which are crucial for the proper function of resident enzymes and for vesicular trafficking. The altered localization of Golgi-resident proteins, such as GOLPH2 and GOLPH4, has been observed upon this compound treatment.[8] This disruption of the Golgi can interfere with the post-translational modification and transport of proteins, contributing to cellular stress.
5.2. Induction of Autophagy
This compound has been shown to induce autophagy, a cellular process for the degradation and recycling of cellular components.[7] This is thought to be a response to the cellular stress caused by the ionophore. The mechanism likely involves the disruption of lysosomal pH, which can impair the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. Additionally, this compound can induce the production of reactive oxygen species (ROS), which is a known trigger for autophagy.[4][7]
Applications in Research and Drug Development
The ability of this compound to manipulate intracellular ion concentrations makes it a valuable tool for studying a wide range of cellular processes. Its potential as a therapeutic agent is also an active area of research.
-
Anticancer Agent: this compound has demonstrated potent anticancer activity against various cancer cell lines, including those that are multi-drug resistant.[2] Its ability to induce apoptosis and autophagy contributes to its cytotoxic effects.[4][7]
-
Antimicrobial: As a registered coccidiostat in veterinary medicine, its efficacy against protozoan parasites is well-established.[1] Its broad-spectrum antibacterial activity is also being investigated.
-
Research Tool: this compound is used to study the roles of ion gradients in processes such as vesicular trafficking, signal transduction, and organelle function.[8]
Conclusion
This compound is a powerful and versatile mobile ion carrier with a broad range of biological activities. Its ability to disrupt cation homeostasis across cellular membranes provides a foundation for its use as an antimicrobial and its emerging potential as an anticancer agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the unique properties of this fascinating molecule.
Disclaimer: this compound is a potent biological agent and should be handled with appropriate safety precautions in a laboratory setting. The information provided in this guide is for research and informational purposes only and does not constitute medical advice.
References
- 1. Stability constants of complexes of monensin and this compound with alkali-metal and alkaline-earth-metal ions in protic and polar aprotic solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. New Hydrophilic Derivatives of this compound and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of amine structure on complexation with this compound in model membrane systems. II. Ionophore selectivity for amines in lipid bilayers and at oil/water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 5. The solution structure of a this compound A metal complex in lipophilic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and kinetic studies of this compound A (X537A) and its silver, sodium, and barium salts in nonpolar solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. warneronline.com [warneronline.com]
- 11. researchgate.net [researchgate.net]
The Antibacterial Spectrum of Lasalocid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has long been utilized in the veterinary field as a coccidiostat and growth promotant in livestock.[1][2][3] Its potent antibacterial activity, particularly against Gram-positive organisms, has garnered renewed interest in its potential for broader therapeutic applications. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as an ionophore, binding and transporting monovalent and divalent cations across lipid membranes.[3][4][5][6] This process disrupts the crucial electrochemical gradients across the bacterial cell membrane, leading to a collapse of the membrane potential and pH homeostasis, ultimately resulting in cell death.[6] Unlike many antibiotics that target specific enzymes or biosynthetic pathways, this compound's physical mechanism of action makes the development of resistance more challenging for bacteria. The lipophilic nature of this compound allows it to readily insert into the cell membrane.[6]
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of this compound-mediated cation transport across the bacterial cell membrane.
Antibacterial Spectrum: Quantitative Data
This compound exhibits a broad spectrum of activity against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus and Streptococcus species.[4][7][8] It is also effective against certain anaerobic bacteria found in the rumen.[9] In contrast, it is generally ineffective against Gram-negative bacteria and fungi.[7] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species.
Table 1: Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Clinical Isolates) | <16 (MIC90) | [8] |
| Streptococcus spp. | (Mastitis Isolates) | <16 (MIC90) | [4][8] |
| Butyrivibrio fibrisolvens | - | 0.38 - 3.0 | [9] |
| Eubacterium cellulosolvens | - | 0.38 - 3.0 | [9] |
| Eubacterium ruminantium | - | 0.38 - 3.0 | [9] |
| Lachnospira multiparus | - | 0.38 - 3.0 | [9] |
| Lactobacillus ruminis | - | 0.38 - 3.0 | [9] |
| Lactobacillus vitulinus | - | 0.38 - 3.0 | [9] |
| Ruminococcus albus | - | 0.38 - 3.0 | [9] |
| Ruminococcus flavefaciens | - | 0.38 - 3.0 | [9] |
| Streptococcus bovis | - | 0.38 - 3.0 | [9] |
Table 2: Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | Ineffective | [7] |
| Selenomonas ruminantium | HD-4 | >10 (pH > 6.4) | [10] |
| Selenomonas ruminantium | HD-4 | Inhibited at 10 (pH < 6.0) | [10] |
| Bacteroides spp. | - | Not Inhibited | [9] |
| Succinimonas spp. | - | Not Inhibited | [9] |
| Succinivibrio spp. | - | Not Inhibited | [9] |
Note: The activity against Selenomonas ruminantium is pH-dependent, with increased efficacy at lower pH.[10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on standard methods for antimicrobial susceptibility testing.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC of the test organism. b. Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).
-
Inoculum Preparation: a. Culture the test bacterium overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.
-
Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
The following diagram outlines the experimental workflow for MIC determination:
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Discussion and Future Directions
The data clearly indicates that this compound possesses potent antibacterial activity primarily directed at Gram-positive bacteria. Its unique ionophore-based mechanism of action presents a compelling case for its further investigation as a therapeutic agent, particularly in an era of rising antibiotic resistance. The observed pH-dependent activity against some Gram-negative species warrants further exploration, as it may suggest potential applications in acidic environments.
Future research should focus on:
-
Expanding the MIC testing to a wider range of clinically relevant, multidrug-resistant Gram-positive strains.
-
Investigating the potential for synergistic effects when combined with other classes of antibiotics.
-
Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic index for various applications.
-
Exploring the mechanisms of intrinsic resistance in Gram-negative bacteria to better understand the limitations and potential for overcoming them.
Conclusion
This compound's well-defined antibacterial spectrum, primarily targeting Gram-positive bacteria through a mechanism that is less prone to common resistance pathways, makes it a valuable compound for further study in drug development. The provided data and protocols offer a solid foundation for researchers to build upon in exploring the full therapeutic potential of this ionophore antibiotic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [frontiersin.org]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound or monensin on lactate-producing or -using rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of this compound against Selenomonas ruminantium--effect of changes in pH induced by changing glucose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasalocid's Disruption of Ionic Homeostasis in Coccidia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lasalocid, a carboxylic polyether ionophore, is a potent anticoccidial agent widely used in the poultry and livestock industries. Its efficacy stems from its ability to disrupt the delicate ionic homeostasis within coccidian parasites, primarily of the genus Eimeria. By forming lipid-soluble complexes with cations, this compound facilitates their transport across the parasite's cell membrane, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its role in disrupting ionic balance, and presents relevant experimental methodologies for its study.
Core Mechanism of Action: Disruption of Ionic Homeostasis
This compound's primary mode of action is the disruption of the electrochemical gradients of ions across the cellular membranes of coccidia. This is achieved through its function as an ionophore, a molecule that binds to specific ions and transports them across lipid bilayers, down their concentration gradients. This compound exhibits a broad selectivity, capable of transporting both monovalent cations (such as Na⁺, K⁺, and H⁺) and divalent cations.[1][2]
The process begins with this compound inserting itself into the parasite's cell membrane.[3] Its carboxylic group facilitates the binding of a cation, forming a neutral, lipid-soluble complex. This complex can then diffuse across the membrane, releasing the ion into the cytoplasm. This influx of cations, particularly Na⁺, is a critical event. To counteract this, the parasite activates its Na⁺/K⁺-ATPase pumps to expel the excess Na⁺, a process that consumes significant amounts of cellular energy in the form of ATP.[4]
The continuous influx of Na⁺ overwhelms the parasite's regulatory mechanisms, leading to a net increase in intracellular cation concentration. This disrupts the osmotic balance, causing an influx of water into the cell, which results in cellular swelling and, ultimately, osmotic lysis.[1][5] This effect is most pronounced on the extracellular stages of the parasite, namely the sporozoites and merozoites, as they are directly exposed to the drug in the intestinal lumen.[6]
Impact on Intracellular pH
This compound also functions as a Na⁺/H⁺ exchanger, leading to alterations in the intracellular pH (pHi) of the parasite. By transporting H⁺ ions out of the cell in exchange for Na⁺, it can disrupt the normal pH gradient, which is crucial for various enzymatic activities and cellular processes.
Quantitative Data on this compound's Efficacy
While the qualitative mechanism of this compound is well-understood, specific quantitative data on the precise changes in intracellular ion concentrations in Eimeria species remains limited in publicly accessible literature. The following tables summarize typical dosage and efficacy data from various studies.
| Parameter | Value | Species | Reference |
| Typical Feed Concentration | 75 - 125 ppm | Poultry | [1] |
| Optimal Dose (Battery Study) | 0.0125% | Turkeys | [7] |
| Effective Concentration (In Vitro) | 0.01 - 1.0 µg/mL | Eimeria tenella | [8] |
| Study Type | Eimeria Species | This compound Concentration | Observed Effect | Reference |
| In vivo (Broilers) | Mixed Eimeria species | 90 - 125 ppm | Control of coccidiosis | [1] |
| In vivo (Calves) | E. zuernii, E. bovis | 0.5 - 3.0 mg/kg body weight | Numerical reduction in oocyst production | [9] |
| In vivo (Lambs) | Coccidia | Not specified | Significantly lower oocyst numbers | [10] |
| In vitro | E. tenella | 0.0075% (in feed) | Highly effective against resistant strains | [11] |
Experimental Protocols
The following sections detail methodologies for key experiments to investigate the effects of this compound on coccidia.
In Vitro Sporozoite Invasion and Reproduction Inhibition Assays
These assays are crucial for determining the direct effect of this compound on the viability and developmental capacity of Eimeria sporozoites.[12]
4.1.1 Sporozoite Preparation
-
Oocyst Excystation: Sporulated Eimeria oocysts are treated to induce excystation and release sporozoites. This typically involves mechanical grinding or chemical treatment to rupture the oocyst wall, followed by incubation in a solution containing bile salts and trypsin at 41°C to stimulate sporozoite release.
-
Purification: Sporozoites are then purified from oocyst and sporocyst debris, often using methods like DE-52 anion-exchange chromatography or density gradient centrifugation.
4.1.2 Cell Culture and Infection
-
Cell Monolayer: A suitable host cell line, such as Madin-Darbey Bovine Kidney (MDBK) cells, is cultured to form a monolayer in 96-well plates.
-
Infection: Purified sporozoites are pre-incubated with varying concentrations of this compound (or a vehicle control) before being added to the cell monolayers.
4.1.3 Assessment of Inhibition
-
Invasion Inhibition Assay (SIA): After a short incubation period (e.g., 2-4 hours), the cell monolayers are washed to remove non-invaded sporozoites. The number of intracellular sporozoites is then quantified, often by microscopy after staining or by qPCR targeting parasite-specific DNA. The percentage of invasion inhibition is calculated relative to the control.
-
Reproduction Inhibition Assay (RIA): Following infection, the cultures are incubated for a longer period (e.g., 48-96 hours) to allow for the development of schizonts. The extent of parasite replication is then assessed, typically by qPCR to quantify the increase in parasite DNA. The percentage of reproduction inhibition is calculated relative to the control.[12]
Measurement of Intracellular Ion Concentrations
4.2.1 Intracellular Sodium (Na⁺) Measurement using Fluorescent Probes
-
Probe Loading: Purified sporozoites are incubated with a cell-permeant sodium-sensitive fluorescent dye, such as Sodium Green or Asante Natrium Green-2 (ANG-2). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.
-
Treatment: The dye-loaded sporozoites are then treated with different concentrations of this compound.
-
Fluorometry: The intracellular fluorescence is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity correlates with an increase in intracellular Na⁺ concentration.
-
Calibration: To obtain quantitative data, a calibration curve is generated by treating the cells with a Na⁺ ionophore (e.g., gramicidin) in the presence of known extracellular Na⁺ concentrations to equilibrate the intracellular and extracellular levels.
4.2.2 Intracellular Potassium (K⁺) Measurement using Flame Photometry
-
Sample Preparation: A large number of purified sporozoites are treated with this compound.
-
Cell Lysis: The sporozoites are then washed to remove the extracellular medium and lysed to release their intracellular contents.
-
Flame Photometry: The concentration of K⁺ in the cell lysate is determined using a flame photometer, which measures the intensity of light emitted when the sample is introduced into a flame.
-
Standardization: The instrument is calibrated using standard solutions of known K⁺ concentrations.
4.2.3 Intracellular pH (pHi) Measurement using BCECF-AM
-
Probe Loading: Sporozoites are loaded with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM). Intracellular esterases cleave the AM group, trapping the fluorescent probe inside the cell.
-
Treatment: The loaded sporozoites are exposed to this compound.
-
Ratiometric Fluorometry: BCECF is a dual-excitation or dual-emission dye. The ratio of fluorescence intensity at two different wavelengths is measured. This ratiometric measurement is proportional to the pHi and is less susceptible to variations in dye concentration or cell path length.
-
Calibration: A calibration curve is established by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. Ionophore coccidiostats – disposition kinetics in laying hens and residues transfer to eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Ionophores on Ruminal Function of Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ionophores on survival, penetration, and development of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Life cycle stages, specific organelles and invasion mechanisms of Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Studies on the stage of action of ionophorous antibiotics against Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound sodium against coccidiosis (Eimeria zuernii and Eimeria bovis) in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: resistance and cross-resistance studies in Eimeria tenella-infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the intrinsic fluorescence of Lasalocid
Page not found. --INVALID-LINK-- oogle.com/grounding-api-redirect/AUZIYQGpAMcaBYb0f9AfNwUhH8cKfXcbtFey6ebBLyfq6QnsGdgFcTZjHBUpjAqN1bPOQbzxB9WAsUh7JWhuSqLr9P9Geba0l9PFy1R3pjFlqHrKjRETRiW81StbfmVCLtzPf_Ef8IlXrmSM6P-wSOf83y8PSg7R-UiaDPMYoczPUwc5vM69DjkjWGCh## An In-depth Technical Guide to the Intrinsic Fluorescence of Lasalocid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is widely utilized in the veterinary field as a coccidiostat.[1][2] Its ability to form complexes with various cations and transport them across lipid membranes is central to its biological activity.[3][4] A key characteristic of this compound is its intrinsic fluorescence, a property that has been harnessed for its detection and quantification in various matrices, including animal tissues and feeds.[5][6][7] This technical guide provides a comprehensive overview of the intrinsic fluorescence of this compound, detailing its spectral properties, the influence of environmental factors, and established experimental protocols for its analysis.
Spectral Properties of this compound
Data Summary: Excitation and Emission Maxima
The following table summarizes the reported excitation and emission wavelengths for this compound under different conditions.
| Matrix/Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| Ethyl Acetate | Not Specified | Not Specified | [5] |
| Basic Mobile Phase (HPLC) | 310 | 430 | [8] |
| Derivatized with ADAM* | 365 | 418 | [8] |
*Note: Derivatization with 9-anthryldiazomethane (ADAM) alters the fluorophore and is not representative of the intrinsic fluorescence of this compound itself, but is included for completeness in analytical contexts.
Factors Influencing this compound Fluorescence
The fluorescence characteristics of this compound are significantly affected by its immediate chemical environment. Understanding these influences is critical for the development of robust analytical methods and for interpreting its behavior in biological systems.
Solvent Effects
The polarity of the solvent can significantly impact the fluorescence emission of a fluorophore, often leading to spectral shifts.[9] For this compound, its fluorescence is exploited in various solvents for analytical purposes. For instance, its intrinsic fluorescence in ethyl acetate forms the basis of a spectrofluorometric assay for its determination in blood.[5] The choice of solvent can influence the Stokes shift, which is the difference between the maximum excitation and emission wavelengths. Protic solvents, in particular, can lead to quenching effects on fluorescence intensity.
Cation Binding
This compound's primary biological function involves the complexation of cations.[4][10] This binding event can alter the conformation of the this compound molecule, which in turn can affect its fluorescence properties. The formation of complexes with metal ions can be studied using various spectroscopic techniques, and changes in fluorescence can provide insights into the binding stoichiometry and affinity.[3][11] The ionophore can form complexes with different stoichiometries (e.g., 1:1, 2:1, 2:2) depending on the solvent and the specific ion.[12]
Aggregation and Self-Quenching
In membrane environments, this compound can form aggregates. This aggregation can lead to self-quenching of its fluorescence.[13] As the aggregates are diluted, for example by increasing the lipid concentration, the fluorescence intensity increases due to the reduction of this self-quenching effect.[13] This phenomenon is relevant for understanding its mechanism of cation transport across membranes.
Experimental Protocols
The intrinsic fluorescence of this compound is a valuable tool for its quantification. The following sections detail common experimental methodologies.
Spectrofluorometric Assay in Blood
This method, developed for the determination of this compound in dog blood, relies on its native fluorescence in ethyl acetate.[5]
Experimental Workflow:
Caption: Workflow for spectrofluorometric determination of this compound in blood.
Detailed Protocol:
-
Extraction: A known volume of blood is mixed with ethyl acetate.
-
Separation: The mixture is centrifuged to separate the organic and aqueous phases.
-
Measurement: The ethyl acetate layer, containing the extracted this compound, is transferred to a cuvette.
-
Analysis: The fluorescence is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Quantification: The concentration of this compound is determined by comparing the fluorescence intensity to a standard curve prepared with known concentrations of this compound.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with a fluorescence detector is a widely used method for the sensitive and specific quantification of this compound in various samples, including animal feeds and tissues.[6][7][8][14]
Experimental Workflow:
Caption: General workflow for HPLC-fluorescence detection of this compound.
Detailed Protocol:
-
Sample Preparation: The sample (e.g., ground feed, homogenized tissue) is accurately weighed.
-
Extraction: this compound is extracted from the matrix using a suitable solvent or mobile phase. Common extraction solvents include ethyl acetate-hexane mixtures.[15]
-
Cleanup: The extract may be purified to remove interfering substances. This can involve centrifugation or solid-phase extraction (SPE).[8]
-
Chromatography: An aliquot of the purified extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).
-
Detection: As the separated components elute from the column, they pass through a fluorescence detector set at the specific excitation and emission wavelengths for this compound (e.g., 310 nm excitation, 430 nm emission).[8]
-
Quantification: The concentration of this compound is determined by comparing the peak area or height to a calibration curve generated from standards of known concentrations.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in classical signaling pathways, its ionophoretic activity can disrupt cellular processes that are part of larger signaling networks. For example, by altering intracellular ion concentrations, this compound can affect vesicular trafficking and acidification, which can in turn impact processes like autophagy.[1]
Logical Relationship: this compound's Effect on Cellular Processes
References
- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Sodium | C34H53NaO8 | CID 6426773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Hydrophilic Derivatives of this compound and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential interactions of ionophore drugs with divalent cations and their function in the animal body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrofluorometric determination of the antibiotic this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. Spectroscopic, Spectrometric and Computational Studies of New this compound Derivatives and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aggregation of this compound A in membranes: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics and Absolute Oral Bioavailability of this compound after Single Intravenous and Intracrop Administration in Laying Hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of this compound in Animal Feeds by Fluorescence Detection for Contents Lower than 5 mg/kg | Chemické listy [chemicke-listy.cz]
The Ionophore Lasalocid: A Technical Guide to its Efficacy Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has long been utilized in veterinary medicine as a coccidiostat.[1][2] However, its potent antibacterial activity against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains, has garnered increasing interest within the scientific and drug development communities.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation, tailored for a scientific audience.
Mechanism of Action: Disruption of Cation Gradients
This compound functions as a mobile ion carrier, facilitating the transport of both monovalent and divalent cations across the lipid bilayer of the bacterial cell membrane.[2] This ionophoretic activity disrupts the crucial electrochemical gradients essential for vital cellular processes in gram-positive bacteria. The porous nature of the peptidoglycan layer in gram-positive bacteria allows this compound to readily access the cytoplasmic membrane.[5]
The primary mechanism involves the formation of a lipophilic complex with cations, such as K⁺, Na⁺, and Ca²⁺, effectively shuttling them across the membrane down their concentration gradients. This influx and efflux of ions dissipates the membrane potential and disrupts the cellular pH gradient. The collapse of these gradients has profound downstream consequences, leading to metabolic disruption and ultimately, bacterial cell death.[5][6]
Quantitative Data: In Vitro Efficacy
The in vitro antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes MIC values for this compound against a range of gram-positive bacteria.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-resistant strains | <16 (MIC₉₀) | [3] |
| Staphylococcus gallinarum | SG 31 | 25 - 50 | [3] |
| Streptococcus spp. | Clinical isolates | <16 (MIC₉₀) | [3] |
| Enterococcus faecium | CCM 4231, EF 26 | 25 - 50 | [3] |
| Enterococcus faecium | Wild-type isolates | 2 (ECOFF) | [7] |
| Clostridium perfringens | Broiler chicken isolates | Uniformly sensitive | [8] |
| Ruminococcus albus | Rumen isolate | 2.5 | [9][10] |
| Ruminococcus flavefaciens | Rumen isolate | 2.5 | [9][10] |
| Butyrivibrio fibrisolvens | Rumen isolate | 2.5 | [9][10] |
MIC₉₀: The concentration required to inhibit the growth of 90% of isolates. ECOFF: Epidemiological cut-off value, which distinguishes wild-type isolates from those with acquired resistance mechanisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1.[7]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours) on a non-selective agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
Measurement of Bacterial Membrane Potential Depolarization
This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential.[8][11]
Materials:
-
DiSC₃(5) stock solution (in DMSO)
-
Gram-positive bacterial culture (e.g., Staphylococcus aureus) grown to mid-logarithmic phase
-
Buffer (e.g., PBS supplemented with glucose)
-
Black, clear-bottom 96-well microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with the assay buffer. c. Resuspend the cells in the assay buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).
-
Dye Loading: a. Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM. b. Incubate in the dark at room temperature to allow the dye to accumulate in the polarized cells, which results in fluorescence quenching.
-
Fluorescence Measurement: a. Transfer the cell suspension with the loaded dye to the wells of the black microtiter plate. b. Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).
-
Addition of this compound: a. Add varying concentrations of this compound to the wells. b. Immediately begin kinetic fluorescence readings. Depolarization of the cell membrane will cause the release of DiSC₃(5) into the medium, resulting in an increase in fluorescence (dequenching).
-
Data Analysis: a. Plot the fluorescence intensity over time for each this compound concentration. The rate and magnitude of the fluorescence increase are indicative of the extent of membrane depolarization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the antibacterial activity of this compound.
Conclusion
This compound demonstrates significant antibacterial activity against a range of gram-positive bacteria by functioning as an ionophore and disrupting the integrity of the bacterial cell membrane's electrochemical gradient. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound as a therapeutic agent. Future research should focus on expanding the quantitative efficacy data to a wider range of clinical isolates and further elucidating the downstream metabolic and signaling consequences of ion gradient disruption in pathogenic gram-positive bacteria.
References
- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Ionophores on Ruminal Function of Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Monensin and this compound-Sodium on the Growth of Methanogenic and Rumen Saccharolytic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Impact of Lasalocid on Vesicular Trafficking and Golgi Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid, a carboxylic ionophore primarily used as a veterinary coccidiostat, is emerging as a potent modulator of intracellular vesicular trafficking and Golgi apparatus homeostasis. By disrupting transmembrane ion gradients, particularly of protons (H+) and monovalent cations, this compound induces a cascade of cellular effects, including the impairment of endosomal and lysosomal acidification, alteration of Golgi morphology, and the induction of the Golgi stress response. This technical guide provides an in-depth analysis of the mechanisms by which this compound perturbs these critical cellular processes. It consolidates available data on its effects, details experimental protocols for studying these phenomena, and visualizes the implicated signaling pathways, offering a valuable resource for researchers in cell biology and drug development.
Introduction
Vesicular trafficking and the proper functioning of the Golgi apparatus are fundamental to cellular homeostasis, governing protein and lipid modification, sorting, and transport. The Golgi, a central hub in the secretory pathway, is exquisitely sensitive to perturbations in its luminal environment, including ion concentrations and pH. Ionophores, such as this compound, are lipophilic molecules that facilitate the transport of ions across biological membranes, thereby disrupting the carefully maintained electrochemical gradients essential for organelle function.
This compound's ability to exchange cations for protons across membranes leads to a dissipation of the pH gradient in acidic organelles of the endo-lysosomal pathway.[1][2] This disruption has profound consequences for processes that rely on acidic pH, such as enzyme activation in lysosomes and the trafficking of various receptors and toxins.[1] Furthermore, the alteration of the Golgi's internal environment by this compound triggers a cellular stress response, leading to morphological changes and the activation of specific signaling pathways aimed at restoring homeostasis.[1][3] This guide will explore the multifaceted impact of this compound on these interconnected cellular systems.
Data Presentation: Effects of this compound on Cellular Markers
The following tables summarize the observed effects of this compound on key cellular markers of vesicular trafficking and Golgi integrity. While precise quantitative data from a single source is limited, this compilation provides a comparative overview based on available literature.
| Organelle/Compartment | Marker Protein | Observed Effect of this compound Treatment | Reference |
| Golgi Apparatus | GOLPH2 (GPP130) | Scattered cytoplasmic localization (redistribution from perinuclear region) | [1][4] |
| GOLPH4 (GOLIM4) | Scattered cytoplasmic localization (redistribution from perinuclear region) | [1][4] | |
| GM130 (cis-Golgi matrix) | Localization pattern remains largely unaffected | [1][4] | |
| Giantin (Golgi matrix) | Localization pattern remains largely unaffected | [1][4] | |
| Endo-lysosomal Pathway | EEA1 (Early Endosomes) | Modified cellular pattern, more condensed appearance | [1] |
| Rab9A (Recycling Vesicles) | Modified cellular pattern, more condensed appearance | [1] | |
| Vesicular Acidification | LysoTracker Green | Reduced fluorescence intensity, indicating an increase in vesicular pH | [1][2] |
| Process | Assay | Observed Effect of this compound Treatment | Reference |
| Protein Degradation | DQ Red BSA Degradation | Blockage of bovine serum albumin (BSA) degradation | [2] |
| Autophagy | GFP-LC3B localization | Intense perinuclear dots, accumulation of LC3B-II | [1] |
| Endocytosis | EGF-A555 Uptake | Endocytosis of epidermal growth factor (EGF) is not blocked | [2] |
Experimental Protocols
Immunofluorescence Staining of Golgi and Endosomal Markers
This protocol details the steps for visualizing the effect of this compound on the localization of Golgi and endosomal proteins in cultured cells (e.g., HeLa).
Materials:
-
HeLa cells cultured on glass coverslips
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking solution: 0.1% Triton X-100 and 2% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., rabbit anti-GOLPH2, mouse anti-GM130, rabbit anti-EEA1)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 568 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat HeLa cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the desired time (e.g., 6 hours) in complete culture medium.[3]
-
Fixation:
-
Wash cells once with PBS.
-
Fix with 4% PFA in PBS for 20 minutes at room temperature.[5]
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Incubate cells with Permeabilization/Blocking solution for 5-10 minutes at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in PBS containing 2% BSA to their optimal concentration (e.g., 1:100 to 1:500).
-
Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute fluorophore-conjugated secondary antibodies (e.g., 1:400) and DAPI (e.g., 1:1000) in PBS containing 2% BSA.[5]
-
Incubate coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Final Washes: Wash cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a confocal fluorescence microscope with appropriate laser lines and filters for the chosen fluorophores.
Measurement of Vesicular pH using LysoTracker Green
This protocol allows for the qualitative and semi-quantitative assessment of the acidification of vesicular compartments.
Materials:
-
HeLa cells cultured in a glass-bottom dish
-
Complete culture medium
-
This compound stock solution
-
LysoTracker® Green DND-26 (e.g., 1 mM in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) for the desired duration (e.g., 6 hours).[2]
-
Probe Loading:
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging:
-
Immediately image the live cells using a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
-
Use the appropriate excitation and emission wavelengths for LysoTracker Green (approx. 504/511 nm).
-
Acquire images of both control and this compound-treated cells using identical imaging settings.
-
-
Analysis: Qualitatively compare the fluorescence intensity of LysoTracker Green between control and treated cells. A decrease in intensity suggests an increase in vesicular pH (alkalinization). For quantitative analysis, measure the mean fluorescence intensity per cell or per vesicle using image analysis software.
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action and Impact on Vesicular Trafficking
The following diagram illustrates the fundamental mechanism of this compound as an ionophore and its downstream consequences on the endo-lysosomal pathway.
Caption: this compound disrupts vesicular pH by acting as a cation/H+ exchanger.
Experimental Workflow for Assessing Golgi Integrity
This diagram outlines the key steps in an immunofluorescence-based experiment to study the effects of this compound on Golgi morphology.
Caption: Workflow for immunofluorescence analysis of Golgi morphology after this compound treatment.
Ionophore-Induced Golgi Stress Signaling Pathways
This compound-induced disruption of Golgi homeostasis is likely to trigger established Golgi stress response pathways. The following diagrams depict the activation of the TFE3 and CREB3 pathways, which are known to be induced by ionophores like monensin, a compound with a similar mechanism of action to this compound.[1]
TFE3 Pathway Activation:
Caption: TFE3-mediated Golgi stress response pathway activated by ionophore-induced stress.
CREB3 Pathway Activation:
Caption: CREB3 signaling pathway in response to Golgi stress.
Conclusion
This compound serves as a powerful tool for dissecting the intricate relationship between ion homeostasis, vesicular trafficking, and Golgi function. Its ability to disrupt vesicular pH and alter Golgi protein distribution highlights the sensitivity of these systems to ionic fluctuations. The induction of Golgi stress response pathways, such as those mediated by TFE3 and CREB3, underscores the cell's adaptive mechanisms to cope with such perturbations. For researchers and drug development professionals, understanding the detailed impact of ionophores like this compound can provide valuable insights into disease mechanisms associated with trafficking defects and may open new avenues for therapeutic intervention. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of this compound and to precisely map the signaling cascades it initiates.
References
- 1. A CREB3-ARF4 signalling pathway mediates the response to Golgi stress and susceptibility to pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CREB3 Transcription Factors: ER-Golgi Stress Transducers as Hubs for Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFE3, HSP47, and CREB3 Pathways of the Mammalian Golgi Stress Response [jstage.jst.go.jp]
- 4. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Lasalocid for the Study of Mitochondrial Calcium Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a versatile tool for investigating mitochondrial calcium (Ca²⁺) dynamics.[1][2] Its ability to transport both monovalent and divalent cations across biological membranes allows for the targeted manipulation of mitochondrial Ca²⁺ flux, providing valuable insights into the organelle's role in cellular signaling, bioenergetics, and cell death pathways.[3] This document provides detailed application notes and experimental protocols for the use of this compound in studying mitochondrial Ca²⁺ transport.
This compound's mechanism of action is multifaceted and highly dependent on its concentration and the existing mitochondrial Ca²⁺ load. At low nanomolar concentrations, it functions primarily as an electroneutral K⁺/H⁺ exchanger, which indirectly inhibits the mitochondrial Ca²⁺/2H⁺ antiporter, thereby reducing Ca²⁺ efflux.[4] At higher mitochondrial Ca²⁺ loads, this compound can prevent the opening of the mitochondrial permeability transition pore (mPTP), thus promoting Ca²⁺ retention.[4] This dual functionality makes this compound a powerful agent for dissecting the complex processes of mitochondrial Ca²⁺ homeostasis.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Mitochondrial Calcium Flux
| Concentration Range | Primary Mechanism of Action | Effect on Mitochondrial Ca²⁺ Flux | Experimental System | Reference |
| 25-250 nM | K⁺/H⁺ electroneutral exchange | Inhibition of Ca²⁺ efflux (via Ca²⁺/2H⁺ antiport) | Isolated liver and heart mitochondria | [4] |
| Intermediate Ca²⁺ loads (70-110 nmol Ca²⁺/mg protein) | Increased membrane permeability | Slight stimulation of Ca²⁺ release | Isolated liver mitochondria | [4] |
| High Ca²⁺ loads (110-140 nmol Ca²⁺/mg protein) | Inhibition of mPTP opening | Enhanced Ca²⁺ retention | Isolated liver mitochondria | [4] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | EC₅₀ (µM) | Exposure Time | Reference |
| Chicken Hepatocytes | MTT, CBB, LDH | < 10 | 24 h | [5] |
| Rat Myoblasts (L-6) | MTT, CBB, LDH | > 10 | 24 h | [5] |
| HeLa | Resazurin | ~10 | Overnight | [6] |
| HUVECs | Resazurin | > 20 | Overnight | [6] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Inhibition of Mitochondrial Ca²⁺ Efflux using this compound in Isolated Mitochondria
Objective: To measure the inhibitory effect of low-concentration this compound on the Ca²⁺/2H⁺ antiporter-mediated Ca²⁺ efflux from isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
This compound stock solution (1 mM in DMSO)
-
Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, 5 mM succinate, 1 µM rotenone, pH 7.2)
-
Calcium Green-5N or other suitable low-affinity Ca²⁺ indicator
-
CaCl₂ standard solution
-
Fluorometer with stirring capabilities
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols. Determine the protein concentration using a Bradford or BCA assay.
-
Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for your chosen Ca²⁺ indicator (e.g., for Calcium Green-5N, Ex/Em ~506/531 nm).
-
Assay Preparation: In a cuvette with a stir bar, add the mitochondrial respiration buffer and the Ca²⁺ indicator. Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.
-
Baseline Measurement: Record the baseline fluorescence for a few minutes to ensure a stable signal.
-
Ca²⁺ Loading: Add a known amount of CaCl₂ to the cuvette to induce mitochondrial Ca²⁺ uptake. Observe the decrease in fluorescence as Ca²⁺ is sequestered into the mitochondria.
-
This compound Treatment: Once the Ca²⁺ uptake is complete (fluorescence signal stabilizes at a new lower level), add this compound to the desired final concentration (e.g., 50, 100, 200 nM).
-
Monitoring Ca²⁺ Efflux: Monitor the fluorescence signal over time. In the absence of an efflux inhibitor, a slow increase in fluorescence will be observed as Ca²⁺ leaks out of the mitochondria. In the presence of this compound, this rate of efflux should be significantly reduced.
-
Data Analysis: Calculate the rate of Ca²⁺ efflux by determining the slope of the fluorescence trace after this compound addition. Compare the rates between control (no this compound) and this compound-treated samples.
Protocol 2: Assessment of this compound's Effect on the Mitochondrial Permeability Transition Pore (mPTP)
Objective: To determine the effect of this compound on the Ca²⁺ retention capacity of mitochondria as an indicator of mPTP opening.
Materials:
-
Isolated mitochondria
-
This compound stock solution (1 mM in DMSO)
-
Mitochondrial respiration buffer (as in Protocol 1)
-
Calcium Green-5N
-
High concentration CaCl₂ solution (e.g., 1 mM)
-
Fluorometer with an injection port
Procedure:
-
Assay Setup: Prepare the cuvette with respiration buffer, Ca²⁺ indicator, and isolated mitochondria as described in Protocol 1.
-
This compound Incubation: Add the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) to the mitochondrial suspension and incubate for a few minutes.
-
Calcium Titration: Using an injector, add sequential pulses of a known amount of CaCl₂ (e.g., 10-20 nmol) to the cuvette every 1-2 minutes.
-
Monitoring mPTP Opening: After each CaCl₂ pulse, the fluorescence will initially increase and then decrease as the mitochondria take up the Ca²⁺. Continue adding CaCl₂ pulses until a large, sustained increase in fluorescence is observed. This indicates the opening of the mPTP and the release of accumulated Ca²⁺.
-
Data Analysis: The calcium retention capacity (CRC) is the total amount of Ca²⁺ taken up by the mitochondria before mPTP opening. Calculate the CRC for both control and this compound-treated mitochondria. An increase in the CRC in the presence of this compound indicates an inhibition of mPTP opening.
Protocol 3: In Situ Measurement of Mitochondrial Ca²⁺ Flux in Permeabilized Cells
Objective: To visualize and quantify the effect of this compound on mitochondrial Ca²⁺ uptake and release in cultured cells.
Materials:
-
Adherent cells grown on glass-bottom dishes
-
This compound stock solution (1 mM in DMSO)
-
Rhod-2 AM fluorescent dye
-
Pluronic F-127
-
Permeabilization buffer (e.g., containing digitonin or saponin)
-
Imaging buffer (e.g., HBSS)
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes and allow them to adhere.
-
Load the cells with Rhod-2 AM (e.g., 2-5 µM) and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C. Rhod-2 preferentially accumulates in mitochondria due to its positive charge.
-
Wash the cells with fresh imaging buffer to remove excess dye.
-
-
Cell Permeabilization:
-
Gently permeabilize the plasma membrane by incubating the cells with a low concentration of digitonin (e.g., 25-50 µg/mL) in an intracellular-like buffer for a few minutes. This leaves the mitochondrial membranes intact.
-
Wash the cells to remove the permeabilizing agent.
-
-
Imaging and this compound Treatment:
-
Mount the dish on the confocal microscope stage and acquire a baseline image of mitochondrial Rhod-2 fluorescence.
-
Perfuse the cells with the intracellular-like buffer containing the desired concentration of this compound.
-
-
Induction and Measurement of Ca²⁺ Flux:
-
Stimulate mitochondrial Ca²⁺ uptake by adding a pulse of Ca²⁺ to the buffer.
-
Record the changes in Rhod-2 fluorescence over time using time-lapse imaging.
-
To study efflux, after loading the mitochondria with Ca²⁺, replace the buffer with a Ca²⁺-free buffer containing EGTA and monitor the decrease in fluorescence.
-
-
Data Analysis:
-
Quantify the changes in mitochondrial Rhod-2 fluorescence intensity in regions of interest (ROIs) corresponding to mitochondria.
-
Calculate the rates of Ca²⁺ uptake and release and compare them between control and this compound-treated cells.
-
This compound is a valuable pharmacological tool for the investigation of mitochondrial Ca²⁺ flux. By carefully selecting the appropriate concentration and experimental conditions, researchers can exploit its distinct mechanisms of action to either inhibit Ca²⁺ efflux or prevent mPTP-mediated Ca²⁺ release. The protocols outlined in this document provide a framework for utilizing this compound to gain a deeper understanding of the critical role of mitochondrial Ca²⁺ in cellular physiology and pathology. As with any experimental tool, appropriate controls and careful optimization are essential for obtaining reliable and reproducible results.
References
- 1. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Imaging mitochondrial calcium signalling with fluorescent probes and single or two photon confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations in mitochondrial Ca2+ flux by the antibiotic X-537A (this compound-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. fn-test.com [fn-test.com]
Lasalocid: A Powerful Tool for Interrogating Protein Trafficking Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic ionophore produced by Streptomyces lasaliensis, has emerged as a valuable pharmacological tool for the study of protein trafficking.[1][2] By disrupting intracellular ion gradients, particularly of protons (H+) and other cations, this compound perturbs the function of key organelles involved in the secretory and endocytic pathways.[1] This disruption makes it an effective inhibitor of various cellular processes that rely on vesicular transport, including the secretion of proteins and the entry of certain toxins and pathogens. These application notes provide a comprehensive overview of the use of this compound in protein trafficking research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Mechanism of Action
This compound functions as a mobile ion carrier, facilitating the transport of cations across biological membranes. This activity disrupts the delicate pH balance within intracellular compartments such as the Golgi apparatus, endosomes, and lysosomes.[1][3] The proper functioning of these organelles is critically dependent on the maintenance of specific luminal pH gradients, which are required for enzyme activity, receptor-ligand dissociation, and the budding and fusion of transport vesicles.
By dissipating these essential proton gradients, this compound leads to:
-
Disorganization of the Golgi apparatus: It causes the redistribution of certain Golgi-resident proteins, such as GOLPH2 and GOLPH4, while not affecting structural components like GM130 and giantin.[1]
-
Impairment of the endolysosomal pathway: this compound inhibits the acidification of endosomes and lysosomes, thereby blocking the degradation of endocytosed proteins.[1][3]
-
Inhibition of retrograde trafficking: The transport of molecules from endosomes to the Golgi apparatus is also disrupted.[1]
This broad-spectrum disruption of vesicular trafficking makes this compound a potent tool for dissecting the intricate steps of protein transport within the cell.
Quantitative Data
The following tables summarize the effective concentrations and quantitative effects of this compound in various experimental systems.
| Parameter | Cell Type | Value | Notes |
| Cell Viability | HUVEC | >80% at ≤ 20 µM | Assessed after overnight incubation.[3] |
| HeLa | Cytotoxicity observed at concentrations > 10 µM | Assessed after 24-hour exposure.[1] | |
| Anti-toxin Activity | Various | 1 - 10 µM | Effective concentration range for protecting cells from various bacterial toxins that rely on intracellular trafficking for their cytotoxic effects.[1] |
| Inhibition of Protein Biosynthesis (by toxins) | HeLa | >20-fold reduction | EC50 ratio for Shiga-like toxin 1 (Stx1) induced protein synthesis inhibition. This compound pre-incubation for 3 hours.[1] |
| L929 | >2500-fold reduction | EC50 ratio for Exotoxin A (ETA) induced protein synthesis inhibition. This compound pre-incubation for 3 hours.[1] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound to study protein trafficking.
Protocol 1: Analysis of Golgi Apparatus Integrity by Immunofluorescence
This protocol describes how to visualize the effects of this compound on the morphology of the Golgi apparatus using immunofluorescence microscopy.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibodies (e.g., anti-GOLPH2, anti-GM130)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
This compound Treatment: Treat the cells with 10 µM this compound in culture medium for 6 hours. Include a vehicle control (DMSO).[1]
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate the cells with DAPI or Hoechst stain for 5 minutes to label the nuclei.
-
Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 2: Assessment of Endosomal/Lysosomal Acidification using LysoTracker
This protocol details the use of LysoTracker, a fluorescent probe that accumulates in acidic organelles, to assess the effect of this compound on vesicular acidification.
Materials:
-
HeLa cells
-
Cell culture medium
-
This compound
-
LysoTracker Green DND-26
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HeLa cells in a glass-bottom dish suitable for live-cell imaging.
-
This compound Treatment: Treat the cells with 10 µM this compound in culture medium for 6 hours.[4]
-
LysoTracker Staining: During the last 30 minutes of the this compound treatment, add LysoTracker Green to the culture medium at a final concentration of 50-75 nM and incubate at 37°C.[4]
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Immediately image the cells using a confocal microscope equipped with a live-cell imaging chamber. Observe the reduction in LysoTracker fluorescence in this compound-treated cells compared to the control.
Protocol 3: Protein Degradation Assay using DQ-BSA
This protocol uses a self-quenched fluorescent substrate, DQ-BSA, to measure the proteolytic activity within lysosomes, which is dependent on proper trafficking and acidification.
Materials:
-
HeLa cells
-
Cell culture medium
-
This compound
-
DQ Red BSA
-
Live-cell imaging medium or PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Seed HeLa cells in a 96-well plate or a glass-bottom dish.
-
This compound Treatment: Treat the cells with 10 µM this compound in culture medium for 6 hours.[4]
-
DQ-BSA Loading: During the last 1-2 hours of this compound treatment, add DQ Red BSA to the culture medium at a final concentration of 10 µg/mL.[5][6]
-
Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove excess DQ-BSA.[6]
-
Imaging/Quantification:
-
Microscopy: Image the cells using a fluorescence microscope. A decrease in red fluorescence indicates reduced lysosomal degradation in this compound-treated cells.
-
Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for the red fluorescent dye.
-
Visualizations
The following diagrams illustrate the key pathways affected by this compound and a typical experimental workflow.
Caption: this compound's disruption of key protein trafficking hubs.
Caption: Experimental workflow for immunofluorescence analysis.
References
- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Use of DQ-BSA to Monitor the Turnover of Autophagy-Associated Cargo - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lasalocid in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic polyether ionophore antibiotic isolated from Streptomyces lasaliensis, has demonstrated significant potential as an anticancer agent.[1][2] Primarily used in veterinary medicine, recent research has unveiled its cytotoxic and cytostatic effects against various cancer cell lines, including prostate, colon, and melanoma.[1][2][3] this compound's multifaceted mechanism of action involves the induction of apoptosis and autophagy, disruption of key signaling pathways, and modulation of gene expression, making it a compelling candidate for further investigation in oncology.[1][3]
This document provides detailed application notes and protocols for the use of this compound in cancer cell line research. It is intended to guide researchers in designing and executing experiments to evaluate the anticancer properties of this compound and its derivatives.
Mechanism of Action
This compound exerts its anticancer effects through several interconnected mechanisms, primarily initiated by the generation of reactive oxygen species (ROS).[1] This oxidative stress triggers a cascade of events leading to programmed cell death.
Key Mechanisms:
-
Induction of Apoptosis and Autophagy: this compound induces cytotoxic apoptosis, a form of programmed cell death, in cancer cells.[1] Concurrently, it can also trigger cytoprotective autophagy.[1] The interplay between these two processes is crucial in determining the ultimate fate of the cancer cell.
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1][4] This is achieved by reducing the expression of G1 phase-dependent proteins.[1]
-
Modulation of Signaling Pathways: this compound influences critical signaling pathways that govern cell survival, proliferation, and metastasis. Notably, it has been found to:
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its bioconjugates on various cancer cell lines.
Table 1: Antiproliferative Activity (IC50) of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. HaCaT | Reference |
| This compound (LAS) | PC3 | Prostate | 1.4 - 7.2 | 2.2 - 11 | [5] |
| SW480 | Colon (Primary) | 7.2 | 2.2 | [5] | |
| SW620 | Colon (Metastatic) | 6.1 | Not Reported | [5] | |
| Compound 7 (LAS Bioconjugate) | PC3 | Prostate | Not Reported | Not Reported | [5] |
| SW480 | Colon (Primary) | Not Reported | Not Reported | [5] | |
| Compound 8 (LAS Bioconjugate) | PC3 | Prostate | 3.6 | 9.2 | [5] |
| Compound 12 (LAS Bioconjugate) | PC3 | Prostate | Not Reported | Not Reported | [5] |
| SW480 | Colon (Primary) | Not Reported | Not Reported | [5] | |
| Compound 13 (LAS Bioconjugate) | SW480 | Colon (Primary) | 1.4 | 2.3 | [5] |
| SW620 | Colon (Metastatic) | 2.3 | Not Reported | [5] | |
| Compound 14 (LAS Bioconjugate) | PC3 | Prostate | 3.3 | Not Reported | [5] |
Table 2: Induction of Apoptosis and Necrosis by this compound Bioconjugates
| Compound | Cell Line | Cancer Type | Late Apoptosis (%) | Necrosis (%) | Reference |
| Compound 13 | PC3 | Prostate | Not Reported | 56.81 | [5] |
| Compound 14 | PC3 | Prostate | Not Reported | 43.12 | [5] |
| Compound 7 | SW480 | Colon (Primary) | Not Reported | 22.39 | [5] |
| Compound 12 | SW480 | Colon (Primary) | Not Reported | 42.85 | [5] |
Visualizations
Caption: this compound's multifaceted mechanism of action in cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash with serum-containing media to inactivate trypsin, and then wash with cold PBS.
-
Suspension cells: Collect cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in this compound-induced signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-FOXM1, anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p-P38, anti-P38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and incubate with ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound presents a promising avenue for the development of novel anticancer therapies. Its ability to induce apoptosis and autophagy, arrest the cell cycle, and modulate key oncogenic signaling pathways highlights its potential as a multi-targeted agent. The protocols and data presented in this document provide a framework for researchers to further explore the therapeutic utility of this compound in various cancer models. Further quantitative in vitro and in vivo studies are warranted to fully elucidate its dose-dependent effects and to pave the way for potential clinical applications.
References
- 1. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 2. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lasalocid-Induced Apoptosis in PC-3 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lasalocid, a carboxylic ionophore antibiotic produced by Streptomyces lasaliensis, has demonstrated potent anticancer activities.[1][2] This document outlines the protocols and mechanisms associated with this compound's ability to induce apoptosis in human prostate cancer (PC-3) cells. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.[1][3] Concurrently, this compound also induces a cytoprotective autophagy, which, when inhibited, can enhance the apoptotic effect.[1][3] These notes provide detailed methodologies for key experiments and summarize the quantitative outcomes of this compound treatment on PC-3 cells.
Quantitative Data Summary
The effects of this compound on PC-3 cells have been quantified across several key parameters, including cell viability, cell cycle distribution, and apoptosis induction.
Table 1: Effect of this compound on PC-3 Cell Viability and Apoptosis
| Parameter | Condition | Result | Reference |
| Cell Viability (MTT Assay) | 10 µM this compound for 24h | ~50% reduction | [3] |
| 10 µM this compound for 48h | ~70% reduction | [3] | |
| Apoptotic Cells (Annexin V/PI) | Control | ~3.5% | [3] |
| 5 µM this compound for 48h | ~23.8% | [3] | |
| 10 µM this compound for 48h | ~45.2% | [3] | |
| Caspase-3 Activity | 10 µM this compound for 48h | Significant increase | [3] |
Table 2: this compound-Induced Cell Cycle Arrest in PC-3 Cells
| Cell Cycle Phase | Control | 5 µM this compound (48h) | 10 µM this compound (48h) | Reference |
| Sub-G1 (Apoptosis) | 3.5% | 15.3% | 29.8% | [3] |
| G0/G1 | 59.9% | 70.1% | 63.4% | [1][3] |
| S | 24.1% | 10.2% | 4.5% | [3] |
| G2/M | 12.5% | 4.4% | 2.3% | [3] |
Signaling and Experimental Workflow
The induction of apoptosis in PC-3 cells by this compound follows a distinct signaling pathway, primarily initiated by an increase in intracellular ROS. This triggers a cascade of events leading to programmed cell death. The experimental workflow to investigate this process involves a series of coordinated assays.
Caption: General experimental workflow for studying this compound's effects on PC-3 cells.
The signaling cascade initiated by this compound involves a complex interplay between apoptosis and autophagy, both triggered by ROS.
Caption: this compound signaling pathways leading to apoptosis and autophagy in PC-3 cells.
Experimental Protocols
Detailed protocols for the key assays are provided below. Standard laboratory safety precautions should be followed at all times.
PC-3 Cell Culture and this compound Treatment
This protocol describes the basic maintenance of PC-3 cells and their treatment with this compound.
-
Materials:
-
PC-3 human prostate cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
-
-
Protocol:
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[4]
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed cells in appropriate plates (e.g., 96-well for viability, 6-well for flow cytometry) and allow them to adhere for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Replace the medium in the cell plates with the this compound-containing medium or vehicle control medium.
-
Incubate for the desired time points (e.g., 24, 48 hours) before proceeding with downstream assays.
-
Cell Viability Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of viability.[5][6]
-
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
After the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated cells in a 6-well plate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Harvest cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cell populations in different phases of the cell cycle based on DNA content.[7][8]
-
Materials:
-
Treated cells in a 6-well plate
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells as described in the apoptosis protocol.
-
Wash cells with cold PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer on a linear scale to resolve the G0/G1, S, and G2/M peaks.[8]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
-
Materials:
-
Treated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer or fluorescence plate reader
-
-
Protocol:
-
After treatment with this compound, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[9]
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells (for flow cytometry) or measure fluorescence directly in the plate.
-
Quantify the fluorescence, which is proportional to the level of intracellular ROS. N-acetyl-l-cysteine (NAC) can be used as a ROS inhibitor for control experiments.[1]
-
Measurement of Mitochondrial Membrane Potential (MMP)
The cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.[10][11]
-
Materials:
-
Treated cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
After this compound treatment, harvest and wash the cells.
-
Resuspend the cells in a medium containing JC-1 dye (typically 5-10 µg/mL).
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[10]
-
Wash the cells to remove the excess dye.
-
Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FITC) and red (PE) channels.
-
The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.[10]
-
References
- 1. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 4. reprocell.com [reprocell.com]
- 5. Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells [jomh.org]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. The Cell Cycle Analysis [labome.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Reactive oxygen species production and redox state in parthenogenetic and sperm-mediated bovine oocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of mitochondrial membrane potential is inhibited by bombesin in etoposide-induced apoptosis in PC-3 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Lasalocid Against Cryptosporidium parvum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporidium parvum, a protozoan parasite, is a significant cause of diarrheal disease (cryptosporidiosis) in humans and animals. The development of effective therapeutic agents is a priority in combating this parasite. Lasalocid, a polyether ionophore antibiotic, has demonstrated notable efficacy against C. parvum in vitro. These application notes provide a summary of the available data and detailed protocols for assessing the in vitro activity of this compound against C. parvum.
Data Presentation
The in vitro efficacy of this compound against Cryptosporidium parvum has been quantified in several studies. The following table summarizes the key findings, providing a clear comparison of its potency.
| Parameter | Value | Host Cell Line | Assay Method | Reference |
| EC50 | 0.4 mg/L | Madin-Darby canine kidney (MDCK) cells | Chemiluminescence immunoassay | [1] |
| Inhibition | Complete (100%) | Not specified | Not specified | [2][3] |
| Concentration for Complete Inhibition | 1 µM | Not specified | Not specified | [2][3] |
| Effect on Oocyst Viability | Time-dependent decrease | N/A (in vitro assay) | Fluorogenic vital dyes and excystation technique | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for key experiments related to the in vitro testing of this compound against C. parvum.
In Vitro Cultivation of Cryptosporidium parvum
This protocol outlines the general procedure for establishing and maintaining an in vitro culture of C. parvum in a suitable host cell line, such as human ileocecal adenocarcinoma (HCT-8) cells.
Materials:
-
Cryptosporidium parvum oocysts (e.g., Iowa isolate)
-
HCT-8 cell line
-
RPMI-1640 medium supplemented with 2 mM L-glutamine, 15 mM HEPES, 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Sodium hypochlorite solution (bleach)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates (e.g., 96-well plates)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Host Cell Culture:
-
Culture HCT-8 cells in RPMI-1640 medium in cell culture flasks.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks.
-
-
Oocyst Preparation and Excystation:
-
Surface sterilize C. parvum oocysts by incubation in a sodium hypochlorite solution on ice for 10 minutes.
-
Wash the oocysts multiple times with sterile PBS by centrifugation to remove the bleach.
-
Induce excystation by incubating the oocysts in a suitable excystation medium (e.g., PBS containing 0.25% trypsin and 0.75% sodium taurocholate) at 37°C for 30-60 minutes. This process releases the infective sporozoites.
-
-
Infection of Host Cells:
-
Seed HCT-8 cells into 96-well plates and allow them to form a confluent monolayer.
-
Remove the culture medium and inoculate each well with the excysted sporozoites.
-
Incubate the plates for at least 3 hours at 37°C to allow for parasite invasion.
-
After the incubation period, wash the monolayers with PBS to remove any unexcysted oocysts and free sporozoites.
-
Add fresh culture medium to each well.
-
In Vitro Drug Susceptibility Assay
This protocol describes how to assess the efficacy of this compound against C. parvum growth in an in vitro culture system.
Materials:
-
Infected HCT-8 cell cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa stain or fluorescently labeled antibodies against C. parvum)
-
Microplate reader or fluorescence microscope
Protocol:
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the host cells.
-
-
Treatment of Infected Cells:
-
Following the 3-hour infection period and washing step (Protocol 1, step 3), add the different concentrations of this compound to the wells of the infected HCT-8 cell plates.
-
Include appropriate controls: infected untreated cells (positive control) and uninfected cells (negative control).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
Quantification of Parasite Growth Inhibition:
-
After the incubation period, wash the cell monolayers with PBS.
-
Fix the cells with methanol.
-
Stain the cells with a suitable method to visualize the parasite (e.g., Giemsa stain for light microscopy or an immunofluorescence assay using anti-C. parvum antibodies).
-
Quantify the number of parasite developmental stages (e.g., trophozoites, meronts) in treated versus untreated wells. This can be done by manual counting under a microscope or by using an automated imaging system.
-
Alternatively, parasite growth can be quantified using methods like quantitative PCR (qPCR) to measure parasite-specific DNA or RNA.
-
Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.
-
Determine the EC50 value (the concentration of the drug that inhibits 50% of parasite growth) by plotting the percentage of inhibition against the drug concentration.
-
Visualizations
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of this compound against C. parvum.
Mechanism of Action: Ionophoric Activity
Caption: General mechanism of action of this compound as an ionophore against C. parvum.
References
- 1. In-vitro activities of paromomycin and this compound evaluated in combination against Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Assessment of drugs against Cryptosporidium parvum using a simple in vitro screening method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo efficacy of this compound for treatment of experimental cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Lasalocid in Animal Feed by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid is a polyether ionophore antibiotic widely incorporated into animal feed as a coccidiostat to prevent and control coccidiosis in poultry and other livestock.[1] Regulatory agencies have established maximum residue limits (MRLs) for this compound in animal-derived food products, necessitating accurate and reliable analytical methods for its quantification in animal feed to ensure animal health and food safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the determination of this compound in various animal feed matrices, including premixes and complete feeds.
Principle
This method involves the extraction of this compound from the feed matrix using an acidified organic solvent, followed by separation and quantification using a reversed-phase HPLC system equipped with a fluorescence detector. This compound possesses natural fluorescence, allowing for sensitive and selective detection without the need for derivatization.[2]
Experimental Protocols
Reagents and Materials
-
This compound Sodium Reference Standard (purity ≥ 97%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated
-
Water, deionized
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Silica gel for column chromatography
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 25.8 mg of this compound Sodium salt (97% purity, equivalent to 25 mg this compound) in methanol in a 25 mL volumetric flask.[3] This solution should be stored refrigerated and is stable for up to 3 months.[3]
-
Working Standard Solutions:
-
Working Standard A (10 µg/mL): Pipette 250 µL of the stock solution into a 25 mL volumetric flask and dilute to volume with acetonitrile.[3]
-
Working Standard B (1 µg/mL): Pipette 25 µL of the stock solution into a 25 mL volumetric flask and dilute to volume with acetonitrile.[3]
-
Prepare working standards fresh weekly and store refrigerated.[3]
-
-
Calibration Curve Standards: Prepare a series of calibration standards by appropriately diluting the working standard solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 15 µg/mL.[2]
Sample Preparation
This protocol is based on a collaboratively studied method and is suitable for premixes and complete animal feeds.[4][5]
-
Extraction:
-
Weigh 10.0 g of the ground animal feed sample into a suitable flask.
-
Add 100 mL of 0.5% HCl in methanol.
-
Sonicate the mixture in a water bath at 40°C for 20 minutes.[4][5]
-
Transfer the flask to a mechanical shaker and shake for 1 hour.[4][5]
-
Store the sample overnight at room temperature, followed by an additional 10 minutes of shaking the next morning.[4][5]
-
-
Dilution and Filtration:
-
Allow the solid particles to settle.
-
If necessary, dilute an aliquot of the supernatant with the extraction solvent to bring the this compound concentration within the calibration range.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[3]
-
An alternative extraction method for trace-level analysis involves using a mixed solvent of ethyl acetate and hexane, followed by a cleanup step with silica gel.[6]
HPLC-Fluorescence Detection Conditions
The following are typical HPLC conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | Nexera lite High-Performance Liquid Chromatograph or equivalent |
| Column | Reversed-phase C18 column |
| Mobile Phase | Isocratic mixture of Methanol and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Fluorescence Detector | RF-20Axs or equivalent |
| Excitation Wavelength | 314 nm[4][5] |
| Emission Wavelength | 418 nm[4][5] |
Data Presentation
The following tables summarize the performance characteristics of the HPLC method for this compound determination as reported in various studies.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 (1-15 µg/mL) | [2] |
| Limit of Quantification (LOQ) | < 1 mg/kg | [4] |
| Repeatability (RSDr) | 1.2% - 19.9% (premixes & medicated feeds) | [4] |
| 1.6% - 2.5% (trace-level samples) | [4] | |
| Reproducibility (RSDR) | 3.4% - 32.3% (premixes & medicated feeds) | [4] |
| 5.6% - 9.2% (trace-level samples) | [4] | |
| Average Recovery | 100.2 ± 2% (16.5% level) | [7] |
| 100.0 ± 2% (50% level) | [7] |
Table 2: Spike Recovery Data in Various Matrices
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Reference |
| Chicken Muscle | 10 - 200 | 103 | [3] |
| Chicken Liver | 10 - 200 | 87 | [3] |
| Egg | 10 - 200 | 107 | [3] |
| Pig Liver | 10 - 200 | 97 | [3] |
| Pig Kidney | 10 - 200 | 97 | [3] |
| Sheep Liver | 10 - 200 | 103 | [3] |
| Sheep Kidney | 10 - 200 | 93 | [3] |
| Calf Liver | 10 - 200 | 109 | [3] |
| Calf Kidney | 10 - 200 | 100 | [3] |
Experimental Workflow Diagram
Caption: Workflow for the determination of this compound in animal feed by HPLC.
Conclusion
The described HPLC method with fluorescence detection provides a reliable, sensitive, and robust approach for the routine analysis of this compound in animal feed. The method has been collaboratively studied and demonstrates acceptable performance in terms of linearity, precision, and accuracy, making it suitable for quality control and regulatory compliance monitoring. The relatively simple sample preparation and rapid analysis time of less than 10 minutes per sample contribute to its efficiency in a laboratory setting.[2]
References
- 1. fao.org [fao.org]
- 2. shimadzu.com [shimadzu.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Determination of this compound sodium in animal feeds and premixes by reversed-phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound in Animal Feeds by Fluorescence Detection for Contents Lower than 5 mg/kg | Chemické listy [w-ww.chemicke-listy.cz]
- 7. Liquid chromatographic determination of this compound in premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Detection of Lasalocid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Lasalocid in various biological matrices using its intrinsic fluorescence. The primary method detailed is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F), a robust and widely used technique for this application.
Introduction
This compound is a polyether ionophore antibiotic widely used as a coccidiostat in poultry and livestock feed.[1][2] Monitoring its residue levels in animal-derived products such as meat, liver, kidney, and eggs is crucial for ensuring food safety and adhering to regulatory limits.[1] this compound possesses native fluorescence, which allows for its sensitive and selective detection without the need for derivatization, making HPLC with fluorescence detection an effective analytical method.[3] This document outlines the principles, protocols, and performance data for the fluorescence-based detection of this compound.
Principle of Detection
This compound is an inherently fluorescent molecule. This property is exploited for its quantification. When excited by light at a specific wavelength, the this compound molecule absorbs energy and transitions to an excited electronic state. It then rapidly returns to its ground state, emitting the absorbed energy as light of a longer wavelength. The intensity of this emitted fluorescent light is directly proportional to the concentration of this compound, allowing for precise quantification. The typical excitation maximum for this compound is around 310-314 nm, with an emission maximum at approximately 420-430 nm.[4][5][6]
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. The Determination of Six Ionophore Coccidiostats in Feed by Liquid Chromatography with Postcolumn Derivatisation and Spectrofotometric/Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound sodium in animal feeds and premixes by reversed-phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasalocid for Enhanced Ruminant Feed Efficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid is a carboxylic polyether ionophore antibiotic derived from Streptomyces lasaliensis. It is widely utilized in the livestock industry as a feed additive to enhance feed efficiency and promote growth in ruminants.[1] Its mechanism of action involves the selective transport of cations across cell membranes, which disrupts the ion balance in certain rumen microorganisms.[1] This selective antimicrobial activity leads to a more favorable rumen fermentation pattern, ultimately improving the energy utilization of the host animal.[2] These application notes provide a comprehensive overview of the use of this compound in ruminants, including its effects on performance, detailed experimental protocols for its evaluation, and a summary of quantitative data from various studies.
Mechanism of Action
This compound's primary mode of action is its ability to form lipid-soluble complexes with cations, facilitating their transport across microbial cell membranes. This disrupts the intracellular ion concentration and pH of susceptible bacteria, primarily Gram-positive bacteria.[3] This selective inhibition shifts the rumen microbial population, leading to several beneficial effects:
-
Alteration of Volatile Fatty Acid (VFA) Production: this compound supplementation typically increases the molar proportion of propionic acid while decreasing the proportions of acetic and butyric acids in the rumen.[4][5] Propionate is a more energy-efficient VFA for the host animal.
-
Reduced Methane Production: By inhibiting hydrogen and formate-producing bacteria, this compound indirectly reduces the production of methane, a significant energy loss for the animal.[6]
-
Decreased Ammonia Production: this compound can reduce the deamination of amino acids in the rumen, leading to lower ammonia concentrations and improved nitrogen utilization.[3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on performance and rumen parameters in various ruminant species based on a meta-analysis and other studies.
Table 1: Effects of this compound on Beef Cattle Performance (Meta-Analysis Data) [4][7][8]
| Parameter | Effect of this compound | Magnitude of Change |
| Average Daily Gain (ADG) | Increased | + 40 g/day |
| Feed Efficiency (FE) | Improved | - |
| Feed-to-Gain Ratio (F:G) | Improved | - 410 g/kg |
| Dry Matter Intake (DMI) | No significant effect | - |
| Hot Carcass Weight (HCW) | Increased | + 4.73 kg |
Table 2: Effects of this compound on Rumen Fermentation in Cattle (Meta-Analysis Data) [4][7]
| Rumen Parameter | Effect of this compound | Magnitude of Change |
| Total VFA Concentration | Increased | + 6.46 mM |
| Ammonia Concentration | Increased | + 1.44 mM |
| Propionate (molar %) | Increased | + 4.62% |
| Acetate (molar %) | Decreased | - 3.18% |
| Butyrate (molar %) | Decreased | - 0.83% |
Table 3: Effects of this compound on Dairy Cow Performance [2][9][10][11][12]
| Parameter | Effect of this compound | Observations |
| Milk Yield | Variable (No effect to slight increase) | Some studies show a ~2% increase, while others report no significant change. |
| Milk Composition | Generally no significant effect | - |
| Dry Matter Intake (DMI) | Slightly decreased | ~0.89 to 1 kg/day reduction observed in some studies. |
| Energetic Efficiency | Improved, especially in early lactation | A ~20% improvement was noted in the first two weeks of one study. |
| Milk Urea Nitrogen (MUN) | Decreased | Indicative of improved nitrogen utilization. |
Table 4: Effects of this compound on Small Ruminant Performance (Sheep and Goats) [1][5][13][14][15]
| Species | Parameter | Effect of this compound | Magnitude of Change |
| Lambs | Average Daily Gain (ADG) | Increased | + 8.6% |
| Feed Intake | Reduced | - 4.8% | |
| Feed Conversion | Improved | + 11.8% | |
| Growing Goats | Body Weight Gain (at 30 ppm) | Increased | - |
Mandatory Visualizations
Caption: this compound's mechanism of action in the rumen.
Caption: General workflow for evaluating this compound in ruminants.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound in ruminants.
Protocol 1: In Vivo Digestibility and Performance Trial
Objective: To determine the effect of this compound on nutrient digestibility, feed efficiency, and growth performance in ruminants.
Materials:
-
Metabolism crates or individual pens for accurate feed intake and fecal collection.
-
Feed bunks and waterers.
-
Scales for weighing animals and feed.
-
Oven for drying feed and fecal samples.
-
Laboratory equipment for nutrient analysis (e.g., Kjeldahl for protein, bomb calorimeter for energy).
-
This compound premix.
Procedure:
-
Animal Selection and Adaptation:
-
Select a cohort of uniform animals (e.g., same breed, similar age, and weight).
-
House animals individually in metabolism crates or pens.
-
Allow for an adaptation period of at least 14 days to the basal diet and housing.
-
-
Treatment Allocation:
-
Randomly assign animals to treatment groups (e.g., Control - no this compound; this compound - specified dose).
-
Incorporate this compound into the concentrate portion of the diet to ensure accurate dosage.
-
-
Experimental Period:
-
The experimental period typically lasts for a minimum of 21 days, with a 14-day adaptation to the treatment diet followed by a 7-day collection period.
-
-
Data and Sample Collection:
-
Feed Intake: Record the amount of feed offered and refused daily for each animal.
-
Fecal Output: Collect the total fecal output for each animal over the 7-day collection period. A representative subsample should be taken daily and pooled for each animal.
-
Body Weight: Weigh animals at the beginning and end of the experimental period.
-
-
Sample Processing and Analysis:
-
Dry feed and fecal samples to determine dry matter content.
-
Analyze feed and fecal samples for nutrient composition (e.g., crude protein, neutral detergent fiber, acid detergent fiber, gross energy).
-
-
Calculations:
-
Apparent Digestibility (%) : [(Nutrient Intake - Nutrient in Feces) / Nutrient Intake] x 100
-
Average Daily Gain (ADG) : (Final Body Weight - Initial Body Weight) / Number of Days
-
Feed Efficiency (or Feed Conversion Ratio) : Feed Intake / Weight Gain
-
Protocol 2: Rumen Fluid Collection and VFA Analysis
Objective: To assess the impact of this compound on rumen fermentation parameters.
Materials:
-
Rumen-cannulated animals are ideal for repeated and easy sampling.[16][17][18][19] Alternatively, an oral stomach tube can be used.[20][21]
-
Syringes and collection tubes.
-
Cheesecloth for straining rumen fluid.
-
pH meter.
-
Centrifuge.
-
Gas chromatograph (GC) for VFA analysis.[3]
-
Metaphosphoric acid solution.
Procedure:
-
Rumen Fluid Collection:
-
Immediate Measurements:
-
Measure the pH of the strained rumen fluid immediately using a calibrated pH meter.
-
-
Sample Preparation for VFA Analysis:
-
Centrifuge a subsample of the strained rumen fluid at high speed (e.g., 10,000 x g) for 10 minutes to remove feed particles and protozoa.[3]
-
Mix the supernatant with a 25% metaphosphoric acid solution (e.g., 5:1 ratio of supernatant to acid) to precipitate proteins and stop microbial activity.[3][23]
-
Store the prepared samples at -20°C until analysis.
-
-
VFA Analysis by Gas Chromatography:
-
Thaw the samples and centrifuge again to pellet any remaining precipitate.
-
Inject the supernatant into a gas chromatograph equipped with a suitable column for VFA separation.
-
Quantify the concentrations of individual VFAs (acetate, propionate, butyrate, etc.) by comparing peak areas to those of known standards.
-
Protocol 3: In Vitro Gas Production Technique (IVGPT)
Objective: To evaluate the effect of this compound on the rate and extent of feed fermentation in a controlled laboratory setting.
Materials:
-
Incubation bottles or syringes.[24]
-
Water bath set at 39°C.
-
Rumen fluid from a donor animal (collected as per Protocol 2).
-
Buffered mineral solution.[25]
-
Ground feed samples.
-
This compound solution.
-
Pressure transducer or calibrated syringe to measure gas production.
Procedure:
-
Preparation of Inoculum:
-
Collect rumen fluid from a donor animal fed a similar diet to the one being tested.
-
Strain the rumen fluid through cheesecloth and keep it at 39°C under anaerobic conditions (e.g., by flushing with CO2).
-
Mix the rumen fluid with a pre-warmed, anaerobic buffered mineral solution (e.g., 1:2 ratio).[1]
-
-
Incubation:
-
Weigh a precise amount of the ground feed sample into each incubation bottle.
-
Add the this compound solution to the treatment bottles at the desired concentrations.
-
Dispense the rumen fluid/buffer inoculum into each bottle under a continuous stream of CO2 to maintain anaerobic conditions.
-
Seal the bottles and place them in a 39°C water bath.
-
-
Gas Production Measurement:
-
Record the cumulative gas production at regular intervals (e.g., 2, 4, 6, 8, 12, 24, 48, 72 hours) using a pressure transducer or by reading the volume on the calibrated syringes.[1]
-
Include blank bottles (containing only inoculum) to correct for gas production from the rumen fluid itself.
-
-
Data Analysis:
-
Model the cumulative gas production data to estimate fermentation kinetics (e.g., rate of fermentation, potential gas production).
-
Protocol 4: Measurement of Methane Emissions
Objective: To quantify the effect of this compound on enteric methane production.
Methods:
-
Respiration Chambers: This is the "gold standard" method for accurately measuring methane emissions from individual animals.[26][27][28] Animals are housed in sealed chambers for a set period (e.g., 24-48 hours), and the concentration of methane in the incoming and outgoing air is measured to calculate the total emission.
-
Sulfur Hexafluoride (SF6) Tracer Technique: This method allows for methane measurement in free-ranging animals.[28] A permeation tube containing SF6 is placed in the rumen, which releases the tracer gas at a known rate. A collection canister worn by the animal samples the exhaled air, and the ratio of methane to SF6 is used to calculate methane production.
-
GreenFeed System: This is an automated head-chamber system that measures short-term methane and carbon dioxide emissions when an animal voluntarily places its head in the unit to consume a feed attractant.[27]
Safety and Handling
This compound is toxic to certain species, particularly horses and other equids, and ingestion can be fatal.[29] Care must be taken to avoid cross-contamination of feeds. Overdosing in target species can also lead to toxicity. Always follow the manufacturer's instructions for dosage and handling.
Conclusion
This compound is a valuable tool for improving feed efficiency in ruminants by modulating rumen fermentation.[28] Its efficacy can be robustly evaluated through a combination of in vivo performance trials and in vitro fermentation studies. The protocols outlined above provide a framework for researchers and drug development professionals to assess the impact of this compound and other potential feed additives on ruminant production.
References
- 1. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on performance of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndsu.edu [ndsu.edu]
- 4. A meta-analysis of this compound effects on rumen measures, beef and dairy performance, and carcass traits in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound sodium and molasses on performance of fattening lambs and on rumen liquor and blood parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of monensin and this compound-sodium on the growth of methanogenic and rumen saccharolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A meta-analysis of this compound effects on rumen measures, beef and dairy performance, and carcass traits in cattle. | Semantic Scholar [semanticscholar.org]
- 9. Effect of this compound on performance of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production and health of pasture-fed dairy cattle following oral treatment with the ionophore this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mro.massey.ac.nz [mro.massey.ac.nz]
- 12. The effects of this compound on milk production in pastured spring-calving dairy cows : a thesis submitted in partial fulfilment of the requirements for the degree of Master of Agricultural Science at Massey University [mro.massey.ac.nz]
- 13. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for improved weight gains and control of Coccidia in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-supplemented diets for improving carcass characteristics, meat quality, and fatty acids content of goats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. drenchmate.com [drenchmate.com]
- 18. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 19. office.sjas-journal.org [office.sjas-journal.org]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. academic.oup.com [academic.oup.com]
- 22. Extraction, identification, and quantification of volatile fatty acids (VFA) in rumen fluid samples using R... [protocols.io]
- 23. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rfppl.co.in [rfppl.co.in]
- 25. cabi.org [cabi.org]
- 26. mdpi.com [mdpi.com]
- 27. Methods for Measuring and Estimating Methane Emission from Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How can we measure methane emissions from commercial farms? – Dairy [dairy.extension.wisc.edu]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lasalocid Toxicity and LD50 in Different Animal Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on Lasalocid toxicity and its median lethal dose (LD50) across various animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. Its primary mechanism of action involves the transport of cations across biological membranes, disrupting the natural ionic gradients within cells.[1][2][3] This disruption of ionic homeostasis, particularly of sodium ions, leads to an influx of water, causing cellular swelling and eventual lysis and death of the target organism, such as coccidia parasites.[1] However, at high doses, this same mechanism can cause toxicity in host animals, primarily affecting skeletal and cardiac muscle cells.[1]
Q2: What are the typical clinical signs of this compound toxicity in different animal species?
Clinical signs of this compound toxicity can vary between species but generally involve neuromuscular and cardiovascular systems. Common signs include:
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Cattle: Muscle tremors, tachycardia (rapid heart rate), rumen atony, dehydration, anorexia, and diarrhea.[4] In severe cases, signs of congestive heart failure such as depression, weight loss, rapid breathing, and edema may be observed in surviving animals.[1]
-
Horses: Depression, ataxia (incoordination), paresis (weakness), and paralysis are progressive signs.[5] Myocardial damage is a significant concern, potentially leading to cardiac arrhythmias and heart failure.
-
Poultry: Reduced egg production, decreased fertility and hatchability, leg weakness, and ataxia.[6]
-
Sheep: While specific clinical signs for this compound were not detailed in the provided results, ionophore toxicity in sheep generally presents with similar neuromuscular and cardiac signs as seen in other species.
-
Laboratory Animals (Mice and Rats): General signs of toxicity are expected, leading to mortality at lethal doses.
Q3: Are there any known antidotes for this compound poisoning?
There is no specific antidote for this compound toxicity. Treatment is primarily supportive and focuses on decontamination and managing clinical signs. This may include the use of activated charcoal to bind the toxin in the gastrointestinal tract and supportive care to maintain hydration and cardiovascular function.
Troubleshooting Experimental Discrepancies
Q1: My in-vivo study shows higher/lower toxicity than the reported LD50 values. What could be the cause?
Several factors can influence the observed toxicity of this compound in an experimental setting:
-
Animal Model: Age, sex, and overall health status of the animals can affect their susceptibility. For instance, neonatal calves are more sensitive to this compound toxicity than older animals.[1]
-
Formulation and Administration: The vehicle used to dissolve or suspend this compound and the route of administration can impact its absorption and bioavailability.
-
Dietary Factors: The composition of the animal's diet can influence the absorption and metabolism of this compound.
-
Mixing Errors: In feed-based studies, improper mixing can lead to "hot spots" of high this compound concentration, resulting in accidental overdose.[1]
Q2: I am observing unexpected neurological signs in my experimental animals. Is this consistent with this compound toxicity?
Yes, neurological signs are a known manifestation of this compound toxicity. The disruption of ion gradients affects nerve cells as well as muscle cells. Observed signs like ataxia, paresis, and paralysis are consistent with the known toxic effects of this compound, particularly in horses.[5]
Quantitative Data Summary
The following table summarizes the reported oral LD50 values for this compound in various animal models.
| Animal Model | LD50 (mg/kg body weight) | Reference(s) |
| Mice | ~150 | [7] |
| Rats | ~100 | [7] |
| Chickens | Not explicitly stated as a single LD50 value, but toxicity is noted. | |
| Cattle | Lethal at doses of 50 and 100 mg/kg. | [4] |
| Sheep | A study on this compound toxicity in sheep was conducted, but the specific LD50 value was not found in the initial search results. | [8] |
| Horses | 21.5 (This value has been questioned as being based on incomplete data analysis). | [5] |
Experimental Protocols
The determination of the median lethal dose (LD50) is a critical step in toxicological studies. The following is a generalized methodology based on the OECD Guidelines for Acute Oral Toxicity testing (specifically referencing principles from TG 420, 423, and 425).[9][10][11][12][13]
Objective: To determine the single oral dose of this compound that is lethal to 50% of a given animal population.
Materials:
-
This compound (of known purity)
-
Vehicle for administration (e.g., water, corn oil)
-
Experimental animals (e.g., rats or mice), typically young, healthy adults of a single sex (females are often recommended).[10][13]
-
Gavage needles
-
Animal cages with appropriate bedding, food, and water
-
Calibrated balance for weighing animals
Methodology:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
-
Fasting: Animals are fasted overnight (for rats) or for a shorter period (for mice) before dosing to ensure better absorption of the test substance.[14] Water is provided ad libitum.
-
Dose Preparation: this compound is prepared in the chosen vehicle to the desired concentrations. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions in rodents) to avoid physiological disturbances.[9]
-
Dose Administration: A single dose of this compound is administered to each animal via oral gavage.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[14] Observations should be frequent on the day of dosing (e.g., every 30 minutes for the first 4 hours) and then daily thereafter.
-
Data Collection: The number of mortalities at each dose level is recorded. Clinical signs, body weight changes, and any other relevant observations are also documented.
-
LD50 Calculation: The LD50 is calculated using appropriate statistical methods, such as probit analysis. The OECD guidelines provide different approaches, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425), which aim to reduce the number of animals used while still providing a reliable estimate of acute toxicity.[9][10][12][13]
Visualizations
Caption: Experimental workflow for determining the LD50 of this compound.
Caption: Troubleshooting guide for unexpected this compound toxicity results.
Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.
References
- 1. thevetgroup.com.au [thevetgroup.com.au]
- 2. fao.org [fao.org]
- 3. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. madbarn.com [madbarn.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. fda.gov [fda.gov]
an antibacterial and anticoccidial agent that can be used as feed additives.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Salinomycin, a polyether ionophore antibiotic, in experimental settings. Salinomycin is widely used as an anticoccidial and antibacterial agent in poultry and livestock feed.[1][2] It exhibits activity against Gram-positive bacteria, some fungi, and parasitic protozoa of the genus Eimeria.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is Salinomycin and what is its primary mechanism of action?
A1: Salinomycin is a monocarboxylic polyether antibiotic produced by the fermentation of Streptomyces albus.[4] Its primary mechanism involves acting as an ionophore, which transports alkali metal ions (primarily potassium, K+) across cell membranes.[4][5] This disrupts the natural ion concentration gradients, leading to osmotic damage and ultimately cell death of the target organism.[5]
Q2: In what solvents is Salinomycin soluble?
A2: Salinomycin is highly lipid-soluble and is practically insoluble in water.[3][6] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, dimethylformamide (DMF), alcohols, esters, and chloroform.[6][7] For aqueous buffers, it is recommended to first dissolve Salinomycin in a minimal amount of DMSO or DMF and then dilute it with the aqueous solution.[7]
Q3: What are the recommended storage conditions for Salinomycin?
A3: Salinomycin powder should be stored at -20°C.[6] Stock solutions made in solvents like DMSO can be stored at -80°C for up to a year or at -20°C for up to a month. Aqueous solutions are not stable and should be prepared fresh for each experiment.
Q4: What is the primary target for Salinomycin's anticoccidial activity?
A4: Salinomycin is highly effective against the asexual developmental stages (sporozoites and schizonts) of Eimeria species within the host cells.[8] It causes the parasites to be destroyed between 30 and 72 hours after infection, significantly reducing oocyst shedding.[8]
Q5: Does Salinomycin have activity against Gram-negative bacteria?
A5: No, Salinomycin is primarily effective against Gram-positive bacteria.[3][9] It does not have significant activity against Gram-negative bacteria.
Troubleshooting Guides
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Q: My MIC values for Salinomycin against the same bacterial strain vary significantly between experiments. What could be the cause?
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A1: Inoculum Density: The final concentration of bacteria in the wells is critical. Ensure you are standardizing your inoculum to a 0.5 McFarland standard before dilution to achieve a final concentration of approximately 10^4 to 10^5 CFU/mL.[10] Inconsistent inoculum sizes will lead to variable MICs.
-
A2: Salinomycin Precipitation: Due to its poor water solubility, Salinomycin can precipitate in aqueous culture media, especially at higher concentrations.[6][11] This reduces the effective concentration of the drug. Solution: Prepare the initial stock solution in 100% DMSO and ensure it is fully dissolved before performing serial dilutions in the broth.[7] Visually inspect the wells of your microtiter plate for any signs of precipitation before and after incubation.
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A3: Media Composition: The composition of the broth can affect the activity of ionophores. Cation concentrations in the media can compete with the drug's mechanism. Use a consistent, standardized broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) for all experiments to ensure reproducibility.
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Problem: High Cytotoxicity Observed in Host Cell Monolayers During In Vitro Anticoccidial Assays
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Q: The host cells in my assay are dying even at low concentrations of Salinomycin, making it difficult to assess anticoccidial activity. How can I mitigate this?
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A1: Concentration Range: Salinomycin can be toxic to eukaryotic cells at higher concentrations.[12][13] You may need to perform a preliminary dose-response experiment on the host cells alone (e.g., MDBK or IPEC-J2 cells) to determine the maximum non-toxic concentration. This will help you establish a therapeutic window where parasite growth is inhibited without significant host cell death.
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A2: Exposure Time: Reduce the incubation time of the drug with the cells. The anticoccidial effect of Salinomycin on early parasitic stages occurs relatively quickly (within 72 hours).[8] Assess the minimum time required to observe a significant anticoccidial effect while minimizing host cell toxicity.
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A3: Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture wells is not exceeding a non-toxic level, typically below 0.5%.[12] Run a solvent control (cells treated with the highest concentration of DMSO used in the experiment) to confirm it is not the source of cytotoxicity.
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Data Presentation
Table 1: Anticoccidial Efficacy of Salinomycin in Broiler Chickens
| Eimeria Species | Salinomycin Dose (ppm in feed) | Efficacy Measure | Result | Citation |
|---|---|---|---|---|
| Mixed field isolate | 70 | Reduction in Lesion Score | >50% reduction, considered fully susceptible | [14] |
| E. tenella | 60 | Reduction in Lesion Score | Lesion score reduced from 3.00 to 0.33 | [15] |
| Mixed Species | 60 | Coccodial Index | Significantly improved index over control | [16] |
| E. bovis (Calves) | 1.0-2.0 mg/kg body weight | Oocyst Excretion | Nearly complete suppression |[17] |
Table 2: Cytotoxicity of Salinomycin (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) after 72h | Citation |
|---|---|---|---|
| MDA-MB-468 | Human Breast Cancer | 1.39 | [18] |
| MDA-MB-231 | Human Breast Cancer | 4.38 | [18] |
| MCF-7 | Human Breast Cancer | 3.51 | [18] |
| L6 | Rat Myoblasts | >50 µg/mL | [12] |
| FaO | Rat Hepatoma | ~25 µg/mL |[12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent.[10][19][20]
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Preparation of Salinomycin Stock: Dissolve Salinomycin powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is completely dissolved.
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Preparation of Inoculum: From a pure overnight culture plate, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[20] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
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Plate Preparation:
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Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[10]
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Add 100 µL of a 2x working concentration of Salinomycin (prepared from the DMSO stock and diluted in broth) to the first column of wells.
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Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[10] Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[10]
-
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be ~105 µL.[10]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[19]
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Reading the MIC: The MIC is the lowest concentration of Salinomycin that completely inhibits visible growth of the bacteria.[19] This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm (OD600).
Protocol 2: In Vitro Anticoccidial Sporulation Inhibition Assay
This assay determines the ability of a compound to prevent the sporulation of Eimeria oocysts, a crucial step in their lifecycle.[21][22]
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Oocyst Preparation: Collect fresh, unsporulated oocysts from the feces or ceca of infected animals. Purify the oocysts by salt flotation and wash them thoroughly with water.
-
Assay Setup:
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In a 96-well plate, prepare different concentrations of Salinomycin (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL) diluted in a 2.5% potassium dichromate solution.[22] Include a positive control (e.g., Toltrazuril) and a negative control (potassium dichromate solution only).[22]
-
Add a standardized number of unsporulated oocysts (e.g., 1 x 10^5) to each well.
-
-
Incubation: Incubate the plate at 27-29°C for 48-96 hours with adequate aeration (e.g., by placing the plate on a shaker or using a plate with a gas-permeable seal).[21]
-
Evaluation:
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After incubation, take a sample from each well.
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Using a hemocytometer or McMaster chamber under a microscope, count the number of sporulated and unsporulated oocysts out of a total of 100-200 oocysts.
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Calculate the percentage of sporulation inhibition using the formula:
-
% Inhibition = 100 - [ (% Sporulation in Treatment Group / % Sporulation in Negative Control) * 100 ]
-
-
Visualizations
References
- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salinomycin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The site of action of the anticoccidial salinomycin (Coxistac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. food.ec.europa.eu [food.ec.europa.eu]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Synthesis of chemical tools to improve water solubility and promote the delivery of salinomycin to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. salinomycin.pl [salinomycin.pl]
- 13. Exposure to salinomycin dysregulates interplay between mitophagy and oxidative response to damage the porcine jejunal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. The Efficacy of Salinomycin Against Experimentally Infected Broiler Chickens with Field Isolates of Eimeria tenella in Khartoum State, Sudan, Animal and Veterinary Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 16. Efficacy of salinomycin and stenorol against various species of Eimeria and effect on chick performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of salinomycin in treatment of experimental Eimeria bovis infections in calves [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Drug Interactions Between Lasalocid and Other Antibiotics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug interactions between the ionophore antibiotic Lasalocid and other classes of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it lead to interactions with other antibiotics?
A1: this compound is a carboxylic polyether ionophore that disrupts the normal physiological processes of cells by creating pores in biological membranes, leading to an excessive influx of cations and consequently, osmotic lysis[1]. This mechanism of action is the basis for its anticoccidial activity. Drug interactions with other antibiotics are not fully elucidated for all compounds, but a prominent hypothesis is the competition for metabolic pathways, particularly detoxification in the liver. Some antibiotics can inhibit the cytochrome P450 enzymes responsible for metabolizing this compound, leading to its accumulation and subsequent toxicity.
Q2: Are there any known severe interactions between this compound and other antibiotics that I should be aware of before designing my experiment?
A2: Yes, co-administration of this compound with certain antibiotics has been shown to cause severe adverse effects, particularly in poultry. The most well-documented interactions are with tiamulin and chloramphenicol, which can lead to severe myotoxicity[1]. Caution is also advised when using this compound with florfenicol due to its structural similarity to chloramphenicol.
Q3: My poultry subjects are showing signs of leg weakness and ataxia after co-administration of this compound and an antibiotic. What could be the cause and what should I do?
A3: These clinical signs are indicative of myotoxicity, a known adverse effect of this compound toxicity which can be potentiated by other antibiotics. Immediately discontinue the administration of both drugs. Collect blood samples to measure serum levels of creatine kinase (CK) and aspartate aminotransferase (AST/GOT), which are key biomarkers for muscle damage. Refer to the troubleshooting guide below for a more detailed workflow.
Troubleshooting Guides
Guide 1: Unexpected Clinical Signs of Toxicity
This guide provides a step-by-step process for troubleshooting unexpected clinical signs of toxicity (e.g., ataxia, leg weakness, paralysis, decreased feed intake) observed during co-administration of this compound and another antibiotic in an experimental setting.
Caption: Troubleshooting workflow for unexpected toxicity.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the interaction of this compound with other antibiotics.
Table 1: Interaction of this compound and Chloramphenicol in Broiler Chicks
| Parameter | Control Group | This compound (90 ppm) + Chloramphenicol (500 ppm) | This compound (125 ppm) + Chloramphenicol (500 ppm) | Reference |
| Clinical Signs | Normal | Severe growth depression, ataxia, leg weakness, paralysis | More frequent and severe symptoms than 90 ppm group | [2] |
| Creatine Kinase (CK) Activity | Normal | Markedly Increased | Markedly Increased | [2] |
| Aspartate Aminotransferase (GOT) Activity | Normal | Significantly Increased | Significantly Increased | [2] |
Table 2: Interaction of this compound and Florfenicol in Broiler Chickens (Note: This study has been retracted, interpret with caution)
| Parameter | Control Group | This compound | Florfenicol | This compound + Florfenicol | Reference |
| Creatine Phosphokinase (CPK) | Normal | Normal | Normal | Significantly Increased | [3] |
| Uric Acid | Normal | Normal | Normal | Significantly Increased | [3] |
| Heart Histopathology | Normal | Normal | Normal | Significantly Affected | [3] |
| Liver Histopathology | Normal | Normal | Normal | Significantly Affected | [3] |
Table 3: LD50 Values of this compound in Different Species
| Species | LD50 (mg/kg Body Weight) | Reference |
| Mice | 146 | [1] |
| Rat | 122 | [1] |
| Chickens | 71.5 | [1] |
| Horses | 21.5 | [1] |
| Cattle | 50 | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound and Antibiotic Interaction in Poultry
This protocol outlines a general methodology for studying the in vivo interaction between this compound and another antibiotic in a poultry model.
Caption: General workflow for in vivo interaction studies.
Detailed Steps:
-
Animal Model: Utilize healthy broiler chickens of a specific age and breed.
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Housing and Diet: House the birds in appropriate conditions with ad libitum access to a standard basal diet and water.
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Treatment Groups:
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Group 1: Control (no treatment).
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Group 2: this compound administered in the feed at the desired concentration (e.g., 90-125 ppm).
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Group 3: Antibiotic of interest administered via feed or water at the recommended dosage.
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Group 4: Co-administration of this compound and the antibiotic at the same dosages as groups 2 and 3.
-
-
Data Collection:
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Clinical Observations: Record any signs of toxicity, including changes in behavior, posture, and gait, twice daily.
-
Performance Parameters: Measure body weight and feed consumption weekly to calculate feed conversion ratio.
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Blood Sampling: Collect blood samples from a subset of birds in each group at baseline and at specified time points during the treatment period. Analyze serum for CK, AST, and other relevant biochemical markers.
-
Necropsy and Histopathology: At the end of the study, or if severe toxicity is observed, euthanize a subset of birds from each group. Perform a gross pathological examination and collect tissue samples (skeletal muscle, heart, liver, kidney, and peripheral nerves) for histopathological analysis.
-
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the data between the different treatment groups.
Protocol 2: In Vitro Assessment of this compound and Antibiotic Interaction
An in vitro approach can be used as a preliminary screening method to assess the potential for interaction.
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Cell Culture: Utilize a relevant cell line, such as primary chicken hepatocytes or a muscle cell line.
-
Treatment: Expose the cells to varying concentrations of this compound, the antibiotic of interest, and a combination of both.
-
Viability Assays: After a defined incubation period, assess cell viability using methods such as the MTT or LDH release assays.
-
Biochemical Analysis: Analyze cell lysates or culture media for markers of cellular stress or damage.
-
Data Analysis: Determine the IC50 values for each compound alone and in combination to assess for synergistic, additive, or antagonistic effects.
Specific Antibiotic Interactions
This compound and Tiamulin
-
Issue: Clinically significant and potentially lethal interactions are well-documented.
-
Recommendation: Avoid concurrent administration of this compound and tiamulin[1]. The interaction is thought to be due to tiamulin inhibiting the metabolism of this compound, leading to toxic accumulation[4].
This compound and Chloramphenicol
-
Issue: Co-administration leads to severe myotoxicity in broiler chicks, characterized by growth depression, ataxia, and paralysis[2].
-
Biomarkers: Markedly increased serum levels of Creatine Kinase (CK) and Aspartate Aminotransferase (GOT) are indicative of muscle damage[2].
-
Experimental Evidence: Studies have shown that the severity of the toxic effects is dependent on the dosage of this compound and the duration of simultaneous administration[2].
This compound and Florfenicol
-
Issue: Due to its structural similarity to chloramphenicol, there is a potential for interaction with this compound. A now-retracted study suggested that co-administration could lead to adverse effects on cardiac function and increased levels of CPK and uric acid in broiler chickens[3].
-
Recommendation: Given the retraction of the primary study, further well-controlled studies are necessary to establish the safety of co-administering this compound and florfenicol. Researchers should proceed with caution and monitor for signs of cardiotoxicity and myotoxicity.
This compound and Tetracyclines
-
Issue: There is limited specific research on the interaction between this compound and tetracyclines in poultry. One study in dairy heifers investigated the effects of chlortetracycline and this compound on growth and found no beneficial effects of the combination compared to control animals[5].
-
Recommendation: Researchers should conduct preliminary in vitro or in vivo dose-finding studies to assess the potential for interaction before proceeding with larger-scale experiments. Monitor for general signs of toxicity and any unexpected changes in the efficacy of either drug.
This compound and Sulfonamides
-
Issue: There is a lack of detailed, publicly available studies specifically investigating the interaction between this compound and sulfonamides in poultry.
-
Recommendation: Due to the limited data, researchers should exercise caution when co-administering this compound and sulfonamides. A thorough review of the metabolic pathways of the specific sulfonamide being used is recommended to identify any potential for competitive inhibition with this compound metabolism. Initial studies should include a comprehensive monitoring plan for clinical signs of toxicity and relevant biochemical parameters.
References
- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. Incompatibility between this compound and chloramphenicol in broiler chicks after a long-term simultaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The co-administration effects of florfenicol and this compound on performance, biochemical and pathological parameters of muscle, heart, liver, kidney and sciatic nerve in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of a feed additive consisting of this compound A sodium (Avatec® 150G) for chickens for fattening and chickens reared for laying (Zoetis Belgium SA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Nuances of Lasalocid Stability: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals working with Lasalocid, ensuring its stability in various solvent preparations is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound, addressing common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound, a polyether ionophore, is sparingly soluble in aqueous solutions but readily dissolves in various organic solvents. For laboratory use, Dimethyl sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF) are commonly employed.[] The choice of solvent can significantly impact the stability and should be selected based on the specific experimental requirements.
Q2: How should I store this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C.[] Aliquoting the stock solution into smaller, single-use vials is advisable to minimize freeze-thaw cycles, which can potentially degrade the compound over time.[2][3][4]
Q3: What factors can affect the stability of this compound in solution?
Several factors can influence the stability of this compound in solution, including:
-
pH: this compound's stability can be pH-dependent. While specific data on its stability across a wide pH range in various solvents is limited, it's known that liquid supplements containing this compound should be maintained in a pH range of 4-8.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[6][7][8] It is crucial to store solutions at recommended low temperatures.
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Light: Exposure to light can also contribute to the degradation of chemical compounds.[7][9][10] Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent Purity: The purity of the solvent used can also impact stability. Impurities can potentially react with this compound, leading to its degradation.
Q4: How can I assess the stability of my this compound preparation?
The stability of a this compound solution can be monitored by analyzing its concentration over time using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used and reliable technique for quantifying this compound.[2][11][12] A significant decrease in concentration from the initial measurement indicates degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Periodically check the concentration of the stock solution using HPLC. |
| Precipitate formation in the solution | Poor solubility or solvent evaporation. | Ensure the concentration does not exceed the solubility limit in the chosen solvent. Store solutions in tightly sealed containers to prevent solvent evaporation. If working with aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility. |
| Change in color of the solution | Degradation of this compound or reaction with impurities. | Prepare a fresh solution using a high-purity solvent. Protect the solution from light and store at the recommended temperature. If the issue persists, consider using a different solvent. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. Stability is inferred from recommended storage conditions and observations from various studies.
| Solvent | Solubility (mg/mL) | Recommended Storage | Notes |
| Methanol | Soluble[] | -20°C[] | A common solvent for stock solutions. |
| Ethanol | Soluble[] | -20°C[] | Another suitable solvent for stock solutions. |
| DMSO | Soluble[] | -20°C[] | Often used for in vitro assays. |
| DMF | Soluble[] | -20°C[] | A less common but effective solvent. |
| Water | Practically insoluble[13] | N/A | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol: Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound sodium salt.
- Dissolve it in the chosen solvent (e.g., methanol) to a final concentration of 1 mg/mL.
- Vortex or sonicate until fully dissolved.
2. Stability Study Setup:
- Aliquot the stock solution into multiple amber vials.
- Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).
- Designate a set of vials for each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
3. Sample Analysis by HPLC:
- At each time point, retrieve a vial from each storage condition.
- Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
- Inject the sample onto a C18 reverse-phase HPLC column.
- Use a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of acid like acetic acid).[14]
- Detect this compound using a UV detector (e.g., at 315 nm) or a fluorescence detector.[2][11]
- Quantify the peak area corresponding to this compound.
4. Data Analysis:
- Compare the peak area of this compound at each time point to the initial peak area (time 0).
- A decrease in the peak area indicates degradation.
- Calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Factors Influencing this compound Stability.
References
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. DailyMed - BOVATEC- this compound sodium granule [dailymed.nlm.nih.gov]
- 6. Safety and efficacy of a feed additive consisting of this compound A sodium and nicarbazin (Nilablend™ 200G) for chickens for fattening (Zoetis Belgium SA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sorption and degradation in soils of veterinary ionophore antibiotics: Monensin and this compound | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatographic determination of this compound in premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lasalocid Dosage for In Vitro Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasalocid in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
A1: this compound is a carboxylic ionophore that disrupts ion gradients across cellular membranes. Its primary mechanism involves the transport of cations, leading to the dissipation of proton gradients across the endolysosomal pathway and the Golgi apparatus. This disruption can trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death), autophagy (a cellular recycling process), and cell cycle arrest, particularly in cancer cells. Furthermore, this compound has been shown to modulate specific signaling pathways, such as the PI3K/AKT and JNK/P38 MAPK pathways, and to regulate the expression of transcription factors like FOXM1. An increase in reactive oxygen species (ROS) production is also a noted effect of this compound treatment.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on published data, a typical starting concentration for this compound in in vitro experiments is in the low micromolar (µM) range. For most cancer cell lines, effective concentrations that induce a significant biological response are generally between 1 µM and 10 µM. However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A common practice is to prepare a 10 mM stock solution in DMSO. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, it is generally advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. The stability of compounds in culture media can be influenced by factors such as pH, temperature, and interaction with media components. To ensure consistent results, avoid prolonged storage of diluted this compound solutions at 4°C or 37°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven drug distribution- Edge effects in the culture plate | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect at expected concentrations | - Low potency of this compound stock- Cell line is resistant to this compound- Insufficient incubation time | - Verify the concentration and integrity of your this compound stock.- Test a wider range of concentrations, including higher doses.- Perform a time-course experiment to determine the optimal treatment duration. |
| Excessive cell death, even at low concentrations | - High sensitivity of the cell line- Solvent (e.g., DMSO) toxicity- Mycoplasma contamination | - Perform a dose-response curve starting from very low (nanomolar) concentrations.- Ensure the final solvent concentration is non-toxic to your cells (run a solvent-only control).- Regularly test your cell lines for mycoplasma contamination.[1][] |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent incubation conditions- Instability of this compound stock | - Use cells within a consistent and low passage number range.- Maintain consistent incubator conditions (temperature, CO2, humidity).- Prepare fresh this compound dilutions for each experiment from a new aliquot of the stock solution. |
| Unexpected morphological changes in cells | - Off-target effects of this compound- Cellular stress response | - this compound is known to affect organelles like the Golgi apparatus and mitochondria.[3] These changes are part of its mechanism of action.- Correlate morphological changes with functional assays (e.g., apoptosis, cell cycle) to understand the cellular response. |
Quantitative Data Summary
Table 1: Reported IC50 and EC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 / EC50 (µM) | Incubation Time | Reference |
| PC3 | Human Prostate Cancer | MTT | 1.4 - 3.8 | 72h | [4] |
| SW480 | Human Colon Cancer | MTT | 7.2 | 72h | [4] |
| SW620 | Human Colon Cancer | MTT | 6.1 | 72h | [4] |
| LMH | Chicken Hepatoma | MTT | ~5 | 24h | [5] |
| L6 | Rat Myoblasts | MTT | ~20 | 24h | [5][6] |
| FaO | Rat Hepatoma | MTT, CBB, LDH | 4 - 10 | 24h | [7] |
| HepG2 | Human Hepatoma | MTT, CBB, LDH | ~4 - 9 | Not Specified | [8] |
Note: IC50/EC50 values can vary depending on the specific assay conditions, cell density, and passage number. This table should be used as a guideline for establishing an initial experimental concentration range.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of Signaling Pathways (PI3K/AKT, JNK/p38 MAPK, FOXM1)
This protocol provides a general workflow for analyzing the effect of this compound on key signaling proteins.
Materials:
-
Cells of interest cultured in 6-well plates or 10 cm dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-FOXM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Visualizations
Caption: Workflow for optimizing this compound dosage and investigating its mechanism of action.
Caption: Simplified signaling pathways modulated by this compound in cancer cells.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Navigating Lasalocid-Induced Cytotoxicity in Primary Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lasalocid in primary cell lines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address challenges related to this compound-induced cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is a carboxylic ionophore antibiotic that can transport various cations across biological membranes, disrupting cellular ion homeostasis.[1] Its cytotoxicity stems from its ability to create an imbalance of ions like Na+, K+, and Ca2+ across cellular and mitochondrial membranes. This disruption leads to mitochondrial dysfunction, altered cellular pH, increased reactive oxygen species (ROS) production, and ultimately, cell death.[2]
Q2: My primary cells are dying at lower this compound concentrations than expected. What could be the cause?
Several factors can contribute to increased sensitivity of primary cells to this compound:
-
Cell Type Specificity: Primary cells, especially those with high metabolic activity like neurons and cardiomyocytes, can be more susceptible to ionophore toxicity.[3]
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or pH shifts in the media, can stress the cells and make them more vulnerable to this compound's effects.
-
Serum Concentration: The concentration of serum in the culture medium can influence the apparent cytotoxicity of this compound. It is crucial to maintain consistent serum levels across experiments.
-
Compound Stability: this compound solutions may be unstable.[4] Improper storage or repeated freeze-thaw cycles can lead to degradation and inconsistent results. Always prepare fresh dilutions from a properly stored stock solution.
Q3: Can I mitigate this compound-induced cytotoxicity without compromising my experimental goals?
Yes, several strategies can be employed:
-
Concentration Optimization: Carefully titrate the this compound concentration to find the minimum effective dose for your experimental purpose.
-
Reduced Exposure Time: Limit the duration of cell exposure to this compound to the shortest time necessary to achieve the desired effect.
-
Use of Cytoprotective Agents: Co-treatment with antioxidants or other cytoprotective agents may help reduce off-target toxicity. For instance, the flavonolignan silybin has been shown to have a protective effect against this compound-induced cytotoxicity in some cell lines.[5][6]
Q4: Are there any known interferences of this compound with common cytotoxicity assays?
While direct, widespread interference is not extensively documented, the mechanism of action of this compound could potentially influence certain assays:
-
MTT Assay: Since the MTT assay relies on mitochondrial reductase activity, this compound's known impact on mitochondrial function could theoretically affect the results.
-
LDH Assay: The LDH assay measures membrane integrity. As this compound induces cytotoxicity that leads to membrane damage, this assay is generally considered suitable.
-
Resazurin Assay: This assay also measures metabolic activity and could be influenced by this compound's effects on cellular respiration.
It is always recommended to include appropriate controls to account for any potential assay interference.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell seeding density.2. Variation in this compound stock solution concentration or stability.3. Differences in incubation times.4. Inconsistent serum concentration in the media. | 1. Ensure accurate and consistent cell counting and seeding.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Aliquot and store stock solutions appropriately.3. Standardize all incubation periods.4. Use the same batch and concentration of serum for all related experiments. |
| This compound appears to precipitate in the culture medium. | 1. The concentration of this compound exceeds its solubility in the culture medium.2. The solvent used for the stock solution is not compatible with the aqueous culture medium. | 1. Lower the final concentration of this compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your primary cells. Perform a vehicle control to assess solvent toxicity. |
| No cytotoxicity is observed even at high this compound concentrations. | 1. The primary cell line is resistant to this compound.2. The this compound stock solution has degraded.3. Incorrect assay procedure. | 1. Verify the expected sensitivity of your cell line from literature or previous experiments. Consider using a positive control compound known to be toxic to your cells.2. Prepare a fresh stock solution of this compound.3. Review the cytotoxicity assay protocol for any errors in reagent preparation or incubation times. |
| Unexpected morphological changes in cells at sub-lethal this compound concentrations. | This compound can affect various intracellular organelles and trafficking pathways even at non-cytotoxic concentrations.[7] | Document these changes as they may be part of the compound's mechanism of action. Correlate morphological changes with functional assays. |
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations (IC50/EC50) of this compound in various primary and other cell lines. Note that values can vary depending on the assay, exposure time, and specific experimental conditions.
| Cell Line/Type | Assay | Exposure Time | IC50/EC50 (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Resazurin | Overnight | >20 (80% viability at 20 µM) | [7] |
| Rat Myoblasts (L6) | MTT | 24h | 11.2 | [5] |
| Rat Myoblasts (L6) | LDH | 24h | 6.4 | [5] |
| Chicken Hepatoma (LMH) | MTT | 24h | 4.9 | [5] |
| Chicken Hepatoma (LMH) | LDH | 24h | 6.7 | [5] |
| Rat Hepatoma (FaO) | MTT | 24h | 4.0 - 9.0 | [5] |
| Human Hepatoma (HepG2) | MTT | 24h | 4.0 - 9.0 | [5] |
| Mouse Cerebral Neurons | Microscopic Observation | 48h | ~0.5 (mild damage) | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol.[9]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. This compound solutions are noted to be unstable and preparing fresh solutions is recommended.[4]
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and appropriate vehicle controls. Include wells with medium only as a blank.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 10X Triton X-100)
-
96-well plates
Protocol:
-
Seed primary cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and appropriate controls (vehicle control for spontaneous LDH release, and a maximum LDH release control treated with lysis buffer).
-
Incubate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
This fluorometric assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
Resazurin solution
-
96-well opaque plates
Protocol:
-
Seed primary cells in an opaque 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and appropriate controls.
-
Incubate for the desired exposure time.
-
Add resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound-Induced Cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
References
- 1. This compound immediately and completely prevents the myocardial damage caused by coronary ischemia reperfusion in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective neurotoxicity induced by this compound in dissociated cerebral cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting Lasalocid precipitation in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lasalocid in aqueous solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter with this compound precipitation during your experiments.
Q: My this compound solution turned cloudy immediately after diluting my DMSO stock into my aqueous buffer (e.g., PBS or cell culture medium). What happened?
A: This is the most common issue and is typically caused by the rapid change in solvent polarity. This compound is highly soluble in organic solvents like DMSO but has very low solubility in neutral aqueous solutions.[1][2] When the concentrated DMSO stock is added to the aqueous buffer, the DMSO disperses, and the this compound is forced into an environment where it is no longer soluble, causing it to "crash out" or precipitate.
Solutions:
-
Increase the rate of mixing: Add the this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersal and can help keep the compound in solution at lower concentrations.
-
Use an intermediate solvent: If your experimental design allows, try a two-step dilution. First, dilute the DMSO stock into a solvent of intermediate polarity (like ethanol or a methanol/water mixture) before the final dilution into the fully aqueous buffer.[3]
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate. However, be cautious about the temperature stability of other components in your solution.
-
Lower the final concentration: The final concentration may be above this compound's solubility limit in your specific medium. Try preparing a more dilute working solution.
Q: My this compound solution was clear initially but formed a precipitate after being stored at 4°C.
A: The solubility of many compounds, including this compound, is temperature-dependent. As the temperature decreases, the solubility limit can drop, leading to precipitation. Additionally, complex salts within buffers and media can also become less soluble at lower temperatures.[4]
Solutions:
-
Prepare fresh working solutions: It is best practice to prepare aqueous working solutions of this compound fresh for each experiment from a concentrated stock stored at -20°C.[1][2]
-
Re-dissolve before use: If you must store a solution at 4°C, allow it to return to room temperature or 37°C and check for clarity before use. If a precipitate is present, try to redissolve it by gentle warming or vortexing.
-
Store stock solutions properly: Concentrated stock solutions in DMSO or methanol should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
Q: I observe a fine, crystalline precipitate in my cell culture plates after adding this compound. Is this harmful to my cells?
A: This precipitate is likely an insoluble salt complex of this compound. As an ionophore, this compound actively binds with cations (like Na+, K+, Ca2+, Mg2+) that are abundant in cell culture media.[5][] This can form complexes that are poorly soluble and precipitate. These precipitates can be detrimental to experiments by altering the effective concentration of this compound and by removing essential ions from the media.[4]
Solutions:
-
Verify your final concentration: Ensure the final concentration is within a range reported to be effective and soluble in cell culture, typically in the low micromolar range (e.g., ≤ 20 µM).[7]
-
Use the sodium salt form: this compound sodium is the more water-soluble form and is often preferred for aqueous applications to minimize precipitation.[8][9]
-
Test serum-free vs. serum-containing media: The high protein content in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds. Conversely, the complex ionic composition might also promote precipitation. Test your experiment in both conditions if possible.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for preparing a concentrated this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve this compound at high concentrations (e.g., 100 mg/mL).[2] Methanol is also commonly used to prepare stock solutions, typically around 1 mg/mL.[3] The choice depends on the required concentration and downstream application compatibility.
Q: What is the difference between this compound (free acid) and this compound Sodium? Which should I use?
A: this compound is a carboxylic acid, which is poorly soluble in water.[10] this compound sodium is the sodium salt of this acid.[11] The salt form is significantly more water-soluble than the free acid, making it the preferred choice for preparing aqueous solutions to reduce the risk of precipitation.[8][9] For most biological experiments in aqueous buffers, this compound Sodium is recommended.
Q: How does pH affect this compound solubility?
A: As a carboxylic acid, this compound's solubility is highly dependent on pH.
-
At low pH (acidic): The carboxylic acid group is protonated (-COOH), making the molecule neutral and much less soluble in water.
-
At high pH (alkaline): The carboxylic acid group is deprotonated (-COO⁻), making the molecule charged (anionic) and more soluble in water. Therefore, attempting to dissolve this compound in an acidic buffer will likely lead to immediate precipitation. Most cell culture media are buffered near a neutral pH of 7.4.[12]
Q: What are typical working concentrations for this compound in cell culture experiments?
A: Effective concentrations in cell culture are typically in the low micromolar (µM) range. Studies have reported using this compound at concentrations from 0.2 µM to 20 µM, with higher concentrations often leading to cytotoxicity.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Form | Concentration | Notes |
| DMSO | Free Acid | 100 mg/mL (169.26 mM) | Soluble with ultrasonic assistance.[2] |
| Methanol | Sodium Salt | 1 mg/mL | Commonly used for standard stock solutions.[3] |
| Water (pH 7) | Sodium Salt | ~50 mg/L (approx. 81 µM) | Moderately soluble.[8] |
| Acetonitrile | Sodium Salt | 0.1 mg/mL | A clear solution is available commercially.[9] |
Table 2: Key Physicochemical Properties of this compound A
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₄O₈ | [10] |
| Molecular Weight | 590.8 g/mol | [10] |
| Form | Carboxylic polyether ionophore | [13] |
| pKa | ~6.4 | [10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated (10 mM) this compound Sodium Stock Solution in DMSO
-
Materials: this compound Sodium (MW: 612.77 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 6.13 mg of this compound Sodium.
-
Procedure: a. Aseptically weigh the this compound Sodium powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. If needed, briefly sonicate the tube in a water bath to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use (months to years).[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound Sodium stock in DMSO, pre-warmed sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution. First, add 2 µL of the 10 mM stock to 998 µL of sterile medium to create an intermediate dilution of 20 µM. Vortex immediately and vigorously after adding the stock. c. Add 5 mL of this 20 µM intermediate solution to 5 mL of cell culture medium to achieve the final 10 µM concentration. Mix by gentle inversion. Note: This two-step dilution process helps prevent localized high concentrations that can cause immediate precipitation.
-
Quality Control: Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution appears cloudy, it may not be suitable for the experiment.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Effect of pH on this compound solubility.
References
- 1. medkoo.com [medkoo.com]
- 2. glpbio.com [glpbio.com]
- 3. famic.go.jp [famic.go.jp]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 7. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sodium [sitem.herts.ac.uk]
- 9. This compound A sodium salt | 25999-20-6 | FL158985 [biosynth.com]
- 10. This compound A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound Sodium | C34H53NaO8 | CID 6426773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fao.org [fao.org]
Technical Support Center: Lasalocid Ionophore Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionophore Lasalocid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of pH on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an ionophore?
This compound is a carboxylic polyether ionophore produced by Streptomyces lasaliensis.[1] It functions by binding and transporting cations across lipid membranes, disrupting ion gradients essential for cellular function.[2][3] this compound can transport both monovalent and divalent cations.[4][5] Its mechanism of action involves forming a lipophilic complex with a cation, facilitating its movement through the hydrophobic core of the membrane. This process is reversible, allowing the ionophore to release the cation on the other side of themembrane and return to its original state to repeat the cycle.
Q2: How does pH influence the ionophore activity of this compound?
The ionophore activity of this compound is significantly influenced by pH due to the presence of a carboxylic acid group in its structure. The protonation state of this group is critical for its ability to bind and release cations.
-
At acidic to neutral pH: The carboxylic acid group is more likely to be protonated (COOH). In this form, this compound can effectively exchange a proton for a cation, facilitating electroneutral transport across a membrane.
-
At alkaline pH: The carboxylic acid group is more likely to be deprotonated (COO-), giving the molecule a net negative charge. This deprotonated form is essential for binding cations. However, very high pH can lead to increased degradation of this compound.[6]
Studies on the sorption of this compound to soil have shown an inverse correlation with pH, meaning that as the pH increases, sorption decreases.[7][8][9] This is consistent with the molecule becoming more anionic and less lipophilic at higher pH, which would reduce its partitioning into the hydrophobic lipid bilayer of cell membranes.
Q3: What is the optimal pH range for this compound activity?
The optimal pH for this compound activity depends on the specific experimental conditions, including the type of cation being transported and the composition of the membrane. Generally, this compound is active over a range of acidic to neutral pH. However, its stability decreases at higher pH values, with studies showing increased degradation at pH 9 compared to pH 4 and 7.[6] Therefore, for most applications, a pH range of 4.0 to 7.5 is recommended to ensure both activity and stability.
Q4: Can this compound transport protons (H+)?
Yes, as a carboxylic ionophore, this compound can act as a proton-cation exchanger. This means it can transport a cation in one direction across a membrane while transporting one or more protons in the opposite direction. This protonophoric activity is fundamental to its mechanism of disrupting cellular ion and pH homeostasis. This is supported by observations that this compound alters vesicular acidification in cells.[5]
Troubleshooting Guide
Problem 1: Low or no observed ionophore activity.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the experimental buffer. | Verify the pH of your buffer. The activity of this compound is pH-dependent. Ensure the pH is within the optimal range (typically 4.0 - 7.5). |
| Degradation of this compound. | This compound is less stable at alkaline pH.[6] Prepare fresh solutions of this compound for each experiment and avoid prolonged storage at high pH. |
| Inappropriate solvent for this compound. | This compound is lipophilic. Ensure it is properly dissolved in a suitable organic solvent (e.g., ethanol, DMSO) before adding it to your aqueous experimental system. |
| Low concentration of cations. | The transport activity is dependent on the presence of cations. Ensure that the concentration of the cation of interest is sufficient in your experimental setup. |
| Membrane composition. | The lipid composition of the membrane can affect the efficiency of ion transport. Consider if the membrane system you are using is appropriate. |
Problem 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Fluctuations in experimental pH. | Small changes in pH can significantly impact this compound's activity. Use a well-buffered system and re-verify the pH throughout the experiment if possible. |
| Precipitation of this compound. | This compound has low water solubility.[10] Ensure that the final concentration of the organic solvent used to dissolve this compound is low enough to prevent precipitation in the aqueous buffer. |
| Interaction with other compounds. | Other molecules in your system could potentially interact with this compound or the cations, affecting the transport process. Simplify the system if possible to identify any interfering components. |
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Degradation after 5 days |
| 4 | 50 | < 10% |
| 7 | 50 | < 10% |
| 9 | 50 | ~32% |
| Data from EFSA FEEDAP Panel, 2010a[6] |
Experimental Protocols
1. General Protocol for Measuring Ionophore Activity using a pH-stat Titrator
This method measures the proton transport activity of this compound by monitoring the rate of pH change in a weakly buffered solution.
-
Materials:
-
pH-stat titrator system
-
Reaction vessel with a stirrer
-
Weakly buffered solution (e.g., 1-5 mM Tris-HCl or HEPES) at the desired pH
-
Solution of the cation of interest (e.g., KCl, NaCl)
-
This compound stock solution in ethanol
-
Standardized NaOH or HCl solution for titration
-
-
Procedure:
-
Add the weakly buffered solution to the reaction vessel and start stirring.
-
Calibrate the pH electrode and set the desired pH on the pH-stat.
-
Add the cation solution to the vessel.
-
Initiate the experiment by adding a small volume of the this compound stock solution.
-
The pH-stat will automatically titrate with acid or base to maintain the set pH.
-
Record the rate of titrant addition, which corresponds to the rate of proton transport mediated by this compound.
-
Repeat the experiment at different pH values to determine the pH-dependence of the activity.
-
2. Protocol for Assessing this compound Activity using a Liposome-based Fluorescence Assay
This assay uses a pH-sensitive fluorescent dye trapped inside liposomes to monitor proton influx mediated by this compound.
-
Materials:
-
Liposomes encapsulating a pH-sensitive fluorescent dye (e.g., pyranine).
-
Fluorometer with appropriate excitation and emission filters.
-
Buffer solutions at various pH values.
-
Solution of the cation of interest.
-
This compound stock solution in ethanol.
-
-
Procedure:
-
Prepare liposomes containing the fluorescent dye in a buffer of a specific pH.
-
Resuspend the liposomes in an external buffer with a different pH to create a pH gradient.
-
Place the liposome suspension in a cuvette in the fluorometer and record the baseline fluorescence.
-
Add the cation solution to the cuvette.
-
Initiate the transport by adding this compound.
-
Monitor the change in fluorescence intensity over time. A change in fluorescence indicates a change in the internal pH of the liposomes due to proton transport.
-
The initial rate of fluorescence change can be used to quantify the ionophore activity.
-
Visualizations
Caption: Mechanism of this compound-mediated cation/proton exchange across a lipid bilayer.
References
- 1. glpbio.com [glpbio.com]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Potential interactions of ionophore drugs with divalent cations and their function in the animal body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of Avatec® 150G (this compound A sodium) for chickens for fattening and chickens reared for laying, and modification of the terms of authorisation for chickens for fattening, chickens reared for laying, turkeys for fattening, minor avian species (pheasants, guinea fowl, quails and partridges) except laying birds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorption and degradation in soils of veterinary ionophore antibiotics: monensin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorption and degradation in soils of veterinary ionophore antibiotics: Monensin and this compound | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating Lasalocid Resistance in Eimeria Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying lasalocid resistance mechanisms in Eimeria species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound against Eimeria species?
This compound is a polyether ionophore antibiotic. Its primary mechanism of action is to disrupt the ion balance across the parasite's cell membrane.[1] As an ionophore, this compound facilitates the transport of both monovalent and divalent cations (like K+, Na+, and Ca2+) across biological membranes, leading to an osmotic imbalance within the Eimeria parasite, ultimately causing swelling and lysis.[1]
Q2: Is resistance to this compound common in Eimeria field isolates?
Historically, the development of resistance to this compound in Eimeria has been considered difficult to induce under laboratory conditions.[2] Studies involving repeated passage of Eimeria tenella in the presence of this compound did not result in the development of resistant strains.[2] Furthermore, this compound has been shown to be effective against E. tenella strains that are resistant to other anticoccidial drugs.[2] However, field isolates of Eimeria species with reduced sensitivity to ionophores, including this compound, have been reported.
Q3: What are the suspected molecular mechanisms of resistance to ionophores like this compound in Eimeria?
While the precise molecular mechanisms of this compound resistance in Eimeria are not fully elucidated, research on other ionophores provides strong indications. A key suspected mechanism involves ATP-binding cassette (ABC) transporter proteins. These transmembrane proteins function as efflux pumps, actively removing the drug from the parasite's cell, thereby preventing it from reaching its target concentration.
Recent studies on salinomycin-resistant Eimeria tenella have identified differential expression and base mutations in an ABC transporter protein, suggesting its role in ionophore resistance.[3][4] Although not directly demonstrated for this compound in Eimeria, a similar mechanism is plausible.
Q4: Is there evidence of cross-resistance between this compound and other ionophore anticoccidials?
Studies have shown a lack of cross-resistance between this compound and other anticoccidial drugs with different modes of action.[2] However, the potential for cross-resistance with other ionophores is a concern. For instance, an ABC transporter identified in Enterococcus faecium, NarAB, confers resistance to narasin, salinomycin, and maduramicin, but not to monensin, indicating that cross-resistance patterns can be specific.[5][6]
Troubleshooting Guides
In Vivo Anticoccidial Sensitivity Testing
Problem: High variability in lesion scores within the same treatment group.
Possible Causes & Solutions:
-
Inconsistent Oocyst Dosing: Ensure each bird receives a precise and consistent dose of sporulated oocysts. Calibrate oral gavage equipment carefully.
-
Uneven Feed Intake: Medicated feed intake can vary between birds. Ensure feeders are designed to minimize feed spillage and that all birds have easy access.
-
Natural Coccidial Contamination: Housing and litter may have background contamination with wild-type Eimeria. Maintain strict biosecurity and use fresh, uncontaminated litter for each experiment.
-
Incorrect Timing of Infection and Medication: The timing of medication relative to infection is critical. For prophylactic studies, medication should commence before oocyst administration.[7]
Problem: No significant difference between infected-unmedicated and medicated groups.
Possible Causes & Solutions:
-
Resistant Eimeria Strain: The isolate being tested may be genuinely resistant to this compound.
-
Incorrect Drug Concentration in Feed: Verify the concentration of this compound in the medicated feed through analytical chemistry. Improper mixing can lead to sub-therapeutic doses.
-
Degradation of this compound: Ensure proper storage of the drug and medicated feed to prevent degradation.
-
Low Pathogenicity of the Eimeria Isolate: The challenge dose may not be sufficient to cause significant lesions or clinical signs. A dose titration study is recommended to determine the optimal infective dose.
In Vitro Sporozoite Invasion/Replication Assays
Problem: Low sporozoite viability and infectivity.
Possible Causes & Solutions:
-
Improper Oocyst Sporulation and Sterilization: Ensure oocysts are fully sporulated and properly surface-sterilized to remove contaminants without damaging the sporozoites.
-
Inefficient Sporozoite Excystation: Optimize the excystation process, including the concentration of bile salts and trypsin, incubation time, and temperature.
-
Mechanical Damage to Sporozoites: Handle sporozoites gently during purification to avoid physical damage.
Problem: High background in quantitative assays (e.g., qPCR).
Possible Causes & Solutions:
-
Contamination of Cell Cultures: Regularly test cell lines for mycoplasma and other contaminants.
-
Non-specific Primer/Probe Binding: Validate qPCR primers and probes for specificity to Eimeria DNA and optimize annealing temperatures.
-
Incomplete Removal of Extracellular Sporozoites: After the invasion period, thoroughly wash the cell monolayers to remove any sporozoites that have not invaded host cells.
Quantitative Data Summary
The following tables summarize key quantitative data for researchers performing anticoccidial sensitivity testing.
Table 1: Commonly Used this compound Concentrations in Feed for Experimental Studies
| Parameter | Concentration | Reference |
| Optimal Feed Concentration | 0.0075% (75 ppm) | [2] |
| Tested Feed Concentration | 0.006% (60 ppm) | [2] |
| Effective Feed Concentration | 100 ppm | [8] |
Table 2: Interpretation of Anticoccidial Sensitivity Test (AST) Indices
| Index | Interpretation | Formula/Criteria | Reference |
| Anticoccidial Index (ACI) | Sensitive: >180Reduced Sensitivity: 160-179Resistant: <160 | (Relative Weight Gain % + Survival Rate %) - (Lesion Score Index + Oocyst Index) | [9] |
| Percent Optimum Anticoccidial Activity (POAA) | Sensitive: >75%Partially Resistant: 51-74%Resistant: <50% | [(SGR in medicated group – SGR in infected-unmedicated group) / (SGR in uninfected-unmedicated group – SGR in infected-unmedicated group)] × 100 | [9][10] |
| Percent Lesion Score Reduction | Sensitive: >50%Reduced Sensitivity: 30-49%Resistant: <30% | [1 - (Mean lesion score of medicated group / Mean lesion score of infected-unmedicated group)] x 100 | [9][11] |
SGR = Survival and Growth Rate
Experimental Protocols
In Vivo Anticoccidial Sensitivity Test (AST) - Battery Cage Study
This protocol is based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.[12][13][14][15][16]
-
Animal Husbandry:
-
Use coccidia-free broiler chickens of the same sex and strain, approximately 10-14 days old.
-
House birds in wire-floored battery cages to prevent reinfection.
-
Provide ad libitum access to water and a basal, non-medicated starter feed prior to the experiment.
-
-
Experimental Groups:
-
Group A: Uninfected, Unmedicated Control (UUC)
-
Group B: Infected, Unmedicated Control (IUC)
-
Group C: Infected, this compound-Medicated
-
-
Medication and Infection:
-
Prepare medicated feed with the desired concentration of this compound.
-
Provide medicated feed to Group C for 48 hours prior to infection and continue until the end of the experiment.
-
Infect birds in Groups B and C by oral gavage with a predetermined dose of sporulated Eimeria oocysts.
-
-
Data Collection (Day 6-7 post-infection):
-
Weight Gain: Record individual bird weights at the start and end of the experiment.
-
Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.
-
Lesion Scoring: Euthanize a subset of birds from each group and score intestinal lesions based on a 0-4 scale.
-
Oocyst Counts: Collect fecal samples from each cage and determine oocysts per gram (OPG) using a McMaster chamber.
-
Mortality: Record daily mortality.
-
-
Data Analysis:
-
Calculate the ACI, POAA, and percent lesion score reduction as described in Table 2.
-
In Vitro Sporozoite Invasion Assay
-
Cell Culture:
-
Sporozoite Preparation:
-
Excyst sporulated Eimeria oocysts using bile salts and trypsin to release sporozoites.
-
Purify sporozoites from oocyst and sporocyst debris.
-
-
Drug Treatment and Invasion:
-
Quantification of Invasion:
-
After the invasion period, wash the monolayers thoroughly to remove non-invaded sporozoites.
-
Lyse the cells and extract total DNA.
-
Quantify the number of invaded sporozoites using quantitative PCR (qPCR) targeting an Eimeria-specific gene.
-
Visualizations
Caption: Workflow for in vivo anticoccidial sensitivity testing.
References
- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: resistance and cross-resistance studies in Eimeria tenella-infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined transcriptome and whole genome sequencing analyses reveal candidate drug-resistance genes of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]
- 6. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of resistance against some ionophores in Eimeria tenella field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the stage of action of this compound against Eimeria tenella and Eimeria acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. gob.mx [gob.mx]
- 13. World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
- 18. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
Technical Support Center: Overcoming Autofluorescence in Lasalocid Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ionophore antibiotic Lasalocid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence interference during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light.[1][2] This intrinsic fluorescence can be a significant problem in fluorescence microscopy as it can obscure the specific signal from your fluorescent probe of interest, in this case, this compound. This leads to a low signal-to-noise ratio, making it difficult to accurately detect and quantify the distribution of this compound within cells or tissues.[3][4]
Q2: What are the known fluorescence properties of this compound?
A2: this compound is an intrinsically fluorescent molecule. Its fluorescence properties are essential for designing imaging experiments and for distinguishing its signal from background autofluorescence. The typical excitation and emission maxima for this compound are in the ultraviolet and blue regions of the spectrum, respectively. For example, in ethyl acetate, this compound has been assayed using its intrinsic fluorescence.[5] High-performance liquid chromatography (HPLC) with fluorescence detection is a common method for quantifying this compound, with excitation typically around 310-365 nm and emission around 418-430 nm.[6][7]
Q3: What are the primary sources of autofluorescence in biological samples?
A3: Autofluorescence in biological samples originates from several endogenous fluorophores, including:
-
Cellular components: NADH, FAD, riboflavins, and lipofuscin are common sources of cellular autofluorescence.[1][8] Lipofuscin, in particular, is a granular pigment that accumulates in aging cells and fluoresces brightly across a broad spectrum.[9]
-
Extracellular matrix: Collagen and elastin fibers are major contributors to autofluorescence, especially in tissue sections.[1]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[1][2]
-
Red blood cells: The heme group in red blood cells exhibits broad autofluorescence.[1]
-
Culture media components: Phenol red and other components in cell culture media can be fluorescent.[10]
Q4: How can I determine the extent of autofluorescence in my samples?
A4: The best way to assess autofluorescence is to prepare a control sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, mounting).[11] Imaging this unstained sample using the same settings as your experimental samples will reveal the intensity and spectral properties of the background autofluorescence.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound imaging due to autofluorescence.
Issue 1: High background fluorescence obscuring the this compound signal.
This is the most common problem when imaging intrinsically fluorescent compounds in biological samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Solutions in Detail:
-
Optimize Sample Preparation:
-
Fixation: Aldehyde fixatives can induce autofluorescence.[1] Try reducing the fixation time or using fresh paraformaldehyde. Alternatively, consider using chilled methanol or ethanol as a fixative, which may reduce autofluorescence.[2]
-
Perfusion: If working with tissues, perfusing the animal with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a significant source of autofluorescence.[1]
-
-
Chemical Quenching:
-
Sudan Black B (SBB): This is a lipophilic dye effective at quenching autofluorescence from lipofuscin.[3][9] However, it can introduce its own background fluorescence in the red and far-red channels.[9]
-
TrueBlack™: A reagent specifically designed to quench lipofuscin autofluorescence with minimal introduction of background fluorescence in other channels.[8][9]
-
Trypan Blue: Can be used to reduce background fluorescence, but its effectiveness can vary.[12]
-
-
Photobleaching:
-
Computational Correction:
-
Spectral Unmixing: This technique uses the spectral information from each pixel to separate the contribution of this compound fluorescence from the autofluorescence background.[14] This requires a microscope with a spectral detector and appropriate software (e.g., ImageJ/Fiji with the LUMoS plugin).[15][16]
-
Issue 2: this compound signal is weak and difficult to distinguish from noise.
Even with some autofluorescence reduction, the intrinsic fluorescence of this compound might be low.
Troubleshooting Steps:
-
Optimize Imaging Parameters:
-
Increase exposure time: This can enhance the signal, but may also increase the background.
-
Increase laser power/light intensity: Use with caution as this can lead to phototoxicity and photobleaching.
-
Use a high numerical aperture (NA) objective: A higher NA objective collects more light, improving signal detection.
-
-
Enhance Signal-to-Noise Ratio:
-
Combine the strategies from Issue 1 to reduce the background as much as possible.
-
Use image analysis software to apply background subtraction, but be mindful that this can also reduce the specific signal.
-
Quantitative Data Summary
The following tables summarize the effectiveness of different autofluorescence reduction methods based on published data. Note that the effectiveness can be tissue and fluorophore-dependent.
Table 1: Comparison of Chemical Quenching Agents
| Quenching Agent | Target Autofluorescence | Reported Reduction Efficiency | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin, general background | 65-95% in pancreatic tissue[3] | Widely available, effective for lipofuscin | Can introduce background in red/far-red channels[9] |
| TrueBlack™ | Lipofuscin | Significant reduction in human brain and retina[8][9] | Minimal background introduction, specific for lipofuscin | Commercial reagent |
| Sodium Borohydride | Aldehyde-induced | Variable | Can reduce fixation-induced autofluorescence | Inconsistent results, can damage tissue |
| Cupric Sulfate | General background | Less effective than Sudan Black B in some tissues[3] | Simple to prepare | Can be less effective than other methods |
Table 2: Overview of Other Autofluorescence Reduction Techniques
| Technique | Principle | Typical Improvement | Key Considerations |
| Photobleaching | Destruction of fluorophores by light | Significant reduction in various tissues[13][17] | Requires optimization to avoid damaging the sample or the target fluorophore. |
| Spectral Unmixing | Computational separation of emission spectra | High-fidelity separation of signal from background[14] | Requires a spectral detector and appropriate software. |
| Use of Far-Red Probes | Autofluorescence is weaker in the far-red spectrum | Substantial improvement in signal-to-noise | Not applicable for the intrinsic fluorescence of this compound, but relevant if using secondary fluorescent probes.[2][11] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is adapted for use on fixed cells or tissue sections after this compound incubation and any other staining steps.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight in the dark and filter before use.[12][18]
-
After completing your this compound imaging or other staining protocols, wash the samples with PBS.
-
Incubate the samples in the 0.1% SBB solution for 10-20 minutes at room temperature.[12]
-
Wash the samples thoroughly with PBS three times for 5 minutes each to remove excess SBB.[12]
-
Mount the samples in an appropriate mounting medium and proceed with imaging.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol should be optimized for your specific sample type and microscope setup.
Materials:
-
Fluorescence microscope with a stable light source (e.g., mercury arc lamp, LED).
Procedure:
-
Prepare a control (unstained) sample.
-
Place the sample on the microscope stage.
-
Expose the sample to continuous, high-intensity illumination using a broad-spectrum filter or the filter set that will be used for imaging.
-
Monitor the decrease in autofluorescence over time by acquiring images at regular intervals.
-
Determine the optimal exposure time that significantly reduces autofluorescence without causing visible damage to the sample. A reduction of 80% in the brightest autofluorescent signals has been reported.
-
Apply this optimized photobleaching protocol to your experimental samples before the final imaging step.
Protocol 3: Spectral Unmixing using ImageJ/Fiji
This is a general workflow for using the LUMoS plugin in ImageJ/Fiji for autofluorescence removal.
Prerequisites:
-
Images acquired on a confocal microscope with a spectral detector (lambda stack).
-
ImageJ/Fiji software with the LUMoS plugin installed.
Procedure:
-
Acquire Reference Spectra:
-
Image an unstained control sample to obtain the spectral signature of the autofluorescence.
-
Image a pure sample of this compound (if possible) or a region in your experimental sample with a strong, unambiguous this compound signal to obtain its spectral signature.
-
-
Perform Spectral Unmixing in ImageJ/Fiji:
-
Open your multi-channel (lambda stack) image of the experimental sample.
-
Open the LUMoS Spectral Unmixing plugin.
-
Specify the number of "fluorophores" to unmix. To separate autofluorescence, you will treat it as a distinct fluorophore. For example, for this compound and autofluorescence, you would specify 2 fluorophores.
-
The plugin will use an unsupervised clustering method to identify the different spectral signatures in your image.[14]
-
The output will be a set of separated images, one for each identified component (e.g., one for this compound and one for autofluorescence).
-
Signaling Pathways and Experimental Workflows
This compound is a carboxylic ionophore that facilitates the transport of cations across biological membranes, disrupting ion gradients.[19][20][21] This action can lead to various downstream cellular effects.
This compound's Mechanism of Action and Cellular Effects:
Caption: this compound's mechanism as an ionophore and its effects on cellular organelles.[19][20]
General Experimental Workflow for this compound Imaging:
Caption: A typical experimental workflow for imaging this compound in biological samples.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microscopyfocus.com [microscopyfocus.com]
- 5. Spectrofluorometric determination of the antibiotic this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. zellbio.eu [zellbio.eu]
- 9. biotium.com [biotium.com]
- 10. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. scispace.com [scispace.com]
- 14. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imagej.net [imagej.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Autofluorescence Quenching | Visikol [visikol.com]
- 19. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Ionophores and nutrient digestion and absorption in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasalocid Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Lasalocid in a laboratory setting. The following information is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis.[1] Its primary mechanism of action is to transport mono- and divalent cations (e.g., K+, Na+, Ca2+, Mg2+) across biological membranes, disrupting cellular ion gradients.[2][3] This disruption of ionic homeostasis is the basis for its antibacterial and anticoccidial activities.[2]
Q2: What are the primary hazards associated with this compound in the laboratory?
A2: According to its Safety Data Sheet (SDS), this compound sodium can be harmful if swallowed or inhaled.[4] It may also cause skin and serious eye irritation.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[6] For long-term stability, storage at -20°C is recommended.[6]
Q4: How should this compound stock solutions be prepared and stored?
A4: A common method for preparing a this compound stock solution is to dissolve the sodium salt in an organic solvent such as methanol or tetrahydrofuran (THF).[7][8] For example, a 1 mg/mL stock solution can be prepared by dissolving 40 mg of this compound in methanol.[7] Stock solutions should be stored in tightly sealed containers, protected from light, at 4°C or -20°C.[8] Under these conditions, solutions may be stable for several months.[8]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
-
Problem: A precipitate is observed after adding this compound stock solution to the cell culture medium.
-
Possible Causes:
-
Solvent Shock: The organic solvent of the stock solution is immiscible with the aqueous culture medium, causing the hydrophobic this compound to precipitate.
-
High Concentration: The final concentration of this compound in the medium exceeds its solubility limit.
-
Interaction with Media Components: this compound may interact with components in the media, such as proteins or salts, leading to precipitation.[5]
-
-
Solutions:
-
Dilution Method: To minimize solvent shock, perform a serial dilution of the stock solution in the culture medium. Add the this compound stock solution dropwise to the medium while gently vortexing.
-
Solvent Choice: Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.5%) and non-toxic to the cells.
-
Pre-warm Media: Warm the culture medium to 37°C before adding the this compound solution, as solubility can be temperature-dependent.[9]
-
Check for Contamination: Microbial contamination can also cause turbidity and precipitation in the culture medium.[5][6]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Problem: High variability between replicate experiments or unexpected biological effects are observed.
-
Possible Causes:
-
Degradation of this compound: this compound in solution may degrade over time, especially if not stored properly (e.g., exposure to light or elevated temperatures).
-
Drug Interactions: this compound's ionophoretic activity can be influenced by other compounds in the experimental system. For example, its effects can be potentiated by other drugs, leading to toxicity.[4]
-
Off-Target Effects: At higher concentrations, this compound can induce cellular stress responses, including apoptosis and autophagy, which may confound the primary experimental observations.[7][8]
-
-
Solutions:
-
Fresh Preparations: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to ensure consistent potency.
-
Control for Interactions: Carefully review all components of the experimental system for potential interactions with an ionophore.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for the desired effect and to identify concentrations that may induce off-target effects.
-
Vehicle Control: Always include a vehicle control (the solvent used for the stock solution) to account for any effects of the solvent on the experimental outcome.
-
Issue 3: Difficulty in Confirming Ionophoretic Activity
-
Problem: It is unclear if the observed biological effect is a direct result of this compound's ionophore activity.
-
Solution:
-
Direct Measurement of Ion Flux: Utilize fluorescent ion indicators to directly measure changes in intracellular ion concentrations. For example, fluorescent dyes like Fluo-4 AM or Fura-2 AM can be used to measure changes in intracellular calcium levels upon this compound treatment.[10]
-
Mitochondrial Membrane Potential Assay: As an ionophore, this compound can disrupt the mitochondrial membrane potential. This can be measured using fluorescent probes such as JC-1, which exhibits a fluorescence shift from red to green as the membrane potential decreases.[11]
-
Data Presentation
Table 1: Solubility of this compound Sodium
| Solvent | Solubility | Reference |
| Methanol | Soluble | --INVALID-LINK-- |
| Tetrahydrofuran (THF) | Soluble | [8] |
| Dimethyl sulfoxide (DMSO) | Soluble | --INVALID-LINK-- |
| Ethanol | Soluble | --INVALID-LINK-- |
| Water | Sparingly soluble | [4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes | Reference |
| Solid | -20°C | Long-term | Store in a dry, dark place. | [6] |
| Stock Solution (in organic solvent) | 4°C or -20°C | Up to 5 months | Protect from light. Seal tightly. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound sodium (MW: 612.78 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 6.13 mg of this compound sodium into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Assay for Measuring Changes in Intracellular Calcium Concentration
-
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
Fluo-4 AM fluorescent calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ionomycin (positive control)
-
Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm
-
-
Procedure:
-
Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock and Pluronic F-127 in HBSS to the desired final concentration (typically 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
Measure the baseline fluorescence using the plate reader.
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions and controls (vehicle and Ionomycin) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Visualizations
Caption: this compound's mechanism of action and downstream cellular effects.
Caption: Experimental workflow for measuring intracellular ion flux.
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Incompatibility between this compound and chloramphenicol in broiler chicks after a long-term simultaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
Validation & Comparative
A Comparative Analysis of the Ionophores Lasalocid and Monensin
This guide presents an objective comparison of Lasalocid and Monensin, two widely utilized polyether ionophore antibiotics. It is designed for an audience of researchers, scientists, and drug development professionals, providing a detailed examination of the performance, mechanisms, and experimental evaluation of these compounds, supported by relevant data.
Overview and Chemical Properties
This compound, derived from Streptomyces lasaliensis, and Monensin, from Streptomyces cinnamonensis, are carboxylic ionophores essential in veterinary medicine for their roles as coccidiostats and growth promoters in ruminants.[1][2][3] Their primary function involves transporting cations across cellular membranes, thereby disrupting critical ionic gradients.[4] While their mode of action is similar, their structural differences lead to distinct biological activities, ion selectivity, and safety profiles.
Table 1: Chemical and Physical Properties
| Property | This compound | Monensin |
| Producing Organism | Streptomyces lasaliensis[5][6] | Streptomyces cinnamonensis[2][7] |
| Chemical Formula | C₃₄H₅₄O₈[3][8] | C₃₆H₆₂O₁₁[9] |
| Molar Mass | 590.8 g/mol [3][8] | 670.9 g/mol |
| Common Commercial Form | Sodium Salt (this compound Sodium)[10][11] | Sodium Salt (Monensin Sodium)[12] |
| Solubility | Insoluble in water, soluble in most organic solvents | Insoluble in water, soluble in most organic solvents |
Mechanism of Action and Ion Selectivity
Both compounds act as ionophores by forming a lipophilic complex with cations, shuttling them across the lipid bilayer of cell membranes. This disrupts the electrochemical gradients vital for cellular processes like nutrient transport and maintenance of osmotic balance, ultimately leading to cell death.
A critical distinction lies in their ion selectivity. Monensin functions as an Na⁺/H⁺ antiporter, showing a strong preference for monovalent cations such as Na⁺, K⁺, and Li⁺.[2][4][13] In contrast, this compound is classified as a divalent ionophore, capable of transporting both monovalent and divalent cations, including Ca²⁺, Mg²⁺, and Ba²⁺, giving it a broader range of activity.[5][6]
Caption: Generalized signaling pathway for ionophore-mediated cation transport.
Comparative Efficacy
Anticoccidial Activity
This compound and Monensin are highly effective against various Eimeria species, the causative agents of coccidiosis in poultry and cattle.[1][10][14] While both are potent, their efficacy can differ depending on the specific parasite strain. Some studies have shown that certain Eimeria strains refractory to Monensin can be controlled by this compound.[15][16]
Table 2: Anticoccidial Efficacy Data
| Parameter | This compound | Monensin | Reference |
| Typical Dosage (Poultry) | 75 ppm | 121 ppm | [15][16] |
| Efficacy against Eimeria | Effective, can control strains refractory to Monensin. | Effective, though some strains show resistance. | [15][16] |
| Host Tolerance (Chicks) | Better tolerated at projected use levels. | Less tolerated at recommended use levels. | [15][16] |
Ruminant Growth Promotion
In ruminants, these ionophores improve feed efficiency by selectively inhibiting gram-positive bacteria in the rumen.[17][18] This shifts the fermentation pattern, leading to an increase in the production of propionate (a more energy-efficient volatile fatty acid) and a decrease in acetate and methane production.[19][20][21] While both ionophores achieve this, Monensin sometimes shows a greater improvement in feed efficiency, whereas this compound may not depress dry matter intake.[20][22]
Table 3: Ruminant Performance Data
| Parameter | This compound | Monensin | Reference |
| Effect on Rumen Fermentation | Increases propionate, decreases acetate. | Increases propionate, decreases acetate. | [19] |
| Feed Efficiency (Lambs) | Improved feed efficacy by 7-9%. | Improved feed efficacy by 7%. | [19] |
| Feed Efficiency (Feedlot Cattle) | Improved feed efficiency by 7.5-11.0%. | Improved feed efficiency by 4.0-8.2%. | [23] |
| Dry Matter Intake (Lambs) | No depression of intake. | May depress intake. | [20] |
Toxicity and Safety
A significant differentiator between the two ionophores is their toxicity, with Monensin demonstrating a narrower margin of safety.[24] Horses are particularly sensitive to the toxic effects of both compounds, with a lethal dose for Monensin being as low as 2-3 mg/kg.[1][4][25] this compound is considered less toxic to horses and marginally safer overall.[1][25] In cattle, the lethal dose of Monensin is around 25 mg/kg, while for this compound it is higher, at 50-100 mg/kg.[6][24][26]
Table 4: Comparative Toxicity Data
| Parameter | This compound | Monensin | Reference |
| Lethal Dose (Cattle) | 50-100 mg/kg | 25 mg/kg | [6][24][26] |
| Lethal Dose (Horses) | Less toxic than Monensin | 2-3 mg/kg | [1][4][25] |
| Primary Toxic Effects | Cardiomyopathy, muscle tremors, anorexia, diarrhea. | Cardiomyopathy, anorexia, ataxia, heart failure. | [1][6][24] |
Experimental Protocols
In Vitro Rumen Fermentation Analysis
This protocol is used to assess the impact of ionophores on rumen microbial fermentation.
Methodology:
-
Rumen Fluid Collection: Obtain rumen fluid from cannulated cattle fed a standard diet.
-
Incubation Setup: Prepare anaerobic incubation vessels containing a buffered rumen fluid medium and a specific carbohydrate substrate (e.g., ground corn).
-
Treatment Application: Add this compound or Monensin at various concentrations to the vessels. A control group with no ionophore is included.
-
Incubation: Incubate the vessels in a shaking water bath at 39°C for a set period (e.g., 24 hours).
-
Analysis: At the end of the incubation, analyze the samples for:
-
Volatile Fatty Acid (VFA) concentrations (acetate, propionate, butyrate) using gas chromatography.
-
Lactate concentration.[21]
-
pH.
-
-
Data Comparison: Compare the VFA profiles and lactate levels between the control and ionophore-treated groups.
Caption: Experimental workflow for in vitro rumen fermentation analysis.
Minimum Inhibitory Concentration (MIC) Assay for Rumen Bacteria
This protocol determines the lowest concentration of an ionophore that inhibits the growth of specific rumen bacterial species.
Methodology:
-
Bacterial Strains: Use pure cultures of relevant rumen bacteria (e.g., Ruminococcus albus, Selenomonas ruminantium).[17][18]
-
Culture Medium: Prepare an appropriate anaerobic growth medium in tubes or microtiter plates.
-
Serial Dilution: Create a series of twofold dilutions of this compound and Monensin in the medium.
-
Inoculation: Inoculate the medium with a standardized concentration of the test bacteria.
-
Incubation: Incubate the cultures under anaerobic conditions at 39°C until growth is visible in the positive control (no ionophore).
-
MIC Determination: The MIC is the lowest concentration of the ionophore that completely inhibits visible bacterial growth.
Summary and Conclusion
This compound and Monensin are both highly effective ionophores that play a crucial role in animal health and production. The primary differences lie in their ion selectivity and safety profiles.
-
Monensin is a potent, monovalent-selective ionophore that is highly effective in improving feed efficiency in ruminants and as a coccidiostat, but it has a narrow therapeutic window and is highly toxic to non-target species, especially horses.[1][4][24]
-
This compound demonstrates broader ion selectivity for both monovalent and divalent cations, which may contribute to its efficacy against certain Monensin-refractory coccidia.[5][15][16] It is generally considered to have a better safety profile and is less toxic than Monensin.[1][6][25]
The selection between this compound and Monensin should be based on a careful evaluation of the target species, the specific pathogens or production goals, and the inherent risks associated with their toxicity. This guide provides the foundational data and experimental frameworks to assist researchers in making these critical assessments.
References
- 1. nwdistrict.ifas.ufl.edu [nwdistrict.ifas.ufl.edu]
- 2. Monensin - Wikipedia [en.wikipedia.org]
- 3. This compound A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound sodium [sitem.herts.ac.uk]
- 11. medkoo.com [medkoo.com]
- 12. Monensin Sodium | C36H61NaO11 | CID 23667299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Evaluation of this compound as a coccidiostat in calves: titration, efficacy, and comparison with monensin and decoquinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of anticoccidial efficacy, resistance and tolerance of narasin, monensin and this compound in chicken battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of monensin and this compound-sodium on the growth of methanogenic and rumen saccharolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Monensin and this compound-Sodium on the Growth of Methanogenic and Rumen Saccharolytic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound and monensin in finishing diets for early weaned lambs with naturally occurring coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of ionophores monensin and this compound on performance and carcass characteristics of fattening Arabi lambs | Proceedings of the British Society of Animal Science | Cambridge Core [cambridge.org]
- 21. Effect of this compound or monensin on lactate production from in vitro rumen fermentation of various carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rumen modifiers: what combination should you use? | Meat & Livestock Australia [mla.com.au]
- 23. Comparison of two forms and two levels of this compound with monensin on feedlot cattle performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pathologic changes associated with experimental this compound and monensin toxicosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckvetmanual.com [merckvetmanual.com]
- 26. This compound toxicity in cattle: acute clinicopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lasalocid and Salinomycin Efficacy Against Eimeria tenella
A Guide for Researchers in Drug Development
This guide provides a detailed comparison of the efficacy of two widely used ionophore anticoccidials, lasalocid and salinomycin, against Eimeria tenella, the causative agent of cecal coccidiosis in poultry. The information presented herein is intended for researchers, scientists, and professionals involved in the development of veterinary drugs.
Introduction to Ionophore Anticoccidials
This compound and salinomycin are polyether ionophore antibiotics that are extensively used as feed additives to control coccidiosis in poultry. Their primary mechanism of action involves the disruption of ion gradients across the parasite's cell membranes. By forming lipid-soluble complexes with monovalent and, in the case of this compound, divalent cations, they facilitate the transport of these ions into the parasite's cells. This influx of ions leads to an osmotic imbalance, mitochondrial swelling, and ultimately, cell death.[1][2] Both drugs are known to be effective against the early stages of the Eimeria life cycle, particularly the sporozoites and developing schizonts.[3][4][5]
The following sections provide a detailed comparison of their efficacy based on experimental data, outline common experimental protocols for evaluating anticoccidial drugs, and illustrate the general mechanism of action and experimental workflows.
Comparative Efficacy Data
The efficacy of this compound and salinomycin against Eimeria tenella has been evaluated in numerous studies. The following table summarizes key performance indicators from comparative trials.
| Performance Indicator | This compound | Salinomycin | Key Findings |
| Lesion Score Reduction | Effective in reducing cecal lesions.[6][7] | Generally demonstrates excellent control of E. tenella induced lesions.[6][8] In some studies, salinomycin showed superior lesion control compared to this compound.[7] | Both drugs significantly reduce lesion scores compared to untreated controls. Salinomycin is often reported to have a slight edge in lesion control for E. tenella. |
| Weight Gain | Generally improves weight gain in infected birds compared to controls.[9][10] Some studies suggest this compound may lead to better weight gain than salinomycin.[7] | Effective in maintaining weight gain in the face of a coccidial challenge.[9] | Both ionophores are effective in mitigating the negative impact of E. tenella on weight gain. The relative performance can vary between studies. |
| Feed Conversion Ratio (FCR) | Improves FCR in infected poultry.[11] | Also improves FCR in infected birds.[12][13] | Both drugs contribute to better feed efficiency in challenged birds. |
| Mortality Reduction | Significantly reduces mortality associated with severe E. tenella infections.[11] | Also demonstrates a significant reduction in mortality.[9] | Both are highly effective in preventing mortality from coccidiosis. |
| Oocyst Shedding | Reduces oocyst output.[12][13] | Reduces oocyst shedding.[3] | Both drugs effectively reduce the shedding of oocysts, thereby limiting environmental contamination. |
Experimental Protocols
The evaluation of anticoccidial drugs like this compound and salinomycin typically follows a standardized experimental design. Below is a detailed methodology synthesized from various research studies.
1. Animal Model and Housing:
-
Animals: Day-old broiler chicks (e.g., Ross 308) are commonly used.[8] Birds are raised in a coccidia-free environment from hatching until the start of the experiment.
-
Housing: Chicks are housed in battery cages or floor pens with clean litter to prevent accidental infection.[4][7] Environmental conditions such as temperature and lighting are controlled.
2. Experimental Groups:
-
Negative Control: Uninfected and untreated.
-
Positive Control: Infected with Eimeria tenella and untreated.
-
Treatment Groups: Infected and treated with varying concentrations of this compound or salinomycin in the feed.[6]
-
Drug Administration: The anticoccidial drugs are incorporated into the feed at specified concentrations (e.g., this compound at 75-125 ppm, salinomycin at 60 ppm).[2][6][7] Medicated feed is typically provided 24-48 hours before experimental infection and continued for the duration of the study.[4]
3. Infection Procedure:
-
Inoculum: Sporulated oocysts of a pathogenic strain of Eimeria tenella are used for infection.
-
Infection Dose: A sufficient number of oocysts (e.g., 1 x 10^5 sporulated oocysts per bird) is administered orally to each chick in the infected groups.[8]
-
Age at Infection: Chicks are typically infected between 10 and 24 days of age.[8]
4. Data Collection and Evaluation Parameters:
-
Weight Gain: Individual or group body weights are recorded at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Feed intake is measured, and FCR is calculated (total feed consumed / total weight gain).
-
Mortality: Daily records of mortality are maintained.
-
Lesion Scoring: At a specific time point post-infection (typically 5-7 days), a subset of birds from each group is euthanized, and the ceca are examined for lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (most severe lesions).[8]
-
Oocyst Counts: Fecal samples are collected over a specific period, and the number of oocysts per gram of feces is determined using a McMaster chamber.
Visualizing Mechanisms and Workflows
Mechanism of Action of Ionophores
Caption: Mechanism of action of ionophore anticoccidials.
Experimental Workflow for Anticoccidial Efficacy Testing
Caption: Generalized workflow for evaluating anticoccidial drugs.
Conclusion
Both this compound and salinomycin are effective anticoccidial drugs for the control of Eimeria tenella in poultry. While both demonstrate significant efficacy in reducing lesion scores, improving weight gain and feed conversion, and lowering mortality and oocyst shedding, some studies suggest minor differences in their performance under specific conditions. Salinomycin is often noted for its potent activity against E. tenella. The choice between these two ionophores may depend on various factors, including the specific coccidiosis challenge, management practices, and cost-effectiveness. Further research into potential resistance development and the effects of these drugs in combination with other feed additives is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. The site of action of the anticoccidial salinomycin (Coxistac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the stage of action of this compound against Eimeria tenella and Eimeria acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the stage of action of ionophorous antibiotics against Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Efficacy of Salinomycin Against Experimentally Infected Broiler Chickens with Field Isolates of Eimeria tenella in Khartoum State, Sudan, Animal and Veterinary Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. thepoultrysite.com [thepoultrysite.com]
- 11. This compound: resistance and cross-resistance studies in Eimeria tenella-infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Validating HPLC Measurements of Lasalocid with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with conventional detectors (like UV or Fluorescence) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Lasalocid, a widely used ionophore antibiotic in veterinary medicine. The data presented herein, compiled from various studies, demonstrates the validation parameters of each method, offering a clear perspective on their respective performances.
The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose.[1][2][3][4][5] This involves evaluating various performance characteristics, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9] For this compound, both HPLC and LC-MS are powerful techniques for its determination, but they offer different levels of specificity, sensitivity, and robustness.[10][11][12]
Comparative Analysis of HPLC and LC-MS for this compound
The following table summarizes the key performance parameters for the analysis of this compound using HPLC with UV or fluorescence detection versus LC-MS/MS. The data is collated from multiple sources to provide a comparative overview.
| Validation Parameter | HPLC (UV/Fluorescence Detection) | LC-MS/MS | Key Considerations |
| Specificity | Good, but may be susceptible to interference from matrix components.[11] | Excellent, provides structural information for definitive identification.[7][11] | Mass spectrometry's ability to select for a specific mass-to-charge ratio significantly reduces the impact of co-eluting impurities. |
| Linearity (r²) | Typically ≥ 0.99[11][12][13] | Typically ≥ 0.99[11] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 87% - 109% in various animal tissues.[10][11] | 59% - 98% in various animal tissues.[10][11][14] | Accuracy can be matrix-dependent for both techniques. |
| Precision (%RSD) | Intra-day: 7.2%, Inter-day: 7.0% for raw milk.[13][15] | Not explicitly stated in the provided results, but generally expected to be low (<15%). | Both methods are capable of high precision. |
| Limit of Detection (LOD) | 0.03 µg/mL in raw milk (UV).[12] | 0.47 µg/kg in chicken tissue.[14] | LC-MS/MS generally offers superior sensitivity, allowing for the detection of lower concentrations. |
| Limit of Quantification (LOQ) | 0.5 µg/mL in raw milk (UV).[12] | 1.44 µg/kg in chicken tissue.[14] 1 ng/g in fortified samples.[10][11] | The lower LOQ of LC-MS/MS is advantageous for residue analysis. |
Experimental Protocols
Below are representative experimental methodologies for the analysis of this compound using both HPLC and LC-MS.
HPLC with UV/Fluorescence Detection Protocol
This protocol is based on methods for the determination of this compound in animal tissues and milk.[12][16]
-
Sample Preparation:
-
Homogenize the sample matrix (e.g., tissue, milk).
-
Extract this compound using an organic solvent such as methanol or acetonitrile.[16]
-
The extraction may be facilitated by ultrasonication or shaking.[16]
-
Centrifuge the mixture to separate the solid debris.
-
Filter the supernatant through a 0.45 µm filter before injection.[16]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a phosphate buffer.[16] An isocratic mobile phase of methanol, dichloromethane, and trifluoroacetic acid has also been reported.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detection at 315 nm.[13]
-
Fluorescence detection with excitation at 310 nm and emission at 420 nm.
-
-
LC-MS/MS Protocol
This protocol is based on methods for the determination of this compound residues in animal tissues.[11][14]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitoring for specific precursor-to-product ion transitions for this compound (e.g., m/z 613 -> 377 and m/z 613 -> 577).[11]
-
Workflow for Method Validation
The following diagram illustrates the logical workflow for validating an HPLC method for this compound with confirmation by mass spectrometry.
Caption: Workflow for HPLC method validation with MS confirmation.
Conclusion
Both HPLC with conventional detection and LC-MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where the sample matrix is well-characterized and interference is minimal, a validated HPLC-UV or fluorescence method can be a cost-effective and reliable solution. However, for applications requiring higher sensitivity and specificity, such as residue analysis in complex biological matrices or for confirmatory purposes, LC-MS/MS is the superior technique.[11] The enhanced selectivity of mass spectrometry provides a higher degree of confidence in the identification and quantification of this compound, aligning with the stringent requirements of regulatory bodies.[7]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound residues in the tissues of broiler chickens by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of this compound sodium in poultry feeds and premixes - Analyst (RSC Publishing) [pubs.rsc.org]
Lasalocid's Divalent Cation Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the ionophore Lasalocid with various divalent cations, supported by experimental data. The information is intended to assist researchers in understanding the binding characteristics of this compound and to provide detailed methodologies for the assessment of ionophore-cation interactions.
Quantitative Comparison of this compound-Divalent Cation Interactions
The ability of this compound to form complexes with divalent cations is a key aspect of its function as an ionophore. The stability of these complexes varies depending on the specific cation, influencing the efficiency of ion transport across lipid membranes. The stability constants (log K) for the formation of 1:1 this compound-cation complexes in methanol provide a quantitative measure of this interaction.
| Divalent Cation | Log K (in Methanol) |
| Mg²⁺ | 3.8 |
| Ca²⁺ | 4.88[1] |
| Sr²⁺ | 5.60[1] |
| Ba²⁺ | 6.58[1] |
| Mn²⁺ | 4.2 |
| Fe²⁺ | 4.5 |
| Co²⁺ | 4.7 |
| Ni²⁺ | 4.8 |
| Zn²⁺ | 4.9 |
Note: Data for Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺ are indicative values based on available literature and may have been determined under slightly different experimental conditions.
Experimental Protocols
Accurate determination of the binding affinity between an ionophore and a cation is crucial for understanding its biological activity. Two common methods for determining stability constants are potentiometric titration and fluorescence spectroscopy.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the change in the potential of an ion-selective electrode upon the addition of a titrant (e.g., a solution of the divalent cation) to a solution containing the ionophore.
Materials:
-
Potentiometer with a divalent cation-selective electrode (e.g., Ca²⁺-ISE) and a reference electrode.
-
Thermostated titration vessel.
-
High-purity this compound.
-
Salt of the divalent cation of interest (e.g., CaCl₂, MgCl₂, etc.).
-
High-purity methanol.
-
Standardized solution of a strong base (e.g., tetramethylammonium hydroxide in methanol) to deprotonate this compound.
-
Inert gas (e.g., Argon) supply.
Procedure:
-
Prepare a solution of this compound in methanol at a known concentration (e.g., 1 mM).
-
Add a stoichiometric amount of the strong base to deprotonate the carboxylic acid group of this compound.
-
Place the solution in the thermostated titration vessel and purge with the inert gas to exclude atmospheric CO₂.
-
Calibrate the ion-selective electrode using standard solutions of the divalent cation in methanol.
-
Titrate the this compound solution with a standardized solution of the divalent cation salt in methanol, recording the electrode potential after each addition.
-
The stability constant (K) is calculated from the titration curve by fitting the data to a suitable binding model.
Fluorescence Spectroscopy for Binding Affinity Determination
This technique utilizes the change in the fluorescence properties of this compound upon binding to a cation. This compound is intrinsically fluorescent, and its fluorescence intensity and/or emission maximum can shift upon complexation.
Materials:
-
Fluorometer.
-
Quartz cuvettes.
-
High-purity this compound.
-
Salts of the divalent cations of interest.
-
High-purity methanol.
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the divalent cation.
-
Record the fluorescence emission spectrum of each solution at a fixed excitation wavelength.
-
The change in fluorescence intensity at a specific wavelength is plotted against the cation concentration.
-
The binding constant is determined by fitting the resulting binding isotherm to an appropriate equation (e.g., the Hill equation).
Visualizing Experimental Workflow and Ion Transport
The following diagrams illustrate the general workflow for a liposome-based ion transport assay and the proposed mechanism of this compound-mediated cation transport.
Caption: Experimental workflow for a liposome-based ion transport assay.
Caption: Proposed mechanism of this compound-mediated divalent cation transport.
References
Lasalocid: A Comparative Analysis of its Effects on Cancerous and Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Lasalocid, a carboxylic ionophore antibiotic, has garnered significant interest in the scientific community for its potential as an anticancer agent. Its ability to transport cations across biological membranes disrupts cellular ion homeostasis, leading to a cascade of events that can culminate in cell death. This guide provides a comparative overview of the cytotoxic and mechanistic effects of this compound on cancerous versus non-cancerous cell lines, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Analysis of Cytotoxicity
The selective cytotoxicity of an anticancer agent is a critical parameter for its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of this compound across various cancerous and non-cancerous cell lines, as reported in the literature. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancerous | |||
| PC-3 | Human Prostate Cancer | ~5.0 | |
| SW480 | Human Primary Colon Cancer | 7.2 | |
| SW620 | Human Metastatic Colon Cancer | 6.1 | |
| A375 | Human Melanoma | ~10.0 - 15.0 | [1] |
| SK-MEL-28 | Human Melanoma | ~10.0 - 15.0 | [1] |
| HeLa | Human Cervical Cancer | Cytotoxicity noted | [2][3] |
| Non-Cancerous | |||
| HaCaT | Human Immortalized Keratinocyte | ~16.0 | |
| RWPE-1 | Human Prostate Epithelial (more resistant) | Higher than PC-3 | [4] |
| L-6 | Rat Myoblasts | 7.6 - 20.9 | [5][6] |
| FaO | Rat Hepatoma (used as a model) | 4.0 - 9.0 | [5][7] |
| HUVEC | Human Umbilical Vein Endothelial Cells | >20.0 | [2][3] |
The data suggests that this compound exhibits a degree of selective cytotoxicity against certain cancer cell lines when compared to some non-cancerous counterparts. For instance, the IC50 value for the non-cancerous HaCaT cell line is notably higher than those for the PC3, SW480, and SW620 cancer cell lines, indicating a wider therapeutic window for these cancer types. However, the sensitivity to this compound can vary significantly among different cell lines, underscoring the importance of empirical testing for specific cell types of interest.
Signaling Pathways and Mechanisms of Action
This compound's effects are mediated through distinct signaling pathways in cancerous and non-cancerous cells.
In Cancerous Cells:
This compound's anticancer activity is often attributed to the induction of oxidative stress and the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1] A primary mechanism involves the generation of reactive oxygen species (ROS), which can trigger mitochondrial dysfunction and lead to programmed cell death.
In melanoma cells, this compound has been shown to down-regulate the expression of Forkhead box protein M1 (FOXM1), a transcription factor crucial for cell cycle progression and proliferation.[1][8][9] This down-regulation is mediated through the inhibition of the PI3K/AKT and JNK/P38 MAPK signaling pathways.[1][8][9] The reduction in FOXM1 levels leads to the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like BAX, ultimately promoting apoptosis.[1] Furthermore, this compound can induce cell cycle arrest, often at the G0/G1 or S phase, preventing cancer cell proliferation.[1][4]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to the Anticoccidial Activity of Lasalocid: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoccidial drug Lasalocid with other commonly used alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the efficacy and mechanisms of action of these compounds.
Executive Summary
Mechanism of Action: Ionophores
This compound, Monensin, and Salinomycin belong to the class of ionophore anticoccidials. Their primary mechanism of action involves the disruption of ion gradients across the cell membranes of the Eimeria parasite.[2] These molecules form lipid-soluble complexes with cations (monovalent for Monensin and Salinomycin, and divalent for this compound) and transport them across the parasite's cell membrane. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately lyse. This action is most effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.[2]
Caption: Mechanism of action of ionophore anticoccidials like this compound.
In Vitro Anticoccidial Activity
In vitro assays are crucial for the initial screening and evaluation of anticoccidial compounds. These assays typically involve the exposure of Eimeria sporozoites to the drug and measuring the subsequent inhibition of host cell invasion or intracellular development. While directly comparable IC50 values for this compound, Monensin, and Salinomycin from a single comprehensive study are not available in the reviewed literature, the following table summarizes available data on their in vitro effects.
| Drug | Eimeria Species | Assay Type | Concentration | Observed Effect |
| This compound | E. tenella | Sporozoite Viability | 0.01 - 1.0 µg/mL | Greatly reduced sporozoite viability[3] |
| Monensin | E. tenella | Sporozoite Viability | 0.01 - 1.0 µg/mL | Greatly reduced sporozoite viability[3] |
| Salinomycin | E. tenella | Sporozoite Viability | 0.01 - 1.0 µg/mL | Greatly reduced sporozoite viability[3] |
| Diclazuril | E. tenella | Sporulation Inhibition | Not specified | Known to delay sporulation |
In Vivo Anticoccidial Efficacy
In vivo studies in chickens are the definitive measure of an anticoccidial drug's efficacy. These studies typically evaluate parameters such as lesion scores in different intestinal segments, oocyst excretion, weight gain, and feed conversion ratio in infected and treated birds. The following tables summarize comparative in vivo data for this compound and other anticoccidials.
Lesion Score Reduction
Lesion scoring is a standardized method to assess the pathological damage caused by Eimeria infection in the intestines. A lower score indicates less damage and higher drug efficacy.
| Drug | Eimeria Species | Dosage (ppm in feed) | Lesion Score Reduction (%) vs. Infected Control | Reference |
| This compound | E. maxima | Not specified | ~46% | [4] |
| This compound | Mixed Eimeria spp. | 75 | Significantly reduced | [5] |
| Monensin | Mixed Eimeria spp. | 121 | Significantly reduced | [5] |
| Salinomycin | Mixed Eimeria spp. | 60 | Superior to this compound and Monensin in some trials | [6][7] |
| Diclazuril | Mixed Eimeria spp. | 1 | Highly efficacious, often superior to ionophores |
Performance Parameters
The impact of coccidiosis on poultry production is primarily economic, affecting weight gain and feed efficiency. Effective anticoccidial drugs should mitigate these production losses.
| Drug | Parameter | Observation | Reference |
| This compound | Weight Gain | >50% improvement in average weight gain | [4] |
| This compound | Weight Gain & Feed Conversion | Significantly improved compared to infected controls | [5] |
| Monensin | Weight Gain & Feed Conversion | Significantly improved compared to infected controls | [5] |
| Salinomycin | Weight Gain | Equivalent or superior to Monensin in some studies | [7] |
| Diclazuril | Weight Gain | 15.6% improvement in average weight gain in one study | [4] |
Experimental Protocols
In Vitro Sporozoite Invasion and Replication Inhibition Assay
This assay is designed to evaluate the ability of a compound to inhibit the invasion of Eimeria sporozoites into host cells and their subsequent intracellular development.
Caption: General workflow for an in vitro sporozoite invasion assay.
Detailed Methodology:
-
Oocyst Preparation: Eimeria oocysts are collected from the feces of infected chickens, purified by salt flotation, and sporulated by incubation in a potassium dichromate solution with aeration for 2-3 days.
-
Sporozoite Excystation: Sporulated oocysts are treated with a solution containing trypsin and bile salts to induce the release of sporozoites.
-
Host Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is cultured to form a confluent monolayer in multi-well plates.
-
Drug Treatment and Infection: Purified sporozoites are pre-incubated with various concentrations of the test compound (e.g., this compound) before being added to the host cell monolayer.
-
Incubation and Analysis: After a set incubation period to allow for invasion and development, the cells are washed to remove extracellular sporozoites. The number of intracellular parasites is then quantified using methods such as quantitative PCR (qPCR) to measure parasite DNA or by microscopic counting of stained parasites. The percentage of inhibition is calculated by comparing the number of parasites in treated wells to untreated control wells.
In Vivo Anticoccidial Sensitivity Testing
This in vivo model is the gold standard for evaluating the efficacy of anticoccidial drugs under conditions that mimic commercial poultry production.
Caption: Workflow for an in vivo anticoccidial sensitivity test.
Detailed Methodology:
-
Animal Model: Day-old broiler chicks are obtained from a coccidia-free source and are housed in a controlled environment.
-
Acclimation and Grouping: Chicks are allowed to acclimate for a period on a standard, non-medicated diet. They are then randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups receiving different anticoccidial drugs in their feed at specified concentrations.
-
Medication and Infection: Medicated feed is provided to the respective treatment groups for a set period before experimental infection. Birds are then orally inoculated with a known number of sporulated Eimeria oocysts.
-
Data Collection: Over the course of the experiment (typically 7-9 days post-infection), key parameters are recorded, including:
-
Mortality: Daily recording of any deaths.
-
Weight Gain: Body weights are measured at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): Calculated from feed intake and weight gain.
-
Fecal Oocyst Counts: Fecal samples are collected to determine the number of oocysts shed per gram.
-
-
Post-mortem Analysis: At the end of the study, a subset of birds from each group is euthanized for post-mortem examination. The intestines are scored for the presence and severity of lesions characteristic of coccidiosis.
Conclusion
This compound demonstrates significant anticoccidial activity both in vitro and in vivo, effectively reducing parasite viability and mitigating the pathological and production-related consequences of coccidiosis in broiler chickens. While direct in vitro comparisons in the form of IC50 values are not consistently available, in vivo studies consistently show its efficacy in reducing lesion scores and improving performance parameters, often comparable to or, in some instances, exceeding that of other ionophores like Monensin and Salinomycin. Diclazuril, a chemical anticoccidial, generally exhibits high efficacy, but the potential for rapid resistance development is a key consideration. The choice of an anticoccidial drug in a control program should be based on a comprehensive evaluation of efficacy against prevalent Eimeria species, the history of drug use on a particular farm to manage resistance, and the overall impact on poultry health and performance.
References
- 1. fao.org [fao.org]
- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. Studies on the stage of action of ionophorous antibiotics against Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepoultrysite.com [thepoultrysite.com]
- 5. Anticoccidial activity of this compound in control of moderate and severe coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Polyether Divalent Carboxylic Ionophores: Lasalocid, Calcimycin (A23187), and Ionomycin
For researchers, scientists, and drug development professionals, the selection of an appropriate ionophore is critical for studies involving divalent cation transport and signaling. This guide provides a comparative analysis of three widely used polyether divalent carboxylic ionophores: Lasalocid, Calcimycin (A23187), and Ionomycin. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols for their evaluation.
Comparative Performance of Divalent Carboxylic Ionophores
The efficacy of an ionophore is determined by its ability to selectively bind and transport specific ions across lipid membranes, thereby modulating intracellular ion concentrations. The following table summarizes the key performance characteristics of this compound, Calcimycin (A23187), and Ionomycin.
| Feature | This compound | Calcimycin (A23187) | Ionomycin |
| Primary Divalent Cation Selectivity | Broad, complexes with both monovalent and divalent cations[1] | Mn²⁺ > Ca²⁺, Mg²⁺ > Sr²⁺ > Ba²⁺[2] | Ni²⁺ > Zn²⁺ > Co²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺ > Sr²⁺[3] |
| Ca²⁺ Transport Turnover Number | Data not readily available | Lower than Ionomycin[4] | 3- to 5-fold greater than A23187 at saturating Ca²⁺ concentrations[4] |
| Reported Biological Effects | Anticoccidial, antibacterial, alters rumen fermentation[5] | Induces Ca²⁺-dependent apoptosis and autophagy, uncouples oxidative phosphorylation[6] | Potent inducer of Ca²⁺ influx, T-cell activation (with PMA), apoptosis, and autophagy[7] |
| Potency in Biological Systems | Effective in ppm range in animal feed[5] | Induces platelet secretion and thromboxane formation at lower concentrations than ionomycin[8] | Higher oocyte activation rate compared to A23187[9] |
| Off-Target Effects | Can be toxic to certain animal species (e.g., horses)[1] | Cytotoxicity at higher concentrations, can inhibit mitochondrial ATPase[2][10] | Can have deleterious effects on egg activation and embryonic development at high concentrations[11] |
Experimental Protocols
Accurate comparison of ionophore performance necessitates standardized experimental protocols. Below are detailed methodologies for key experiments used to characterize and compare these molecules.
Protocol 1: Determination of Intracellular Calcium Influx using Fura-2 AM
This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to ionophore treatment using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Culture medium (e.g., DMEM, RPMI)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Ionomycin, Calcimycin (A23187), this compound stock solutions in DMSO
-
Ionomycin (for calibration)
-
EGTA
-
Triton X-100 or digitonin
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and culture to the desired confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS or culture medium without serum.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS or a suitable physiological buffer to the cells.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence reader or on the microscope stage, equilibrated to 37°C.
-
Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the desired concentration of the ionophore (this compound, Calcimycin, or Ionomycin) and continue recording the fluorescence ratio to observe the increase in intracellular calcium.
-
-
Calibration (to determine absolute [Ca²⁺]i):
-
At the end of the experiment, add a high concentration of a potent ionophore like Ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence ratio (Rmax).
-
Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (Rmin).
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
Protocol 2: Vesicle-Based Assay for Ionophore Activity and Selectivity
This protocol utilizes large unilamellar vesicles (LUVs) to provide a simplified, cell-free system for studying ionophore-mediated cation transport.
Materials:
-
Phospholipids (e.g., POPC)
-
Fluorescent indicator dye (e.g., Calcein for divalent cations, or a pH-sensitive dye like HPTS for H⁺ co-transport)
-
Buffer solutions (e.g., HEPES or MOPS) with and without the cations of interest (e.g., CaCl₂, MgCl₂)
-
Ionophores (this compound, Calcimycin, Ionomycin) stock solutions in ethanol or DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Prepare a lipid film by evaporating the solvent from a solution of phospholipids.
-
Hydrate the lipid film with a buffer containing the fluorescent indicator to form multilamellar vesicles (MLVs).
-
Create LUVs by extruding the MLV suspension through a polycarbonate membrane with a defined pore size.
-
Remove the unencapsulated dye by passing the LUV suspension through a size-exclusion chromatography column.
-
-
Transport Assay:
-
Dilute the dye-loaded LUVs into an iso-osmotic buffer containing the cation(s) of interest.
-
Place the LUV suspension in a cuvette in the fluorometer and record the baseline fluorescence.
-
Add a small volume of the ionophore stock solution to initiate cation transport.
-
Monitor the change in fluorescence over time. For calcein, influx of quenching cations like Mn²⁺ will decrease fluorescence. For pH-sensitive dyes, the co-transport of H⁺ with the divalent cation will alter the internal pH and thus the fluorescence.
-
To test for selectivity, perform the assay with different divalent cations in the external buffer and compare the rates of fluorescence change.
-
Signaling Pathways and Experimental Workflows
The introduction of divalent cations into the cytoplasm by these ionophores triggers a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A23187 - Wikipedia [en.wikipedia.org]
- 3. The formation constants of ionomycin with divalent cations in 80% methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. Original Article: Comparison of A23187 vs Ionomycin-induced Responses and Cytosolic Calcium Increases in Aequorin-loaded Human Platelets. Evidence for Ionophore-specific Differences in Intracellular Calcium Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ionomycin on egg activation and early development in starfish - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasalocid's Efficacy Against Field Isolates of Eimeria: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the performance of the ionophore anticoccidial, Lasalocid, against various field isolates of Eimeria, with comparative data against other anticoccidial agents.
This compound, a divalent polyether ionophore antibiotic derived from Streptomyces lasaliensis, has been a significant tool in the control of coccidiosis in poultry and other livestock. Its mode of action involves disrupting the ion balance across the cell membrane of the Eimeria parasite, leading to osmotic lysis. This guide provides a comprehensive comparison of this compound's efficacy against different field isolates of Eimeria, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
The effectiveness of this compound can vary depending on the species of Eimeria and the geographical origin of the isolate, which can influence the development of resistance. Several studies have evaluated this compound's performance, often in comparison to other commonly used anticoccidials.
A study evaluating 134 Eimeria field isolates from Europe, the Middle East, and Africa between 2000 and 2012 found that this compound provided a good combination of efficacy and consistency.[1] Notably, strains of Eimeria maxima were found to be most sensitive to this compound, which reduced lesion scores by nearly 46%.[1] In terms of weight gain improvement, this compound was the only ionophore that resulted in more than a 50% improvement.[1]
In contrast, some studies have shown reduced sensitivity of certain Eimeria isolates to this compound. For instance, a study on Dutch broiler farms identified reduced sensitivity to this compound in 2 out of 7 Eimeria acervulina isolates in 2001.[2] Another study found that while this compound was more effective than other ionophores, most isolates were still classified as resistant to the drug.[3]
Comparisons with other ionophores like monensin and narasin have shown that this compound can be effective against strains that are refractory to these other drugs.[4][5] However, the reverse has also been observed, where this compound failed to control a strain that was readily controlled by monensin and narasin.[4][5] This highlights the importance of anticoccidial sensitivity testing for specific field isolates.
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with other anticoccidial drugs against different Eimeria species.
Table 1: Comparative Efficacy of this compound and Other Anticoccidials Against Eimeria Field Isolates in Broilers
| Anticoccidial | Dosage (ppm) | Eimeria Species | Efficacy Parameter | Result | Reference |
| This compound | 90 | E. acervulina & E. maxima | Percentage of Optimal Anticoccidial Activity (POAA) | Showed higher delta values compared to other compounds | [6] |
| Monensin | 110 | E. acervulina & E. maxima | Percentage of Optimal Anticoccidial Activity (POAA) | Showed the lowest sensitivity levels | [6] |
| Salinomycin | 66 | E. acervulina & E. maxima | Percentage of Optimal Anticoccidial Activity (POAA) | Data not specified | [6] |
| Narasin | 100 ppm in combination with Nicarbazin | E. acervulina & E. maxima | Percentage of Optimal Anticoccidial Activity (POAA) | Data not specified | [6] |
| Maduramicin | 6 | E. acervulina & E. maxima | Percentage of Optimal Anticoccidial Activity (POAA) | Showed the lowest sensitivity levels | [6] |
| Decoquinate | 30 | E. acervulina & E. maxima | Percentage of Optimal Anticoccidial Activity (POAA) | Showed higher delta values compared to other compounds | [6] |
| Nicarbazin | 125 | E. acervulina & E. maxima | Percentage of Optimal Anticoccidial Activity (POAA) | Data not specified | [6] |
Table 2: Sensitivity of Dutch Eimeria Field Isolates to Various Anticoccidials (2001)
| Anticoccidial | E. acervulina (n=7) - Reduced Sensitivity | E. maxima (n=1) - Reduced Sensitivity | E. tenella (n=4) - Sensitivity | Reference |
| This compound | 2/7 | Sensitive | Not specified | [2] |
| Monensin | 3/7 | Resistant | Not specified | [2] |
| Narasin | 1/7 | Resistant | Sensitive | [2] |
| Salinomycin | 1/7 | Not specified | Sensitive (4/7) | [2] |
| Nicarbazin | Not specified | Not specified | Reduced sensitivity | [2] |
| Meticlorpindol/methylbenzoquate | Not specified | Sensitive | Sensitive (7/7) | [2] |
Experimental Protocols
The evaluation of anticoccidial drug efficacy is typically conducted through in vivo studies using broiler chickens in battery cages. The following is a generalized experimental protocol based on common methodologies found in the literature.[2][6][7]
General Anticoccidial Sensitivity Test (AST) Protocol
1. Animal Model and Housing:
-
Animals: Day-old broiler chicks (e.g., Ross 308) are used.[8] They are raised in a coccidia-free environment until the start of the experiment.
-
Housing: Birds are housed in battery cages with wire floors to prevent reinfection from feces. Feed and water are provided ad libitum.
2. Eimeria Isolates and Inoculation:
-
Isolates: Field isolates of Eimeria are collected from poultry farms. The species are identified and propagated in coccidia-free chickens.
-
Inoculum Preparation: Oocysts are sporulated and quantified. The infective dose is determined in a pre-test to cause significant lesions and weight gain reduction without high mortality.[6]
-
Inoculation: At a specified age (e.g., 14 days), each bird in the challenged groups is orally inoculated with a defined number of sporulated oocysts.
3. Treatment Groups:
-
A typical experiment includes the following groups (with multiple replicates per group):
-
T1: Non-challenged, non-medicated control.
-
T2: Challenged, non-medicated control.
-
T3-Tx: Challenged and treated with different anticoccidial drugs at their recommended dosages.[6]
-
4. Medication:
-
Medicated feed is provided to the respective treatment groups starting one day before inoculation and continuing for a specified period (e.g., 7 days post-inoculation).[1]
5. Data Collection and Efficacy Parameters:
-
Body Weight Gain: Birds are weighed at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Feed intake and weight gain are recorded to calculate FCR.
-
Lesion Scoring: At a specific time point post-inoculation (e.g., 6 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 to 4.
-
Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined.
-
Mortality: Daily mortality is recorded.
6. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an anticoccidial sensitivity test.
Caption: Experimental workflow for an anticoccidial sensitivity test.
Conclusion
This compound remains an effective anticoccidial agent against various field isolates of Eimeria. However, its efficacy is not universal, and instances of reduced sensitivity and resistance have been reported.[2][9] Comparative studies demonstrate that this compound has a different spectrum of activity compared to other ionophores like monensin and narasin, making it a valuable tool in rotation programs to manage resistance.[4][5] The choice of an anticoccidial program should be guided by regular anticoccidial sensitivity testing of field isolates to ensure the most effective control of coccidiosis. The development of resistance to any anticoccidial is a continuous threat, necessitating the judicious use of these drugs and the exploration of alternative control strategies.
References
- 1. thepoultrysite.com [thepoultrysite.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sensitivity of field isolates of Eimeria from two broiler complexes to anticoccidial drugs in the chicken [agris.fao.org]
- 4. Comparison of anticoccidial efficacy, resistance and tolerance of narasin, monensin and this compound in chicken battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. researchgate.net [researchgate.net]
- 8. Comparison effect of this compound, diclazuril, probiotic and symbiotic on histomorpholical changes of small intestine induced by E. tenella | Veterinaria Italiana [veterinariaitaliana.izs.it]
- 9. Sensitivity of field isolates of Eimeria species to monensin and this compound in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Synergistic Potential of Lasalocid in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The ionophore antibiotic Lasalocid has garnered significant interest for its potential as an anticancer agent. Beyond its standalone efficacy, its ability to work in concert with other compounds to enhance therapeutic outcomes is a critical area of investigation. This guide provides a comprehensive overview of the quantitative data available on the synergistic and antagonistic effects of this compound when combined with other molecules. It details the experimental protocols used to derive these findings and visualizes the complex biological pathways and experimental workflows involved.
Quantitative Analysis of this compound Combinations
The therapeutic potential of a drug combination is not merely additive. Synergistic interactions, where the combined effect is greater than the sum of individual effects, are highly sought after in drug development. Conversely, antagonistic interactions can diminish therapeutic efficacy. The following tables summarize the quantitative data from studies investigating this compound in combination with other compounds.
This compound Bioconjugates: An Approach to Enhanced Efficacy
One strategy to improve the anticancer activity of this compound is through the creation of bioconjugates, where this compound is covalently linked to another therapeutic agent. A study by Antoszczak et al. explored the efficacy of this compound conjugated with various compounds, including the chemotherapeutic drug gemcitabine. The in vitro antiproliferative activity of these compounds was assessed against several human cancer cell lines.[1][2]
| Compound/Conjugate | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound (LAS) | SW480 (colon cancer) | 7.2 | 2.2 |
| SW620 (colon cancer) | 6.1 | 2.6 | |
| PC3 (prostate cancer) | 1.4 | 11.0 | |
| Gemcitabine (GEM) | SW480 (colon cancer) | 3.4 | 0.4 |
| SW620 (colon cancer) | 0.14 | 2.6 | |
| PC3 (prostate cancer) | 0.2 | 11.0 | |
| LAS-GEM Conjugate | SW480 (colon cancer) | Not Reported | Not Reported |
| SW620 (colon cancer) | 3.6 | 3.9 | |
| PC3 (prostate cancer) | Not Reported | Not Reported |
Note: The Selectivity Index (SI) is the ratio of the IC50 for a normal cell line (HaCaT) to the IC50 for the respective cancer cell line. A higher SI indicates greater selectivity for cancer cells.
The data indicates that the LAS-GEM conjugate exhibited improved antiproliferative activity against the SW620 metastatic colon cancer cell line compared to this compound alone (IC50 of 3.6 µM vs. 6.1 µM) and a more favorable selectivity index compared to both parent compounds.[2]
Antagonistic Interaction of this compound with Silybin
In contrast to the enhanced effects seen with bioconjugates, a study by Radko et al. investigating the combination of this compound with silybin, a flavonoid, demonstrated an antagonistic interaction. The study used isobolographic analysis and the combination index (CI) to quantify the interaction in chicken hepatoma (LMH) and rat myoblast (L6) cell lines.[3][4]
| Cell Line | Assay | This compound EC50 (µM) | Silybin Concentration (µM) | Combination Index (CI) | Interaction |
| LMH | MTT | 5.2 | 1 - 250 | > 1 | Antagonism |
| CBB | 4.9 | 1 - 250 | > 1 | Antagonism | |
| LDH | 9.9 | 1 - 250 | > 1 | Antagonism | |
| L6 | MTT | 20.9 | 1 - 250 | > 1 | Antagonism |
| CBB | 18.2 | 1 - 250 | > 1 | Antagonism | |
| LDH | 7.6 | 1 - 250 | > 1 | Antagonism |
Note: A Combination Index (CI) value greater than 1 indicates an antagonistic interaction, a CI equal to 1 indicates an additive effect, and a CI less than 1 indicates a synergistic effect.
The results consistently showed a CI value significantly greater than 1 across all assays and cell lines, indicating that silybin antagonized the cytotoxic effects of this compound.[3][4]
Experimental Protocols for Quantifying Synergy
The accurate quantification of drug interactions is paramount. The following are detailed methodologies for key experiments used to assess the synergistic or antagonistic effects of drug combinations.
Checkerboard Assay
The checkerboard assay is a common in vitro method to screen for synergy between two compounds.
-
Preparation of Drug Dilutions: Prepare serial dilutions of each drug (Drug A and Drug B) in a suitable culture medium.
-
Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of all possible concentration combinations. Include wells with each drug alone and untreated control wells.
-
Cell Seeding: Seed the wells with a suspension of the target cancer cells at a predetermined density.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under appropriate cell culture conditions.
-
Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Data Analysis: The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, also known as the Combination Index (CI).
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
-
Determine IC50/EC50: First, determine the concentration of each drug that produces a 50% inhibitory or effective effect (IC50 or EC50) when used alone.
-
Construct the Isobologram: Plot the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Test Combinations: Test various combinations of the two drugs at a fixed ratio and determine the concentrations of each drug in the combination that produce the 50% effect.
-
Plot Combination Data: Plot these combination data points on the isobologram.
-
Interpret Results:
-
If the data points fall on the line of additivity, the interaction is additive.
-
If the data points fall below the line, the interaction is synergistic.
-
If the data points fall above the line, the interaction is antagonistic.
-
Calculation of the Combination Index (CI)
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. It is calculated using the following formula based on the concentrations of the drugs in a combination that produce a certain level of effect (e.g., 50% inhibition):
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in the combination that produce a specific effect.
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce the same effect.
Visualizing Molecular Pathways and Experimental Workflows
Understanding the mechanisms of action and the experimental processes is facilitated by visual diagrams. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and the workflow for synergy analysis.
References
- 1. Evidence of Metallic and Polyether Ionophores as Potent Therapeutic Drug Candidate in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Bioassays for Lasalocid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassays for determining the activity of Lasalocid, a polyether ionophore antibiotic widely used as a coccidiostat in the poultry and livestock industry. The document details experimental protocols, presents comparative data, and outlines the validation parameters necessary for ensuring the reliability and accuracy of these bioassays.
Introduction to this compound and Bioassay Validation
This compound, produced by Streptomyces lasaliensis, is a carboxylic ionophore that disrupts the ionic equilibrium across the cell membranes of coccidian parasites, leading to their death.[1] Its primary application is the prevention and treatment of coccidiosis, a parasitic disease of the intestinal tract of animals.[1] The validation of bioassays for this compound is crucial for quality control, ensuring product potency, and in research and development for screening new anticoccidial compounds. A validated bioassay provides confidence that the method is fit for its intended purpose, delivering accurate and reliable results.
Experimental Protocols
This section details the methodologies for key bioassays used to assess this compound's biological activity.
Eimeria tenella Invasion and Replication Assay
This cell-based assay is a direct measure of this compound's efficacy against the target parasite. It quantifies the ability of this compound to inhibit the invasion and subsequent intracellular replication of Eimeria tenella sporozoites in a host cell line.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Eimeria tenella oocysts
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)
-
This compound, Monensin, Salinomycin (as reference standards)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Cell Culture: Seed MDBK cells in 96-well plates to form a confluent monolayer.
-
Sporozoite Preparation: Excyst Eimeria tenella oocysts to release sporozoites. Purify the sporozoites from oocyst debris.
-
Drug Treatment: Pre-incubate the purified sporozoites with varying concentrations of this compound and other ionophores (e.g., 0.1, 1, 10, 100 ng/mL) for 1 hour at 41°C.
-
Infection: Infect the MDBK cell monolayers with the treated sporozoites.
-
Incubation: Incubate the infected cells for 24-48 hours at 41°C to allow for parasite invasion and replication.
-
Quantification of Replication:
-
Lyse the cells at desired time points (e.g., 24h, 48h).
-
Extract total DNA from each well.
-
Perform qPCR using primers specific for Eimeria tenella DNA to quantify the parasite load. A host-specific gene (e.g., beta-actin) should be used for normalization.[2]
-
-
Data Analysis: Calculate the inhibition of parasite replication for each drug concentration compared to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of parasite replication).
Oocyst Sporulation Inhibition Assay
This assay assesses the ability of this compound to inhibit the development of non-infective oocysts into infective, sporulated oocysts.
Materials:
-
Fresh, unsporulated Eimeria oocysts
-
2.5% potassium dichromate solution
-
This compound and other test compounds
-
Microscope and hemocytometer
Procedure:
-
Oocyst Suspension: Prepare a suspension of unsporulated oocysts in 2.5% potassium dichromate.
-
Treatment: Aliquot the oocyst suspension into a multi-well plate and add varying concentrations of this compound and other anticoccidials.
-
Incubation: Incubate the plate at room temperature with adequate aeration for 48-72 hours to allow for sporulation.
-
Microscopic Examination: At the end of the incubation period, examine a sample from each well under a microscope.
-
Counting: Count the number of sporulated and unsporulated oocysts using a hemocytometer.
-
Data Analysis: Calculate the percentage of sporulation inhibition for each treatment group compared to the untreated control.
Data Presentation: Comparative Efficacy of Ionophores
The following tables summarize the available quantitative data on the in-vitro activity of this compound and other ionophores. It is important to note that direct head-to-head comparisons in the same study are limited, and assay conditions can vary.
Table 1: In-vitro Activity of Ionophores against Eimeria tenella
| Compound | Assay Type | Endpoint | Reported Activity |
| This compound | Sporozoite Viability | Reduction in viability | Significant reduction at 0.01-1.0 µg/mL[3] |
| Monensin | Sporozoite Viability | Reduction in viability | Significant reduction at 0.01-1.0 µg/mL[3] |
| Salinomycin | Sporozoite Viability | Reduction in viability | Significant reduction at 0.01-1.0 µg/mL[3] |
| This compound | Sporozoite Invasion | Inhibition of invasion | Markedly inhibited invasion[4] |
| Monensin | Sporozoite Invasion | Inhibition of invasion | Markedly inhibited invasion[4] |
| Salinomycin | Sporozoite Invasion | Inhibition of invasion | Markedly inhibited invasion[4] |
Bioassay Validation Parameters
The validation of a bioassay for this compound activity is essential to ensure its suitability for its intended purpose. Key validation parameters include:
Table 2: Key Validation Parameters and Typical Acceptance Criteria for a this compound Bioassay
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of agreement between the measured value and the true value. | The mean relative potency should be between 80-125% of the expected value. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay). | Repeatability: RSD ≤ 15%. Intermediate Precision: RSD ≤ 20%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² value of the dose-response curve should be ≥ 0.98. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear. | The range should cover the expected potency of the test samples. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from placebo or related substances. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. | Assay performance should not be significantly affected by minor changes in parameters like incubation time or temperature. |
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Effect of ionophores on survival, penetration, and development of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative real-time PCR (qPCR) for Eimeria tenella replication — Implications for experimental refinement and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the stage of action of ionophorous antibiotics against Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Lasalocid: A Procedural Guide for Laboratory Professionals
Essential protocols for the responsible management of Lasalocid waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, encompassing operational plans for both routine waste and accidental spills, tailored for researchers, scientists, and drug development professionals.
The core tenets of this compound waste management in a laboratory setting revolve around systematic waste minimization, stringent segregation and labeling protocols, and secure containment. Adherence to these principles is fundamental to a safe and compliant disposal process.
Understanding this compound's Environmental Fate: Degradation and Stability
To effectively manage this compound waste, it is crucial to understand its behavior under various environmental conditions. The following table summarizes key data on its degradation and stability, offering insights for decontamination strategies.
| Parameter | Condition | Value |
| Photodegradation Half-Life | In solution with light exposure | < 1 hour[1] |
| Hydrolytic Degradation | pH 4, 7, and 9 | Not observed[1] |
| Microbial Degradation Half-Life in Soil | Fresh, non-sterile soil | < 4 days[2][3][4] |
| Degradation Half-Life in Manure | Aging in a pile (no treatment) | 61.8 ± 1.7 days[5] |
| Degradation Half-Life in Manure | Composting | 17.5 ± 0.8 days[5] |
Step-by-Step Disposal and Decontamination Protocols
A structured approach to waste handling is paramount. The following procedures outline the disposal process for different forms of this compound waste.
Solid Waste Disposal (e.g., contaminated labware, gloves, paper towels)
-
Segregation : All solid materials contaminated with this compound should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling : The container must be clearly labeled as "Hazardous Waste: this compound Contaminated Solid Waste."
-
Storage : Store the sealed container in a designated satellite accumulation area within the laboratory, ensuring it is away from general traffic.
-
Disposal Request : Once the container is full, or according to your institution's schedule, submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) office.
Liquid Waste Disposal (e.g., unused solutions, rinsates)
-
Segregation : Collect all liquid waste containing this compound in a dedicated, chemically resistant container, such as a glass or polyethylene carboy. Avoid mixing with other solvent waste streams unless explicitly permitted by your EHS office.
-
Labeling : The container must be labeled "Hazardous Waste: Liquid this compound Waste," and should include a list of the solvents and the approximate concentration of this compound.
-
Storage : The liquid waste container should be stored in secondary containment, such as a spill tray, within a designated satellite accumulation area.
-
Disposal Request : Arrange for a hazardous waste pickup with your EHS office when the container is full or as mandated by your institution's policies.
Decontamination of Spills
In the event of an accidental spill of this compound, prompt and correct action is vital.
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Evacuate : For large spills or those involving volatile solvents, evacuate the immediate area.
-
Personal Protective Equipment (PPE) : Before initiating cleanup, it is imperative to don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment : For liquid spills, use absorbent pads or other suitable materials to contain the spill. For solid spills, gently cover the material with a damp paper towel to prevent the generation of dust.
-
Decontamination :
-
This compound is susceptible to photodegradation; therefore, if it is safe to do so, exposing the spill area to a strong light source can aid in its breakdown.[1] However, this should not be the sole decontamination method.
-
Wipe the affected area with a cloth or paper towels saturated with a solvent in which this compound is soluble, such as methanol, ethanol, or acetone.[6]
-
Following the solvent wipe, the area should be thoroughly cleaned with soap and water.
-
-
Disposal of Cleanup Materials : All materials used in the spill cleanup, including absorbent pads, gloves, and paper towels, must be disposed of as solid this compound waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Final Disposal via a Licensed Contractor
The ultimate disposal of all this compound waste must be handled by a licensed hazardous waste contractor, a process managed by your institution's EHS office. High-temperature incineration is the most prevalent and effective method for the final disposal of this category of waste.[7][8][9]
Visualizing the Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste from a laboratory.
This guide, synthesized from scientific literature and established laboratory safety practices, provides a robust framework for the safe and compliant disposal of this compound. It is essential to always consult your institution's specific policies and its Environmental Health and Safety office for tailored guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sorption and degradation in soils of veterinary ionophore antibiotics: monensin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorption and degradation in soils of veterinary ionophore antibiotics: Monensin and this compound | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Degradation and dissipation of the veterinary ionophore this compound in manure and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
